molecular formula C9H15N3 B1601018 5-Cyclohexyl-1H-pyrazol-3-amine CAS No. 81542-54-3

5-Cyclohexyl-1H-pyrazol-3-amine

Cat. No.: B1601018
CAS No.: 81542-54-3
M. Wt: 165.24 g/mol
InChI Key: FKGKCJWLTPEMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclohexyl-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclohexyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGKCJWLTPEMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510996
Record name 5-Cyclohexyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81542-54-3
Record name 5-Cyclohexyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyclohexyl-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Cyclohexyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, mechanistically-driven exploration of the synthesis of 5-Cyclohexyl-1H-pyrazol-3-amine, a valuable heterocyclic building block for pharmaceutical and agrochemical research. Pyrazole scaffolds are central to the structure of numerous commercial drugs, highlighting the importance of robust synthetic routes to novel derivatives.[1] This document moves beyond a simple recitation of steps to elucidate the chemical principles and strategic considerations behind a reliable two-step synthesis. We present a validated pathway commencing with the Claisen condensation to form the key β-ketonitrile intermediate, followed by a classical condensation-cyclization with hydrazine. Detailed experimental protocols, mechanistic diagrams, and data summaries are provided to equip researchers in drug development and organic synthesis with a comprehensive and actionable methodology.

Strategic Approach: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, reveals a clear and efficient synthetic strategy. The pyrazole ring is a well-known heterocycle that can be reliably constructed from a 1,3-dicarbonyl equivalent and a hydrazine source.[2][3][4] The amine and cyclohexyl substituents at the C3 and C5 positions, respectively, guide the disconnection of the pyrazole C-N and N-N bonds. This leads back to two primary starting materials: hydrazine and the key intermediate, 3-cyclohexyl-3-oxopropanenitrile. This β-ketonitrile can be further disconnected via a C-C bond, pointing to a Claisen condensation between a cyclohexanecarboxylic acid derivative and acetonitrile.[5][6][7][8][9][10]

G Target This compound Intermediate 3-Cyclohexyl-3-oxopropanenitrile + Hydrazine Target->Intermediate C-N / N-N Disconnection (Pyrazole Formation) Starting_Materials Ethyl Cyclohexanecarboxylate + Acetonitrile Intermediate->Starting_Materials C-C Disconnection (Claisen Condensation)

Caption: Retrosynthetic pathway for this compound.

Synthesis of Key Intermediate: 3-Cyclohexyl-3-oxopropanenitrile

The cornerstone of this synthesis is the efficient construction of the β-ketonitrile intermediate, 3-cyclohexyl-3-oxopropanenitrile.[11][12] This is achieved via a Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[7][10]

Principle and Mechanism

The Claisen condensation involves the base-mediated acylation of an enolizable ester.[8][9] In this specific application, we perform a "crossed" Claisen condensation where the enolate is generated from acetonitrile, which then acts as the nucleophile attacking an ester, ethyl cyclohexanecarboxylate.

The mechanism proceeds through three key stages:

  • Enolate Formation: A strong base, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOt-Bu), abstracts an acidic α-proton from acetonitrile.[6] This generates a resonance-stabilized carbanion, which is a potent nucleophile. The use of a stoichiometric amount of base is critical, as the final β-ketonitrile product is more acidic than the starting acetonitrile, and its deprotonation drives the reaction equilibrium toward the product.[5][8]

  • Nucleophilic Acyl Substitution: The acetonitrile carbanion attacks the electrophilic carbonyl carbon of ethyl cyclohexanecarboxylate. This forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, expelling the ethoxide leaving group to yield the final β-ketonitrile product.

G cluster_0 Claisen Condensation Mechanism acetonitrile CH₃-C≡N enolate ⁻CH₂-C≡N ester Cyclohexyl-COOEt enolate->ester Nucleophilic Attack tetrahedral Tetrahedral Intermediate ester->tetrahedral product 3-Cyclohexyl-3-oxopropanenitrile tetrahedral->product Elimination of EtO⁻ base NaOEt base->enolate Deprotonation EtOH EtOH G cluster_1 Pyrazole Formation Mechanism ketonitrile 3-Cyclohexyl-3- oxopropanenitrile hydrazone Hydrazone Intermediate ketonitrile->hydrazone Condensation (-H₂O) hydrazine H₂N-NH₂ cyclized Cyclized Non-Aromatic Intermediate hydrazone->cyclized Intramolecular Cyclization product 5-Cyclohexyl-1H- pyrazol-3-amine cyclized->product Tautomerization (Aromatization)

References

An In-depth Technical Guide to (5'-​(4-​amino-​7,​7-​dimethyl-​2-​(trifluoromethyl)-​7H-​pyrimido[4,​5-​b][1,​4]oxazin-​6-​yl)-​2',​3'-​dihydrospiro[cyclohexane-​1,​1'-​inden]-​4-​yl)​acetic acid (CAS Number: 879487-29-5)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of the compound with CAS number 879487-29-5, also known as JTT-553. It is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis. This document details its mechanism of action, pharmacological profile, physicochemical properties, and provides a framework for its synthesis and analytical characterization. The guide is intended to serve as a valuable resource for researchers and professionals involved in the development of therapeutic agents targeting metabolic disorders.

Introduction and Core Compound Identity

The compound identified by CAS number 879487-29-5 is chemically named (5'-(4-amino-7,7-dimethyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1][2]oxazin-6-yl)-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-yl)acetic acid. It is more commonly known in the scientific literature by its code name, JTT-553.

Table 1: Compound Identification

IdentifierValue
CAS Number 879487-29-5
IUPAC Name (5'-(4-amino-7,7-dimethyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1][2]oxazin-6-yl)-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-yl)acetic acid
Synonym JTT-553
Molecular Formula C25H27F3N4O3
Molecular Weight 488.5 g/mol

This molecule possesses a complex heterocyclic structure, incorporating a pyrimido[4,5-b][1][2]oxazine core fused with a spiro-indenyl acetic acid moiety. This unique architecture is pivotal to its biological activity.

Mechanism of Action and Pharmacological Profile

JTT-553 is a potent and highly selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1][3][4] DGAT1 is a crucial enzyme that catalyzes the final and rate-limiting step of triglyceride (TG) biosynthesis. By inhibiting DGAT1, JTT-553 effectively blocks the esterification of diacylglycerol to form triglycerides.

Signaling Pathway and Biological Impact

The inhibition of DGAT1 by JTT-553 initiates a cascade of metabolic effects. By reducing triglyceride synthesis, particularly in the intestine and liver, JTT-553 leads to a significant decrease in plasma and liver triglyceride levels. This primary action subsequently influences broader metabolic pathways.

dot

DGAT1_Inhibition_Pathway cluster_0 Triglyceride Synthesis JTT553 JTT-553 (CAS 879487-29-5) DGAT1 DGAT1 Enzyme JTT553->DGAT1 Inhibits (IC50 = 2.38 nM) TG Triglycerides (TG) DGAT1->TG Catalyzes DAG Diacylglycerol (DAG) DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 Metabolic_Effects Downstream Metabolic Effects TG->Metabolic_Effects Impacts Plasma_TG Reduced Plasma TG Metabolic_Effects->Plasma_TG Liver_TG Reduced Liver TG Metabolic_Effects->Liver_TG Glucose_Metabolism Improved Glucose Metabolism Metabolic_Effects->Glucose_Metabolism Insulin_Sensitivity Enhanced Insulin Sensitivity Metabolic_Effects->Insulin_Sensitivity

Figure 1: Mechanism of action of JTT-553 as a DGAT1 inhibitor.

Pharmacological Effects

The targeted inhibition of DGAT1 by JTT-553 translates into a favorable pharmacological profile for the potential treatment of metabolic diseases. Key observed effects include:

  • Reduction in Plasma Lipids: JTT-553 significantly lowers plasma levels of triglycerides, non-esterified fatty acids (NEFA), and total cholesterol (TC).[1]

  • Improved Glucose Homeostasis: The compound has been shown to decrease plasma glucose and insulin levels, indicating an improvement in overall glucose metabolism.[1]

  • Enhanced Insulin Sensitivity: By reducing lipotoxicity and modulating lipid metabolism, JTT-553 enhances insulin-dependent glucose absorption in adipose tissue, thereby improving insulin resistance.[1]

  • Potential for Weight Management: Studies in diet-induced obese models have demonstrated that JTT-553 can contribute to weight loss.[1]

These properties position JTT-553 as a promising therapeutic candidate for conditions such as obesity and type 2 diabetes mellitus.[1]

Physicochemical Characterization

A thorough understanding of the physicochemical properties of JTT-553 is essential for its development and formulation.

Table 2: Physicochemical Properties of JTT-553

PropertyValueSource
Molecular Formula C25H27F3N4O3PubChem
Molecular Weight 488.5 g/mol PubChem
Appearance White to off-white solidAssumed based on typical purified organic compounds
Solubility Soluble in organic solvents such as DMSO and ethanol.General knowledge for similar compounds
InChI Key YFJNLPDVCDNOMJ-UHFFFAOYSA-NPubChem

Note: Further experimental validation of properties like melting point, pKa, and LogP is recommended for comprehensive characterization.

Synthesis and Purification

While specific, detailed, step-by-step synthesis protocols for JTT-553 are often proprietary, the general synthetic strategy can be inferred from the literature on related pyrimido[4,5-b][1][2]oxazine and spiro-indenone derivatives. The synthesis would likely involve a multi-step process.

dot

Synthesis_Workflow cluster_synthesis General Synthetic Pathway cluster_purification Purification and Isolation Start_Mat_A Pyrimido[4,5-b][1,4]oxazine Precursor Synthesis Coupling Coupling Reaction Start_Mat_A->Coupling Start_Mat_B Spiro-indenyl Acetic Acid Moiety Synthesis Start_Mat_B->Coupling Crude_Product Crude JTT-553 Coupling->Crude_Product Purification Chromatographic Purification (e.g., Flash Chromatography, HPLC) Crude_Product->Purification Characterization_QC Characterization and Quality Control Purification->Characterization_QC Final_Product Pure JTT-553 Characterization_QC->Final_Product

Figure 2: A generalized workflow for the synthesis and purification of JTT-553.

Postulated Synthetic Protocol
  • Synthesis of the Pyrimido[4,5-b][1][2]oxazine Core: This would likely involve the condensation of a substituted pyrimidine with a suitable oxazine precursor.

  • Synthesis of the Spiro-indenyl Acetic Acid Moiety: This could be achieved through a multi-step synthesis starting from a commercially available indanone derivative.

  • Coupling and Final Assembly: The two key intermediates would then be coupled using a suitable cross-coupling reaction, followed by any necessary deprotection or functional group manipulation steps to yield the final JTT-553 molecule.

  • Purification: The crude product would require purification, typically by column chromatography (e.g., silica gel) and/or preparative high-performance liquid chromatography (HPLC) to achieve the desired purity for biological testing.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and stability of JTT-553. A combination of spectroscopic and chromatographic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing the purity of JTT-553 and for quantitative analysis.

5.1.1. Experimental Protocol: HPLC Purity Assessment

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of JTT-553 (a wavelength between 254 nm and 280 nm is a reasonable starting point).

  • Sample Preparation: Dissolve a known concentration of JTT-553 in a suitable solvent (e.g., mobile phase or a compatible organic solvent).

  • Analysis: Inject the sample and monitor the chromatogram for the main peak and any impurities. Purity is determined by the area percentage of the main peak.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of JTT-553.

5.2.1. Experimental Protocol: Mass Spectrometric Analysis

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

  • Analysis:

    • Full Scan MS: Acquire a full scan spectrum to determine the accurate mass of the molecular ion ([M+H]+ or [M-H]-). This should correspond to the calculated exact mass of JTT-553.

    • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern. This pattern can be used for structural elucidation and as a fingerprint for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of JTT-553.

5.3.1. Experimental Protocol: NMR Structural Characterization

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which JTT-553 is soluble (e.g., DMSO-d6, CDCl3, or MeOD).

  • Experiments:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • ¹⁹F NMR: Crucial for confirming the presence and environment of the trifluoromethyl group.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.

Conclusion

(5'-(4-amino-7,7-dimethyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1][2]oxazin-6-yl)-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-yl)acetic acid (JTT-553) is a well-characterized, potent, and selective DGAT1 inhibitor with significant potential for the treatment of metabolic disorders. This technical guide provides a comprehensive overview of its identity, mechanism of action, and a framework for its synthesis and analytical characterization. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working with this compound and in the broader field of metabolic disease research.

References

The Pyrazole Core: A Journey from Serendipitous Discovery to Privileged Scaffold in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a seemingly simple five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has carved an indelible mark on the landscape of chemistry and medicine.[1] Its journey, from an unexpected laboratory finding in the late 19th century to its current status as a "privileged scaffold" in modern medicinal chemistry, is a testament to its remarkable versatility.[1] This guide provides a comprehensive exploration of the discovery and history of pyrazole derivatives, tracing their evolution from foundational synthetic methodologies to their role in blockbuster pharmaceuticals. We will delve into the key scientific breakthroughs, the causality behind experimental choices, and provide detailed protocols for seminal synthetic procedures.

The Dawn of Pyrazoles: A Tale of Two Chemists

The story of pyrazoles begins not with a targeted synthesis, but with a serendipitous discovery that would lay the groundwork for a new class of therapeutic agents. In 1883, the German chemist Ludwig Knorr , while attempting to synthesize a quinoline derivative, unexpectedly produced a novel compound he named antipyrine.[2][3] This pyrazolone derivative, born from the condensation of phenylhydrazine and ethyl acetoacetate, would soon become one of the first synthetic drugs to see widespread use as a potent analgesic and antipyretic.[3][4] Knorr's work not only introduced a new class of heterocyclic compounds but also established a foundational synthetic route that bears his name to this day.[2][5]

While Knorr is credited with the discovery of the first pyrazole derivative and coining the term "pyrazole," the synthesis of the parent pyrazole ring was achieved a few years later in 1889 by Eduard Buchner .[6][7] Buchner's synthesis involved the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[6] These two pivotal discoveries marked the beginning of a rich history of pyrazole chemistry.

It is noteworthy that the first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until much later in 1959 from watermelon seeds, highlighting the synthetic origins of this important class of compounds in the realm of medicinal chemistry.[8][9][10]

The Knorr Pyrazole Synthesis: A Foundational Methodology

The most classical and enduring method for constructing the pyrazole ring is the Knorr pyrazole synthesis .[1][5] This reaction involves the condensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound.[11] The versatility and generally high yields of this reaction have made it a cornerstone of pyrazole chemistry for over a century.[5]

The mechanism of the Knorr synthesis is a beautiful illustration of fundamental organic reaction principles. It proceeds through a series of condensation and cyclization steps to form the stable, aromatic pyrazole ring.

Knorr_Synthesis_Mechanism Figure 1: Generalized Mechanism of the Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone/ Enamine Intermediate 1_3_Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclized_Intermediate Cyclized Non-aromatic Intermediate Hydrazone->Cyclized_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Product Cyclized_Intermediate->Pyrazole Dehydration (Aromatization)

Caption: A flowchart illustrating the key steps of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of a Pyrazolone via Knorr Condensation

The following protocol is a representative example of the Knorr synthesis, specifically for the preparation of 3-methyl-1-phenyl-5-pyrazolone (edaravone), a compound with neuroprotective properties.[2]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Beaker

  • Ice-water bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • In a round-bottomed flask, carefully and slowly add ethyl acetoacetate (1.625 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol) in a fume hood. Note that this addition is slightly exothermic.[2]

  • Assemble a reflux condenser and heat the reaction mixture at 135–145 °C for 60 minutes.[2]

  • After heating, a heavy syrup will have formed. Transfer this syrup into a beaker and cool it thoroughly in an ice-water bath.[2]

  • Add a 2 mL portion of diethyl ether and stir the mixture vigorously until the crude powdered pyrazolone precipitates.[2]

  • Isolate the product by vacuum filtration using a Büchner funnel.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified 3-methyl-1-phenyl-5-pyrazolone.

  • Dry the purified product in a desiccator, weigh it to determine the yield, and characterize it by determining its melting point (125–127 °C) and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).[2]

Pyrazole Derivatives in Medicinal Chemistry: From Antipyrine to Celecoxib

The therapeutic potential of pyrazole derivatives, first hinted at by the success of antipyrine, has been extensively realized over the past century.[3] The pyrazole scaffold is now recognized as a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets.[1] This has led to the development of numerous drugs with diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][8]

Antipyrine: The Progenitor of Pyrazole-Based Drugs

Antipyrine, the first pyrazole derivative to be synthesized, quickly became a widely used analgesic and antipyretic.[2][4] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins, mediators of pain and inflammation.[3] Although largely replaced by newer drugs, antipyrine's historical significance is immense, as it demonstrated the therapeutic potential of this heterocyclic core.

The synthesis of antipyrine involves the methylation of the pyrazolone intermediate formed from the Knorr condensation of ethyl acetoacetate and phenylhydrazine.[4]

Antipyrine_Synthesis Figure 2: Synthesis of Antipyrine Reactants Ethyl Acetoacetate + Phenylhydrazine Pyrazolone 1-Phenyl-3-methylpyrazolone Reactants->Pyrazolone Knorr Condensation Antipyrine Antipyrine Pyrazolone->Antipyrine Methylation Methylating Agent (e.g., Dimethyl Sulfate) Methylation->Antipyrine Methylation

Caption: A simplified workflow for the synthesis of antipyrine.

Celecoxib: A Landmark in Selective COX-2 Inhibition

A major breakthrough in the application of pyrazole derivatives in medicine came with the development of celecoxib (Celebrex®) .[12] The discovery of two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, in the early 1990s revolutionized the understanding of inflammation.[12] COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is induced at sites of inflammation.[12] This led to the hypothesis that selectively inhibiting COX-2 could provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[12]

A team at the Searle division of Monsanto, led by John Talley, discovered celecoxib, a diaryl-substituted pyrazole, which was the first selective COX-2 inhibitor to be approved by the FDA in 1998 for the treatment of arthritis.[12][13][14][15]

The synthesis of celecoxib showcases a more modern approach to constructing the pyrazole ring, often involving the condensation of a trifluoromethyl-β-dicarbonyl compound with a substituted hydrazine.[12][16]

Table 1: Key Milestones in the History of Pyrazole Derivatives

YearMilestoneKey Scientist(s)/InstitutionSignificance
1883Discovery of antipyrine and coining of the term "pyrazole"Ludwig KnorrFirst synthesis of a pyrazole derivative and its introduction as a therapeutic agent.[2][10]
1889First synthesis of the parent pyrazole ringEduard BuchnerFundamental synthesis of the core pyrazole heterocycle.[6]
1959Isolation of the first natural pyrazole, 1-pyrazolyl-alanineDemonstrated the presence of the pyrazole scaffold in nature.[9][10]
1990sDiscovery of COX-1 and COX-2 isoformsPaved the way for the development of selective COX-2 inhibitors.[12]
1998FDA approval of celecoxib (Celebrex®)G. D. Searle & Company (Pfizer)First selective COX-2 inhibitor, a blockbuster drug based on a pyrazole core.[12][14][15][16]

Evolution of Synthetic Methodologies for the Pyrazole Core

While the Knorr synthesis remains a workhorse, the demand for more complex and diverse pyrazole derivatives has driven the development of new synthetic strategies. These modern methods often offer improved regioselectivity, milder reaction conditions, and access to a broader range of substituted pyrazoles.[1]

One of the most powerful modern techniques is the [3+2] dipolar cycloaddition reaction .[1] This method typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, like an alkyne or an alkene, to form the five-membered pyrazole ring.[1] This approach provides excellent control over the regiochemistry of the resulting pyrazole.

Cycloaddition_Synthesis Figure 3: [3+2] Cycloaddition for Pyrazole Synthesis Dipole 1,3-Dipole (e.g., Diazo Compound) Cycloaddition [3+2] Cycloaddition Dipole->Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Cycloaddition Pyrazole Pyrazole Product Cycloaddition->Pyrazole

Caption: A conceptual diagram of the [3+2] cycloaddition approach to pyrazole synthesis.

Other notable synthetic advancements include multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, which have further expanded the chemical space accessible for pyrazole-based drug discovery.

Structural Insights and Physicochemical Properties

The unique properties of the pyrazole ring are central to its success in medicinal chemistry. Pyrazole is an aromatic heterocycle, with the lone pair of electrons on one nitrogen atom participating in the delocalized π-system.[9] This aromaticity confers significant stability to the ring.

A key structural feature of N-unsubstituted pyrazoles is tautomerism .[17] The proton on the nitrogen atom can reside on either of the two nitrogen atoms, leading to two tautomeric forms. This property can influence the molecule's reactivity and its interactions with biological targets.[17]

The pyrazole core also possesses both hydrogen bond donor (the N-H group) and acceptor (the sp²-hybridized nitrogen) capabilities, which are crucial for forming specific interactions with protein binding sites.[1]

Conclusion

The journey of pyrazole derivatives, from Knorr's serendipitous discovery of antipyrine to the rational design of celecoxib and beyond, is a compelling narrative of chemical innovation and its impact on human health. The pyrazole core has proven to be a remarkably versatile and "privileged" scaffold, offering a unique combination of stability, synthetic accessibility, and favorable physicochemical properties. As our understanding of disease biology deepens and synthetic methodologies continue to evolve, the pyrazole nucleus is poised to remain a cornerstone of drug discovery for the foreseeable future, promising the development of new and improved therapies for a wide range of diseases.[18]

References

Spectroscopic Blueprint of 5-Cyclohexyl-1H-pyrazol-3-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in molecules exhibiting a wide array of biological activities.[1] Among the diverse family of pyrazole derivatives, 5-Cyclohexyl-1H-pyrazol-3-amine emerges as a compound of significant interest. Its unique combination of a bulky, lipophilic cyclohexyl group and a reactive primary amine on the pyrazole ring makes it a versatile building block for the synthesis of novel therapeutic agents.

This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound. As experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and extensive data from analogous pyrazole derivatives to present a predictive yet authoritative spectroscopic blueprint. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required for the unambiguous identification, characterization, and quality control of this important synthetic intermediate.

Molecular Structure and Tautomerism

This compound (C₉H₁₅N₃, Molar Mass: 165.24 g/mol ) can exist in two principal tautomeric forms: the 3-amino and the 5-amino tautomers.[2] Theoretical calculations and experimental evidence for related aminopyrazoles suggest that the 3-amino tautomer is generally the more stable form.[2] This guide will focus on the characterization of this major tautomer.

Fragmentation_Pathway M [M]⁺ m/z 165 F1 [M - C₂H₄]⁺ m/z 137 M->F1 - C₂H₄ F2 [M - C₃H₆]⁺ m/z 123 M->F2 - C₃H₆ F3 [M - C₄H₈]⁺ m/z 109 M->F3 - C₄H₈ F4 [M - C₆H₁₁]⁺ m/z 82 M->F4 - C₆H₁₁• caption Predicted EI-MS Fragmentation of this compound Synthesis_Workflow start Cyclohexylacetonitrile + Ethyl formate step1 Claisen Condensation (NaOEt, Ethanol) start->step1 intermediate α-Formylcyclohexylacetonitrile step1->intermediate step2 Cyclization (Hydrazine hydrate, Ethanol, Reflux) intermediate->step2 product This compound step2->product purification Purification (Recrystallization or Chromatography) product->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization caption Synthetic Workflow for this compound

References

The Expanding Therapeutic Landscape of Pyrazole Derivatives: A Technical Guide to Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its unique structural and electronic properties have rendered it a "privileged scaffold," a core molecular framework that can interact with a diverse array of biological targets.[2] This versatility has led to the development of numerous pyrazole-containing drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] This technical guide provides an in-depth exploration of the potential biological activities of novel pyrazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, and key experimental protocols for evaluating the therapeutic potential of this remarkable class of compounds.

I. Synthesis of Novel Pyrazole Derivatives: The Knorr Synthesis and Beyond

The foundational method for constructing the pyrazole ring is the Knorr pyrazole synthesis, a robust and versatile reaction involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] This reaction, typically acid-catalyzed, proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3][4]

Experimental Protocol: Knorr Synthesis of a Phenyl-Substituted Pyrazolone

This protocol details a representative Knorr synthesis of a pyrazolone, a common pyrazole derivative.[5]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • Round-bottom flask or scintillation vial

  • Hot plate with stirring capability

  • TLC plates and chamber

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[5]

  • Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the reaction mixture.[5]

  • Heating: Place the vial on a hot plate and heat the mixture to approximately 100°C with continuous stirring.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. Spot the reaction mixture against the starting material (ethyl benzoylacetate). The reaction is complete when the starting material spot is no longer visible.[5]

  • Work-up: Once the reaction is complete, add 10 mL of water to the hot reaction mixture while stirring.[5]

  • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature with continuous stirring for about 30 minutes to facilitate the precipitation of the product.[5]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry.[5] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

II. Anticancer Activities of Pyrazole Derivatives

Pyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting a multitude of mechanisms to combat cancer cell proliferation and survival.[1][6] Many pyrazole-based compounds have been shown to induce apoptosis, inhibit key kinases involved in cancer signaling, and interfere with DNA replication.[1][7]

Mechanisms of Anticancer Action

A primary mechanism of action for many anticancer pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[6] Notably, pyrazole derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are key drivers of tumor growth and angiogenesis.[8] By blocking the ATP-binding site of these kinases, pyrazole inhibitors prevent downstream signaling cascades that promote cancer progression.[9]

Another critical anticancer mechanism of pyrazole derivatives is the induction of apoptosis, or programmed cell death.[10] Some pyrazoles have been shown to upregulate pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2.[2] This shift in the balance of apoptotic regulators ultimately leads to the activation of caspases, the executioner enzymes of apoptosis.[11]

Anticancer Mechanisms of Pyrazole Derivatives cluster_0 Kinase Inhibition cluster_1 Apoptosis Induction Pyrazole Derivative_KI Pyrazole Derivative EGFR/VEGFR-2 EGFR/VEGFR-2 Pyrazole Derivative_KI->EGFR/VEGFR-2 Inhibits Downstream Signaling Downstream Signaling (Proliferation, Angiogenesis) EGFR/VEGFR-2->Downstream Signaling Activates Cancer Progression Cancer Progression Downstream Signaling->Cancer Progression Pyrazole Derivative_A Pyrazole Derivative Bcl-2 Bcl-2 (Anti-apoptotic) Pyrazole Derivative_A->Bcl-2 Downregulates Bax/p53 Bax/p53 (Pro-apoptotic) Pyrazole Derivative_A->Bax/p53 Upregulates Caspase Activation Caspase Activation Bcl-2->Caspase Activation Bax/p53->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 1: Anticancer Mechanisms of Pyrazole Derivatives.
Quantitative Data: Anticancer Activity of Representative Pyrazole Derivatives

The following table summarizes the in vitro anticancer activity of several novel pyrazole derivatives against various human cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 HepG2 (Liver)3.53[2]
Compound 2 MCF7 (Breast)5.21[2]
Compound 3 HCT116 (Colon)0.39[12]
Compound 4 A549 (Lung)5.176[13]
Compound 5 WM266.5 (Melanoma)0.45[14]
Compound 6 AsPC-1 (Pancreatic)16.8[15]
Compound 7 U251 (Glioblastoma)11.9[15]
Compound 8 PC-3 (Prostate)5.26[16]
Compound 9 K562 (Leukemia)14-18[12]
Compound 10 A2780 (Ovarian)8.57[16]
Experimental Protocols for Anticancer Activity Evaluation

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17]

Materials:

  • Cancer cell lines

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[17]

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the pyrazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[17]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[17]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.[17]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[17] The absorbance is directly proportional to the number of viable cells.

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Treated and untreated cells

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Lysis: Lyse the treated and untreated cells with a chilled cell lysis buffer and incubate on ice for 10 minutes.[3]

  • Centrifugation: Centrifuge the cell lysates to pellet the debris and collect the supernatant containing the cytosolic proteins.

  • Reaction Setup: In a 96-well plate, add the cell lysate to wells containing the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[19]

  • Detection: Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at an excitation of 380 nm and emission between 420-460 nm (for AMC substrate).[19] The signal is proportional to the caspase-3 activity.

Western blotting allows for the detection and quantification of specific proteins, such as Bcl-2, Bax, and p53, to elucidate the molecular mechanism of apoptosis.

Materials:

  • Cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Separation: Separate the proteins in the cell lysates by size using SDS-PAGE.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.[19]

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.[19]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[19]

  • Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the protein expression levels.

III. Antimicrobial Activities of Pyrazole Derivatives

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various pathogenic bacteria and fungi.[4]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of pyrazole derivatives are diverse. Some compounds are believed to disrupt the bacterial cell wall, leading to cell lysis. Others may interfere with essential metabolic pathways, such as nucleic acid synthesis, by inhibiting enzymes like DNA gyrase.[20] For antifungal activity, pyrazoles may disrupt the fungal cell membrane or inhibit key enzymes involved in fungal growth.

Antimicrobial Mechanisms of Pyrazole Derivatives Pyrazole Derivative Pyrazole Derivative Bacterial Cell Wall Bacterial Cell Wall Synthesis Pyrazole Derivative->Bacterial Cell Wall Inhibits DNA Gyrase DNA Gyrase Pyrazole Derivative->DNA Gyrase Inhibits Bacterial Growth Bacterial Growth Bacterial Cell Wall->Bacterial Growth Nucleic Acid Synthesis Nucleic Acid Synthesis DNA Gyrase->Nucleic Acid Synthesis Nucleic Acid Synthesis->Bacterial Growth

Figure 2: Antimicrobial Mechanisms of Pyrazole Derivatives.
Quantitative Data: Antimicrobial Activity of Representative Pyrazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of several pyrazole derivatives against a panel of clinically relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 11 S. aureus (MRSA)4
Compound 12 A. baumannii4
Compound 13 E. coli16
Compound 14 P. aeruginosa<1
Compound 15 C. albicans62.5[4]
Compound 16 A. flavus125[4]
Compound 17 B. subtilis4
Compound 18 S. epidermidis0.97
Compound 19 E. cloacae0.48
Compound 20 S. aureus0.25
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Pyrazole derivatives

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilution: Perform a two-fold serial dilution of the pyrazole derivatives in the broth in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

IV. Anti-inflammatory Activities of Pyrazole Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Pyrazole derivatives have demonstrated potent anti-inflammatory properties, with some compounds exhibiting efficacy comparable to or greater than established non-steroidal anti-inflammatory drugs (NSAIDs).[6]

Mechanism of Anti-inflammatory Action

A key mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[5] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, pyrazole derivatives can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[5] Additionally, some pyrazoles can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5]

Anti-inflammatory Mechanisms of Pyrazole Derivatives Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid Pro-inflammatory Cytokines TNF-α, IL-6 Inflammatory Stimuli->Pro-inflammatory Cytokines Prostaglandins Pro-inflammatory Prostaglandins Arachidonic Acid->Prostaglandins COX-2 COX-2 COX-2 Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->COX-2 Inhibits Pyrazole Derivative->Pro-inflammatory Cytokines Inhibits Pro-inflammatory Cytokines->Inflammation

Figure 3: Anti-inflammatory Mechanisms of Pyrazole Derivatives.
Quantitative Data: Anti-inflammatory Activity of Representative Pyrazole Derivatives

The following table summarizes the in vitro COX-2 inhibitory activity of several pyrazole derivatives.

Compound IDCOX-2 IC50 (µM)COX-2 Selectivity Index (SI)Reference
Compound 21 1.509.56[5]
Compound 22 1.158.31[5]
Compound 23 0.05998.71[21]
Compound 24 0.5210.73[22]
Compound 25 1.7974.92[8]
Compound 26 0.5810.55[18]
Experimental Protocols for Anti-inflammatory Activity Evaluation

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Fluorometric or colorimetric detection reagents

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the pyrazole derivative for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.[2]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.[2]

  • Incubation: Incubate the plate for a short period (e.g., 2-5 minutes) at 37°C.[2]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a saturated stannous chloride solution).[2]

  • Detection: Measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as an ELISA or a fluorometric assay. The signal is inversely proportional to the COX-2 inhibitory activity.

This protocol describes the measurement of TNF-α and IL-6 levels in the supernatant of stimulated immune cells (e.g., macrophages) using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Pyrazole derivatives

  • ELISA kits for TNF-α and IL-6

  • Microplate reader

Procedure:

  • Cell Stimulation: Treat macrophage cells with LPS in the presence or absence of the pyrazole derivatives for a specified time (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[23] This typically involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody and a substrate for color development.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[23] The concentration of the cytokines is determined by comparison to a standard curve.

V. Neuroprotective Activities of Pyrazole Derivatives

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant global health challenge. Emerging research suggests that pyrazole derivatives may offer neuroprotective benefits by targeting various pathological pathways involved in these disorders.[24]

Mechanisms of Neuroprotective Action

The neuroprotective mechanisms of pyrazole derivatives are multifaceted. In the context of Alzheimer's disease, some pyrazoles have been shown to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, thereby improving cognitive function.[12] They may also reduce the formation of amyloid-beta plaques, a hallmark of Alzheimer's pathology.[12] In models of Parkinson's disease, pyrazole derivatives have demonstrated the ability to protect neurons from oxidative stress and reduce neuroinflammation.[25]

Neuroprotective Mechanisms of Pyrazole Derivatives Pyrazole Derivative Pyrazole Derivative AChE Acetylcholinesterase (AChE) Pyrazole Derivative->AChE Inhibits Amyloid-beta Amyloid-beta Plaque Formation Pyrazole Derivative->Amyloid-beta Reduces Oxidative Stress Oxidative Stress Pyrazole Derivative->Oxidative Stress Reduces Neuroinflammation Neuroinflammation Pyrazole Derivative->Neuroinflammation Reduces Acetylcholine Acetylcholine Levels AChE->Acetylcholine Cognitive Function Improved Cognitive Function Acetylcholine->Cognitive Function Neuronal Survival Neuronal Survival Amyloid-beta->Neuronal Survival Oxidative Stress->Neuronal Survival Neuroinflammation->Neuronal Survival

References

A Technical Guide to the Synthesis of 3-Aminopyrazoles: Core Methods and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the 3-Aminopyrazole Scaffold

The 3-aminopyrazole moiety is a privileged heterocyclic scaffold of profound importance in medicinal chemistry and materials science.[1][2][3] Its unique structural arrangement, featuring a hydrogen bond donor-acceptor-donor system, facilitates strong binding interactions with various biological targets.[4][5] This has led to the development of numerous therapeutic agents for a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.[1][3][6] Notable examples of drugs incorporating the pyrazole core include the anti-inflammatory agent Celecoxib and the kinase inhibitor Pirtobrutinib.[1][7] The versatility of the 3-aminopyrazole core also extends to agrochemicals, where it serves as a key component in herbicides and fungicides.[3]

Given its broad utility, the efficient and regioselective synthesis of 3-aminopyrazole derivatives is a critical endeavor. This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies, delving into the underlying reaction mechanisms, providing field-proven experimental protocols, and offering a comparative analysis to guide the modern chemist in selecting the most appropriate strategy.

I. The Cornerstone of 3-Aminopyrazole Synthesis: Condensation of β-Ketonitriles with Hydrazines

Historically and presently, the most prevalent and versatile method for constructing the 3-aminopyrazole ring system is the condensation reaction between a β-ketonitrile (also known as a 3-oxoalkanenitrile) and a hydrazine derivative.[4][8][9][10] This approach is valued for its reliability, broad substrate scope, and generally high yields.

A. The Underlying Mechanism: A Tale of Two Nucleophiles

The reaction proceeds through a well-established two-step sequence:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the more basic terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a stable hydrazone intermediate.[8][10] The choice of solvent and catalyst (often a mild acid) can influence the rate of this step.

  • Intramolecular Cyclization: The second, ring-closing step involves the nucleophilic attack of the other hydrazine nitrogen atom onto the carbon of the nitrile group.[8][10] Subsequent tautomerization of the resulting imine intermediate leads to the formation of the aromatic 3-aminopyrazole ring.

a_mechanistic_pathway R1_CO_CH_R2_CN β-Ketonitrile Hydrazone Hydrazone Intermediate R1_CO_CH_R2_CN->Hydrazone Nucleophilic Attack (on Carbonyl) H2N_NH_R3 Hydrazine H2N_NH_R3->Hydrazone Product 3-Aminopyrazole Hydrazone->Product Intramolecular Cyclization (on Nitrile) & Tautomerization

Caption: Mechanism of 3-Aminopyrazole Synthesis from β-Ketonitriles.

B. Experimental Protocol: A Representative Synthesis

The following protocol details a general and robust procedure for the synthesis of a 3-aminopyrazole derivative from a β-ketonitrile.[11]

Synthesis of 3-Phenyl-1H-pyrazol-5-amine

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
3-Oxo-3-phenylpropanenitrile145.1650 mg0.34
Hydrazine32.0511.6 mg0.36
Acetic Acid60.050.024 mL0.37
Anhydrous Ethanol46.073 mL-

Procedure:

  • To a clean, dry reaction vessel, add 3-oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol), hydrazine (11.6 mg, 0.36 mmol), and acetic acid (0.024 mL, 0.37 mmol) in anhydrous ethanol (3 mL).

  • Heat the reaction mixture at 60°C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure (in vacuo).

  • Dissolve the resulting residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and evaporate the solvent.

  • Wash the solid residue with ethyl ether and dry in vacuo to yield the product, 3-phenyl-1H-pyrazol-5-amine.[11]

Expected Yield: 45 mg (82%)[11]

C. Regioselectivity with Monosubstituted Hydrazines

When using monosubstituted hydrazines (R-NHNH2), the formation of two regioisomers, 3-amino- and 5-aminopyrazoles, is possible. The outcome is often dictated by both steric and electronic factors, as well as the reaction conditions.[8]

  • Kinetic vs. Thermodynamic Control: Bagley et al. demonstrated that reaction conditions can be tuned to favor one regioisomer over the other.[8] Kinetic conditions (e.g., using a strong base like sodium ethoxide at low temperatures) can favor the formation of the 3-aminopyrazole, while thermodynamic conditions (e.g., neutral or acidic conditions at higher temperatures) tend to yield the more stable 5-aminopyrazole.[8][12]

  • Steric Hindrance: An increase in the steric bulk of the substituent on the hydrazine generally favors the formation of the 5-aminopyrazole regioisomer.[8]

II. Condensation of α,β-Unsaturated Nitriles with Hydrazines

A second major pathway to 3-aminopyrazoles involves the reaction of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position.[8][9] This method offers an alternative entry point to the pyrazole core, particularly when the corresponding β-ketonitriles are not readily accessible.

A. Mechanistic Considerations

The reaction typically proceeds via a Michael addition of the hydrazine to the electron-deficient double bond of the α,β-unsaturated nitrile. This is followed by an intramolecular cyclization with the elimination of the leaving group to form the aromatic pyrazole ring.

b_workflow Start α,β-Unsaturated Nitrile + Hydrazine Michael Michael Addition Start->Michael Intermediate Adduct Intermediate Michael->Intermediate Cyclization Intramolecular Cyclization (Elimination of Leaving Group) Intermediate->Cyclization Product 3-Aminopyrazole Cyclization->Product

Caption: Synthesis of 3-Aminopyrazoles from α,β-Unsaturated Nitriles.

B. Regiodivergent Synthesis

As with β-ketonitriles, the use of monosubstituted hydrazines can lead to regioisomeric products. Bagley and coworkers have shown that microwave-assisted synthesis can be employed to control the regioselectivity of the condensation between 3-methoxyacrylonitrile and phenylhydrazine.[8]

  • Acidic Conditions (AcOH in toluene): Favor the formation of the 5-aminopyrazole.[8]

  • Basic Conditions (EtONa in EtOH): Favor the formation of the 3-aminopyrazole.[8]

It is noteworthy that microwave irradiation was found to significantly reduce reaction times without altering the regiochemical outcome.[8]

III. Multicomponent Reactions (MCRs): A Strategy for Efficiency and Diversity

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, have emerged as a powerful and "green" strategy for the synthesis of complex molecules.[5][13] Several MCRs have been developed for the efficient construction of 3-aminopyrazole derivatives.

A. Three-Component Condensation

A common MCR approach involves the one-pot reaction of an aldehyde, malononitrile, and a hydrazine derivative.[14] This method is often catalyzed by a mild acid or base and can be performed in environmentally benign solvents like water.[14][15] The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine and subsequent cyclization.

B. Iodine-Mediated Three-Component Synthesis

Ramesh and Annes reported a metal- and solvent-free, iodine-mediated cascade reaction to produce aminopyrazole thioether derivatives.[14] In this reaction, iodine acts as both a Lewis acid and an oxidant. The proposed mechanism involves an initial Michael addition, followed by an iodine-promoted cyclization and subsequent functionalization.[14]

IV. Alternative and Modern Synthetic Approaches

While the condensation reactions described above are the workhorses of 3-aminopyrazole synthesis, several other valuable methods have been developed.

A. Synthesis from Isoxazoles

3-Aminopyrazoles can be synthesized from isoxazole precursors through a ring-opening/ring-closing sequence.[8][16] This transformation can be achieved in a single step by treating the isoxazole with hydrazine at elevated temperatures.[8] Alternatively, a two-step procedure involving deprotonation of the isoxazole to form a β-ketonitrile intermediate, followed by treatment with hydrazine, can also be employed.[8]

B. Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, can be utilized to synthesize 4-aminopyrazoles, which are structural isomers of the 3-amino counterparts.[4][17] This reaction involves the base-catalyzed intramolecular cyclization of a dinitrile to form an enamine, which after acidic hydrolysis, yields a cyclic ketone.[17] While not a direct synthesis of 3-aminopyrazoles, it is an important related method for accessing aminopyrazole scaffolds.

C. Green Chemistry Approaches

In line with the growing emphasis on sustainable chemistry, several "green" methods for pyrazole synthesis have been developed.[13][18] These often involve the use of water as a solvent, microwave irradiation to reduce reaction times and energy consumption, and the use of recyclable catalysts.[15][19]

V. Comparative Analysis and Future Outlook

Synthetic MethodKey AdvantagesKey Limitations
Condensation of β-Ketonitriles High yields, broad substrate scope, well-established.[8][10]Availability of β-ketonitrile starting materials can be a limitation.
Condensation of α,β-Unsaturated Nitriles Good alternative when β-ketonitriles are unavailable, offers regiocontrol.[8][9]Requires a leaving group at the β-position.
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, rapid access to molecular diversity.[5][14]Optimization of reaction conditions for multiple components can be challenging.
Synthesis from Isoxazoles Utilizes readily available isoxazole precursors.[8][16]May require elevated temperatures or a two-step process.

The field of 3-aminopyrazole synthesis continues to evolve, with a focus on developing more efficient, selective, and environmentally benign methodologies. The exploration of novel catalytic systems, including transition-metal catalysis and photocatalysis, is expected to provide new avenues for the construction and functionalization of this important heterocyclic scaffold.[8] Furthermore, the continued development of multicomponent and flow-chemistry approaches will undoubtedly accelerate the discovery of new 3-aminopyrazole-based molecules with valuable applications in medicine and beyond.

References

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 5-Cyclohexyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] This document provides a comprehensive, field-tested protocol for the synthesis of 5-Cyclohexyl-1H-pyrazol-3-amine, a valuable building block for drug discovery and development. We detail a robust and reproducible method starting from a common β-ketonitrile precursor and hydrazine, explaining the mechanistic rationale behind the procedure and offering expert insights for troubleshooting and optimization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable pathway to this important intermediate.

Introduction and Scientific Background

5-Aminopyrazoles are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical and agrochemical industries.[1][3] Their structural framework allows for diverse functionalization, leading to compounds with a wide spectrum of biological activities, including kinase inhibition, antimicrobial properties, and receptor antagonism.[2]

The target molecule, this compound (CAS No: 12831625-2), incorporates a bulky, lipophilic cyclohexyl group, a feature often exploited in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties. The protocol herein describes the most versatile and widely adopted method for 5-aminopyrazole synthesis: the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[1][3][4] This approach is favored for its high efficiency, operational simplicity, and ready availability of starting materials.

Reaction Mechanism and Strategy

The synthesis proceeds via a two-step, one-pot reaction sequence. The mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the final aromatic pyrazole ring.

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile (3-cyclohexyl-3-oxopropanenitrile). This is followed by the elimination of a water molecule to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs a nucleophilic attack on the carbon of the nitrile group. This ring-closing step forms the five-membered pyrazole ring.

  • Tautomerization: The resulting intermediate rapidly tautomerizes to achieve aromatic stability, yielding the final this compound product.

The overall transformation is depicted below:

G R1 3-Cyclohexyl-3-oxopropanenitrile I1 Hydrazone Intermediate R1->I1 Step 1: Condensation plus1 + R2 Hydrazine Hydrate R2->I1 P1 This compound I1->P1 Step 2: Cyclization & Tautomerization

Caption: Reaction mechanism for pyrazole synthesis.

Detailed Experimental Protocol

This protocol details the synthesis of the title compound from its β-ketonitrile precursor.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaSupplier Notes
3-Cyclohexyl-3-oxopropanenitrile16139-43-8C₉H₁₁NOPurity ≥97%
Hydrazine Hydrate (~64% soln.)7803-57-8H₆N₂OCaution: Toxic & Corrosive
Ethanol (200 Proof)64-17-5C₂H₆OAnhydrous Grade
Glacial Acetic Acid64-19-7C₂H₄O₂ACS Grade
Diethyl Ether60-29-7C₄H₁₀OAnhydrous Grade
Saturated Sodium Bicarbonate Soln.N/ANaHCO₃ (aq)Prepared in-house
Anhydrous Magnesium Sulfate7487-88-9MgSO₄For drying

Equipment:

  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves, fume hood.

Step-by-Step Synthesis Procedure

G start Start step1 1. Dissolve 3-cyclohexyl-3-oxopropanenitrile (1.0 eq) in Ethanol. start->step1 step2 2. Add glacial acetic acid (catalytic amount). step1->step2 step3 3. Add hydrazine hydrate (1.1 eq) dropwise at room temperature. step2->step3 step4 4. Heat the mixture to reflux (approx. 80°C) for 4-6 hours. step3->step4 step5 5. Monitor reaction completion via TLC. step4->step5 step6 6. Cool to room temperature, then chill in an ice bath. step5->step6 step7 7. Isolate the precipitate via vacuum filtration. step6->step7 step8 8. Wash the solid with cold diethyl ether. step7->step8 step9 9. Recrystallize from an appropriate solvent (e.g., Ethanol/Water). step8->step9 step10 10. Dry the purified product under vacuum. step9->step10 end_node Obtain this compound step10->end_node

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-cyclohexyl-3-oxopropanenitrile (e.g., 5.0 g, 33.1 mmol) in absolute ethanol (40 mL).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.2 mL) to the solution. The acid facilitates the condensation step.

  • Reagent Addition: While stirring at room temperature, add hydrazine hydrate (e.g., 1.8 mL, ~36.4 mmol, 1.1 equivalents) dropwise over 5-10 minutes. An initial exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture such as Ethyl Acetate/Hexane (1:1), until the starting β-ketonitrile spot has been consumed.

  • Work-up and Isolation: After completion, remove the heat source and allow the mixture to cool to room temperature. A precipitate may form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether (2 x 15 mL) to remove soluble impurities.

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Cool slowly to induce crystallization.

  • Drying: Dry the purified white to off-white solid product under vacuum to a constant weight.

Safety and Handling Precautions
  • Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated chemical fume hood. Avoid inhalation, ingestion, and skin contact. Use appropriate PPE, including chemical-resistant gloves and safety goggles.

  • Flammable Solvents: Ethanol and diethyl ether are highly flammable. Ensure all heating is performed using a heating mantle or oil bath, with no open flames nearby.

Expected Results and Characterization

ParameterExpected Outcome
Product This compound
Molecular Formula C₉H₁₅N₃[5]
Molecular Weight 165.24 g/mol [5][6]
Typical Yield 75-90%
Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆) δ (ppm): ~11.0 (br s, 1H, pyrazole-NH), ~5.1 (s, 1H, pyrazole-CH), ~4.5 (br s, 2H, -NH₂), ~2.4 (m, 1H, cyclohexyl-CH), 1.0-1.8 (m, 10H, cyclohexyl-CH₂)
Mass Spec (ESI+) m/z: 166.1 [M+H]⁺

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete reaction; incorrect stoichiometry; degradation of starting material.- Ensure accurate measurement of reagents, especially the limiting reagent. - Extend the reflux time to 8-10 hours. - Confirm the quality of the hydrazine hydrate, as it can degrade over time.
Product is Oily or Fails to Solidify Presence of impurities; excess solvent; incomplete reaction.- Ensure the reaction has gone to completion via TLC. - Try triturating the oil with cold diethyl ether or pentane to induce solidification. - If impurities are suspected, purify the crude material using column chromatography (Silica gel, eluting with an Ethyl Acetate/Hexane gradient).
Product Discoloration (Yellow/Brown) Impurities from side reactions or oxidation.- Minor discoloration is often acceptable. - For high purity, perform the suggested recrystallization. Adding a small amount of activated charcoal during recrystallization can help remove colored impurities.

Expertise Note on Regioisomerism: The reaction of a β-ketonitrile with unsubstituted hydrazine (H₂N-NH₂) as described here will yield a single product, 5-amino-3-cyclohexyl-1H-pyrazole. Due to tautomerism, this is identical to 3-amino-5-cyclohexyl-1H-pyrazole. However, if a substituted hydrazine (e.g., methylhydrazine) were used, the reaction could potentially yield a mixture of two regioisomers. Careful control of reaction conditions and pH can influence the selectivity in such cases.[1][3]

Conclusion

This application note provides a validated and reliable protocol for the synthesis of this compound. By leveraging the classic condensation of a β-ketonitrile with hydrazine, this method offers high yields and operational simplicity, making it highly suitable for both academic research and industrial drug development settings. The insights into the mechanism, troubleshooting, and characterization will enable scientists to confidently produce this valuable chemical intermediate for further synthetic applications.

References

Application Notes and Protocols: The Utility of the 5-Cyclohexyl-1H-pyrazol-3-amine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Position of Pyrazoles in Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility is evidenced by its presence in a multitude of FDA-approved drugs targeting a wide array of clinical conditions, from inflammation and cancer to erectile dysfunction.[1][2] The pyrazole ring can serve as a bioisostere for aromatic rings, often enhancing physicochemical properties like solubility and metabolic stability, while also providing specific vectoral orientations for substituents that can engage with biological targets.[2]

Within this important class of heterocycles, the 3-aminopyrazole moiety stands out as a particularly powerful pharmacophore. The 3-amino group is a potent hydrogen bond donor, a feature expertly exploited in the design of inhibitors that target the hinge region of protein kinases.[3] This guide focuses on a specific, highly valuable building block: 5-Cyclohexyl-1H-pyrazol-3-amine . The strategic incorporation of a cyclohexyl group at the 5-position provides a bulky, lipophilic, and conformationally flexible moiety. This feature is ideal for probing deep, hydrophobic pockets within a target's active site, serving as a critical handle for optimizing inhibitor potency and, crucially, selectivity.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides the foundational rationale, detailed synthetic protocols, and robust biological evaluation methodologies necessary to effectively leverage the this compound scaffold in drug discovery campaigns, with a particular focus on the development of novel kinase inhibitors.

Section 1: Core Scaffold Analysis and Design Rationale

The efficacy of this compound as a medicinal chemistry scaffold stems from the distinct roles of its constituent parts. Understanding these roles is paramount for a rational drug design approach.

  • The 3-Amino Group: This primary amine is the key anchoring point for many biological targets. In the context of kinase inhibition, it typically forms one or two critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[3] Its basicity allows for salt formation, which can be leveraged to improve aqueous solubility.

  • The Pyrazole Core: This aromatic heterocycle acts as a rigid linker, positioning the 3-amino and 5-cyclohexyl groups in a defined spatial orientation. The N1 position of the pyrazole is a primary vector for derivatization, allowing for the introduction of substituents that can occupy solvent-exposed regions or other binding pockets, thereby influencing properties like cell permeability, metabolic stability, and target selectivity.

  • The 5-Cyclohexyl Group: This non-aromatic, lipophilic group is a key driver of potency and selectivity. Unlike a planar phenyl ring, the cyclohexyl group's three-dimensional chair conformation allows it to fit snugly into hydrophobic pockets. This interaction can displace water molecules and form favorable van der Waals contacts, significantly increasing binding affinity. By targeting less-conserved regions of an active site, this group can confer selectivity for a specific kinase over other closely related family members.

cluster_scaffold This compound Scaffold scaffold Key Pharmacophoric Features N1 N1 Position (Derivatization Vector for Modulating Properties) Cyclohexyl 5-Cyclohexyl Group (Lipophilic Moiety) Targets Hydrophobic Pocket for Potency & Selectivity N1->Cyclohexyl Amino 3-Amino Group (H-Bond Donor) Targets Hinge Region Amino->N1 Scaffold Core

Caption: Key pharmacophoric features of the this compound scaffold.

Section 2: Synthesis and Derivatization Protocols

The synthesis of the this compound core and its subsequent derivatization are straightforward processes, relying on well-established chemical transformations.

Protocol 2.1: Synthesis of this compound Core

This protocol describes a classical Knorr-type pyrazole synthesis from a β-ketonitrile precursor.

Rationale: The reaction proceeds via the condensation of hydrazine with a 1,3-dielectrophile, in this case, a β-ketonitrile. The initial reaction forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Materials:

  • Ethyl cyclohexylacetate

  • Acetonitrile

  • Sodium ethoxide (NaOEt)

  • Anhydrous hydrazine

  • Ethanol (EtOH)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Synthesis of 3-Cyclohexyl-3-oxopropanenitrile (β-ketonitrile):

    • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add acetonitrile (1.5 eq) dropwise.

    • After stirring for 15 minutes, add ethyl cyclohexylacetate (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction mixture, acidify with 2M HCl, and extract with diethyl ether (3x).

    • Wash the combined organic layers with saturated NaHCO₃ solution, brine, and dry over MgSO₄.

    • Concentrate under reduced pressure to yield the crude β-ketonitrile, which can be used in the next step without further purification.

  • Cyclization to form this compound:

    • Dissolve the crude 3-cyclohexyl-3-oxopropanenitrile (1.0 eq) in ethanol.

    • Add anhydrous hydrazine (1.2 eq) to the solution.

    • Heat the mixture to reflux for 6 hours. The reaction can be monitored by TLC.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Protocol 2.2: N1-Arylation via Buchwald-Hartwig Coupling

Rationale: Functionalization of the N1 position is a common strategy to expand the structure-activity relationship (SAR). The Buchwald-Hartwig amination is a reliable method for forming C-N bonds between the pyrazole nitrogen and an aryl halide.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide or iodide (1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

Step-by-Step Methodology:

  • To an oven-dried flask, add this compound, the aryl halide, cesium carbonate, the palladium catalyst, and the ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water, brine, and dry over MgSO₄.

  • Concentrate the solution and purify the crude product by flash column chromatography.

cluster_deriv Derivatization start Starting Materials (Ethyl Cyclohexylacetate, Acetonitrile) keto Step 1: Claisen Condensation (NaOEt, EtOH) start->keto pyrazole Step 2: Cyclization (Hydrazine, EtOH) keto->pyrazole core Core Scaffold: This compound pyrazole->core deriv Step 3: N1-Arylation (Buchwald-Hartwig) core->deriv final Final Inhibitor Candidate deriv->final

Caption: General synthetic workflow from starting materials to a derivatized inhibitor candidate.

Section 3: Application in Kinase Inhibitor Design

The 3-aminopyrazole scaffold is a well-validated hinge-binding motif for protein kinase inhibitors.[3] The two nitrogen atoms of the pyrazole and the exocyclic amino group present a hydrogen bonding pattern that effectively mimics the adenine ring of ATP, allowing it to anchor within the highly conserved hinge region of the kinase active site.

cluster_kinase Kinase ATP Binding Site cluster_inhibitor Inhibitor hinge Hinge Region (Backbone Amides) pocket Hydrophobic Pocket (Selectivity Region) amino 3-Amino Group amino->hinge H-Bonds pyrazole Pyrazole Core amino->pyrazole cyclohexyl 5-Cyclohexyl Group pyrazole->cyclohexyl cyclohexyl->pocket Hydrophobic Interactions

Caption: Diagram of the scaffold interacting with a generic kinase active site.

The 5-cyclohexyl group projects from this anchor point towards a less conserved hydrophobic region, often referred to as the "back pocket." The ability of a compound to effectively occupy this pocket is a primary determinant of its overall potency and its selectivity profile across the kinome.

Illustrative Structure-Activity Relationship (SAR)

To demonstrate the utility of this scaffold, consider a hypothetical SAR table for a series of inhibitors targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a key target in inflammatory diseases.[4]

Compound IDR¹ (at N1-position)RIPK1 IC₅₀ (nM)Kinase X IC₅₀ (nM)Selectivity (Fold)
1 H5508001.5
2a Phenyl851501.8
2b 4-Fluorophenyl401203.0
2c 2,4-difluorophenyl15956.3
2d 4-methoxyphenyl603005.0

Interpretation of SAR Table:

  • Core Scaffold (1): The unsubstituted core shows modest activity, demonstrating the fundamental binding contribution of the 3-aminopyrazole and 5-cyclohexyl groups.

  • N1-Arylation (2a-d): The addition of a phenyl group at the N1 position significantly improves potency (Compound 2a vs. 1 ), likely by providing additional hydrophobic interactions.

  • Electronic Effects (2b, 2c): Adding electron-withdrawing fluorine atoms to the phenyl ring further enhances potency (Compounds 2b and 2c ), potentially by modulating the electronics of the pyrazole ring or engaging in specific interactions within the binding site.

  • Selectivity: The modifications at the N1 position also begin to improve selectivity against an off-target, Kinase X. This highlights how derivatization of the core scaffold is a critical strategy for fine-tuning the biological profile of the inhibitor.

Section 4: Protocols for Biological Evaluation

A tiered approach to biological evaluation is essential for efficiently advancing compounds from initial hits to lead candidates.

Protocol 4.1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its potency.

Materials:

  • Target Kinase (e.g., recombinant human RIPK1)

  • Kinase Substrate (e.g., a generic peptide substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • Assay Buffer (containing MgCl₂)

  • White, opaque 384-well assay plates

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the assay plate. Include DMSO-only wells for "no inhibition" controls and wells without kinase for "background" controls.

  • Kinase Reaction:

    • Prepare a Kinase/Substrate master mix in assay buffer. Add this mix to all wells.

    • Prepare an ATP solution in assay buffer. Add this solution to initiate the kinase reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to all wells. This converts the ADP produced into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data to the "no inhibition" controls (0% inhibition) and "no kinase" controls (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 4.2: Cell-Based Necroptosis Protection Assay

Principle: RIPK1 is a key mediator of necroptosis, a form of programmed cell death. This assay measures the ability of a compound to protect cells from a necroptotic stimulus.

Materials:

  • Human monocytic cell line (e.g., U937)

  • RPMI-1640 medium with 10% FBS

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Caspase inhibitor (e.g., z-VAD-fmk)

  • Smac mimetic (e.g., birinapant)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Step-by-Step Methodology:

  • Cell Plating: Seed U937 cells into a 96-well plate at a density of 20,000 cells/well and allow them to adhere.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells and pre-incubate for 1 hour.

  • Necroptosis Induction: Add a cocktail of TNF-α, z-VAD-fmk, and a Smac mimetic to induce necroptosis. Include control wells with cells + DMSO (100% viability) and cells + induction cocktail + DMSO (0% protection).

  • Incubation: Incubate the plate for 24 hours at 37 °C, 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Shake the plate for 2 minutes to lyse the cells, then incubate for 10 minutes to stabilize the signal.

  • Data Acquisition and Analysis: Read the luminescence and calculate EC₅₀ values for cell protection in the same manner as the IC₅₀ calculation.

cluster_primary Primary Screening cluster_secondary Secondary & Tertiary Assays cluster_invivo In Vivo Validation start Compound Library (Based on Scaffold) biochem Protocol 4.1: Biochemical IC₅₀ Assay (e.g., ADP-Glo) start->biochem cell Protocol 4.2: Cell-Based EC₅₀ Assay (e.g., Necroptosis) biochem->cell Potent Hits select Kinome Selectivity Profiling cell->select pk ADME/PK Studies select->pk animal Disease Model Efficacy (e.g., IBD Model) pk->animal Optimized Leads lead Lead Candidate animal->lead

Caption: A typical screening cascade for developing a kinase inhibitor.

Conclusion

The this compound scaffold is a high-value starting point for medicinal chemistry programs, particularly in the pursuit of novel kinase inhibitors. It combines a proven hinge-binding element (the 3-aminopyrazole) with a potent and selectivity-driving moiety (the 5-cyclohexyl group). The synthetic accessibility of the core and the clear vectors for derivatization at the N1 and 3-amino positions allow for rapid and rational exploration of structure-activity relationships. By employing the robust biochemical and cell-based protocols detailed in this guide, researchers can effectively harness the potential of this scaffold to discover and develop next-generation therapeutics for a range of diseases.

References

Application Note & Protocol: A Strategic Approach to Screening Pyrazole Compound Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to form high-affinity interactions with a wide range of biological targets.[1] This versatility has led to the development of numerous FDA-approved drugs containing a pyrazole core, treating conditions from inflammation to cancer.[1][3] The successful screening of pyrazole libraries hinges on a well-designed experimental cascade that effectively identifies and validates true hits, minimizes false positives, and provides a clear path toward lead optimization. This guide provides a comprehensive framework and detailed protocols for designing and executing a robust screening campaign for pyrazole compound libraries.

Part 1: Designing the Screening Cascade

A successful screening campaign is a multi-stage process designed to systematically narrow down a large library to a few promising lead candidates. Each stage employs assays of increasing complexity and biological relevance to build confidence in the identified hits.

Diagram: The Pyrazole Screening Cascade

Screening_Cascade cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Characterization A Pyrazole Library Selection & Curation B Primary High-Throughput Screening (HTS) (e.g., Biochemical Assay) A->B Diverse or Focused Libraries C Hit Confirmation & Triage B->C Initial Hits D Dose-Response Analysis (IC50/EC50) C->D Confirmed Hits E Orthogonal & Counter-Screens D->E Potent Hits F Cell-Based Assays E->F Validated Hits G Secondary Functional Assays F->G Cell-Active Hits H Initial SAR & Analogue Synthesis G->H Functionally Active Hits I ADMET & Physicochemical Profiling H->I Early Leads J Lead Optimization I->J Optimized Leads Hit_Validation A Primary Hits B Re-test in Primary Assay A->B Confirm activity C Dose-Response Curve (IC50 determination) B->C Determine potency D Orthogonal Assay (Label-free method, e.g., SPR) C->D Confirm binding, different tech. E Counter-Screen (Related targets) D->E Assess selectivity F Validated Hits for Secondary Assays E->F

References

Application Notes: 5-Cyclohexyl-1H-pyrazol-3-amine as a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to serve as a foundational structure in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including the presence of both hydrogen bond donor and acceptor sites, allow it to mimic the hinge-binding interactions of ATP within the active site of protein kinases.[3] This has led to the development of numerous kinase inhibitors for oncology and inflammatory diseases.[2] Among the various pyrazole derivatives, the 3-aminopyrazole moiety is a particularly effective pharmacophore for establishing these critical hinge interactions.[3]

This application note focuses on 5-cyclohexyl-1H-pyrazol-3-amine , a specific embodiment of this privileged scaffold. The introduction of a cyclohexyl group at the 5-position offers a valuable vector for exploring hydrophobic regions within target active sites, providing a handle for optimizing potency, selectivity, and pharmacokinetic properties. We present here detailed protocols for the synthesis of this scaffold and its subsequent evaluation in a drug discovery context, with a primary focus on its application in the development of novel protein kinase inhibitors.

PART 1: Synthesis of the this compound Scaffold

The most direct and versatile method for the synthesis of 3-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and hydrazine.[4][5][6] This approach provides a reliable and scalable route to the target scaffold.

Protocol 1: Two-Step Synthesis of this compound

This protocol outlines the synthesis starting from commercially available cyclohexanecarbonyl chloride.

Step 1: Synthesis of 3-Cyclohexyl-3-oxopropanenitrile (Cyclohexyl β-ketonitrile)

  • Principle: This step involves a Claisen-type condensation between cyclohexyl methyl ketone (formed in situ or pre-synthesized) and a cyanide source, or more practically, the reaction of a cyclohexyl ester with acetonitrile. A common laboratory-scale method involves the reaction of an activated cyclohexyl carbonyl compound with the enolate of acetonitrile.

  • Materials:

    • Cyclohexanecarbonyl chloride

    • Acetonitrile

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous tetrahydrofuran (THF)

    • Hydrochloric acid (HCl), 1M solution

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Carefully wash sodium hydride (2.2 equivalents) with hexanes to remove mineral oil and suspend it in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add acetonitrile (2.0 equivalents) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to form the sodium salt of acetonitrile.

    • Re-cool the reaction mixture to 0 °C.

    • Add a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

    • Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the pH is neutral.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The crude product can be purified by flash column chromatography on silica gel to yield 3-cyclohexyl-3-oxopropanenitrile.

Step 2: Cyclization to this compound

  • Principle: The synthesized β-ketonitrile undergoes a cyclocondensation reaction with hydrazine. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular attack of the second nitrogen atom onto the nitrile carbon, leading to the formation of the stable, aromatic 3-aminopyrazole ring.[4]

  • Materials:

    • 3-Cyclohexyl-3-oxopropanenitrile (from Step 1)

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve 3-cyclohexyl-3-oxopropanenitrile (1.0 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.2 - 1.5 equivalents) to the solution.

    • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

    • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-6 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume in vacuo.

    • Add water to the residue to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization if necessary.

Synthetic Workflow Diagram

G cluster_0 Step 1: β-Ketonitrile Formation cluster_1 Step 2: Pyrazole Ring Formation Cyclohexanecarbonyl\nChloride Cyclohexanecarbonyl Chloride Reaction1 Claisen-type Condensation Cyclohexanecarbonyl\nChloride->Reaction1 Acetonitrile Acetonitrile NaH_THF 1. NaH, THF 2. Add Acetonitrile Acetonitrile->NaH_THF NaH_THF->Reaction1 Ketonitrile 3-Cyclohexyl-3-oxopropanenitrile Reaction1->Ketonitrile Reaction2 Cyclocondensation Ketonitrile->Reaction2 Input from Step 1 Hydrazine Hydrazine Hydrate Ethanol_AcOH Ethanol, Acetic Acid (cat.) Reflux Hydrazine->Ethanol_AcOH Ethanol_AcOH->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic route to this compound.

PART 2: Application in Kinase Inhibitor Discovery

The 3-aminopyrazole scaffold is a well-established hinge-binder in numerous kinase inhibitors.[7][8] The 3-amino group typically forms one or two hydrogen bonds with the kinase hinge region backbone, while the pyrazole N2 atom can act as a hydrogen bond acceptor. The 5-cyclohexyl group is positioned to probe a hydrophobic pocket adjacent to the ATP-binding site, which can be exploited to enhance both potency and selectivity. Cyclin-Dependent Kinase 2 (CDK2) is a well-validated cancer target where pyrazole-based inhibitors have shown significant promise.[7][9][10]

Hypothesized Binding Mode in CDK2

The this compound scaffold is expected to bind to the ATP site of CDK2 with the 3-amino group interacting with the hinge residues (e.g., Leu83). The cyclohexyl group would extend into the hydrophobic region defined by residues such as Ile10, Val18, and Ala31, potentially displacing water molecules and contributing favorably to the binding affinity.

Protocol 2: Generic Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic, luminescence-based assay (e.g., ADP-Glo™) to determine the IC₅₀ value of a test compound against a target kinase. The principle is that kinase activity depletes ATP, and the remaining ATP is converted into a light signal by luciferase. A potent inhibitor will result in less ATP consumption and thus a higher luminescent signal.[11]

  • Materials:

    • Recombinant active kinase (e.g., CDK2/Cyclin E)

    • Specific peptide substrate for the kinase

    • Adenosine 5'-triphosphate (ATP)

    • Test compound (this compound derivative) dissolved in DMSO

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Luminescence-based ADP detection kit (e.g., Promega ADP-Glo™ Kinase Assay)

    • Opaque, white 384-well assay plates

    • Multichannel pipettes and a plate reader capable of measuring luminescence

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 mM is prepared. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (0% activity) controls.

    • Kinase Reaction:

      • Prepare a kinase/substrate master mix in kinase assay buffer. The final concentrations of kinase and substrate should be optimized beforehand (typically at or below their respective Kₘ values).

      • Add the kinase/substrate mix (e.g., 5 µL) to each well containing the compound.

      • Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

      • Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be at its Kₘ for the specific kinase.

      • Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to all wells.

      • Incubate the plate at room temperature (or 30 °C) for a predetermined time (e.g., 60 minutes).

    • Signal Detection (as per ADP-Glo™ protocol):

      • Stop the kinase reaction by adding the ADP-Glo™ Reagent (e.g., 5 µL), which terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add the Kinase Detection Reagent (e.g., 10 µL), which converts the generated ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition and Analysis:

      • Read the luminescence on a plate reader.

      • Normalize the data using the controls: % Inhibition = 100 * (1 - [Signal_test - Signal_no_enzyme] / [Signal_DMSO - Signal_no_enzyme]).

      • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Illustrative Kinase Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D Transcription ERK->CyclinD Activates CDK46 CDK4/6 CyclinD->CDK46 Complexes with Rb Rb CDK46->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Inhibits CyclinE Cyclin E Transcription E2F->CyclinE Activates CDK2 CDK2 CyclinE->CDK2 Complexes with G1S G1/S Transition (Cell Cycle Progression) CDK2->G1S Promotes Inhibitor This compound Derivative Inhibitor->CDK2 Inhibits

Caption: A simplified cell cycle pathway targeting CDK2.

PART 3: Structure-Activity Relationship (SAR) and Screening Cascade

The this compound scaffold is a starting point for a lead optimization campaign. A systematic exploration of its SAR is crucial for developing potent and selective drug candidates.

Key Points for SAR Exploration:
  • N1-Substitution: The N1 position of the pyrazole is a key vector for modification. It is typically solvent-exposed and can be functionalized with various groups (e.g., aryl, heteroaryl, alkyl chains) to improve potency, selectivity, and physicochemical properties.

  • C4-Substitution: The C4 position can be substituted to modulate potency and selectivity. Small substituents like methyl or halogen atoms can fill small pockets or influence the electronics of the pyrazole ring.

  • 3-Amino Group Modification: While the primary amine is crucial for hinge binding, it can be acylated or form a urea/thiourea linkage to pick up additional interactions or modulate properties. However, this must be done cautiously to avoid losing the primary hinge-binding interaction.

  • Cyclohexyl Group Bioisosteres: The cyclohexyl group can be replaced with other lipophilic groups (e.g., cyclopentyl, phenyl, tert-butyl) to probe the size and nature of the hydrophobic pocket.

Screening Cascade for a Kinase Inhibitor Program

A tiered approach is essential to efficiently identify and advance promising compounds.

Caption: A typical screening cascade for kinase inhibitor discovery.

Conclusion

This compound is a highly valuable scaffold for modern drug discovery, particularly in the pursuit of novel protein kinase inhibitors. Its straightforward and robust synthesis allows for the rapid generation of analogs, while its inherent ability to engage the kinase hinge region provides a solid foundation for achieving high potency. The 5-cyclohexyl moiety serves as an excellent starting point for probing hydrophobic pockets to build selectivity and affinity. The protocols and strategies outlined in these application notes provide a comprehensive guide for researchers and drug development professionals to leverage this promising scaffold in their discovery programs.

References

Application Note: Quantitative Analysis of 5-Cyclohexyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Cyclohexyl-1H-pyrazol-3-amine is a heterocyclic amine containing a pyrazole core and a cyclohexyl substituent. As a member of the pyrazole class, it holds potential significance in medicinal chemistry and drug development due to the diverse biological activities associated with this scaffold. Accurate and reliable quantification of this compound is paramount for various stages of the drug development lifecycle, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the analytical methods for the precise quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with UV detection and confirmatory analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols described herein are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and robustness.[1][2][3][4]

Physicochemical Properties of the Analyte

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods. While specific experimental data for this exact molecule is not widely published, we can infer its properties from structurally similar compounds.

PropertyEstimated Value/CharacteristicRationale for Method Development
Molecular Formula C9H15N3[5]Influences the choice of mass spectrometry parameters.
Molar Mass 165.24 g/mol [5]Essential for the preparation of standard solutions of known concentration.
pKa Estimated to be in the range of 4-6 for the pyrazole ring nitrogen and ~9-10 for the exocyclic amine.The presence of ionizable groups makes reverse-phase HPLC with pH-adjusted mobile phases a suitable technique.
Solubility Expected to have moderate solubility in organic solvents (e.g., methanol, acetonitrile) and limited solubility in aqueous solutions at neutral pH.Guides the selection of appropriate solvents for sample and standard preparation.
UV Absorbance The pyrazole ring system is expected to exhibit UV absorbance, likely in the range of 210-280 nm.Enables the use of UV detection for quantification.

Recommended Analytical Methodology: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine quantification, a reverse-phase HPLC method with UV detection offers a balance of selectivity, sensitivity, and cost-effectiveness.

Instrumentation and Consumables
  • HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (analytical grade).

  • Standard: this compound reference standard of known purity.

Protocol for HPLC-UV Analysis

1. Standard Solution Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation:

  • The sample preparation protocol will be dependent on the matrix (e.g., plasma, formulation). A generic protocol for a solid formulation is provided below:
  • Accurately weigh a portion of the powdered sample equivalent to approximately 10 mg of the active ingredient.
  • Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.
  • Sonicate for 15 minutes to ensure complete dissolution.
  • Allow the solution to cool to room temperature and dilute to volume with methanol.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately non-polar compounds.
Mobile Phase Gradient elution with 0.1% Formic acid in water (A) and 0.1% Formic acid in acetonitrile (B).The acidic mobile phase ensures the protonation of the amine group, leading to better peak shape.
Gradient Program 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B.A gradient elution is recommended to ensure the elution of the analyte of interest and any potential impurities with good resolution and within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLCan be optimized based on the sensitivity requirements.
Detection Wavelength 230 nm (or at the absorbance maximum determined by DAD)The specific wavelength should be determined by analyzing a standard solution with a DAD to identify the absorbance maximum for optimal sensitivity.
Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations. The concentration of this compound in the unknown samples is then determined by interpolating their peak areas from the calibration curve.

Confirmatory Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher selectivity and sensitivity, particularly in complex matrices, LC-MS is the method of choice.

Instrumentation
  • LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for faster analysis and better resolution.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Protocol for LC-MS Analysis

1. LC Conditions:

  • The HPLC conditions described above can be adapted for LC-MS analysis. The use of a UHPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm) and a faster gradient will significantly reduce the run time.
  • It is crucial to use volatile buffers like formic acid or ammonium formate, as non-volatile buffers are not compatible with mass spectrometry.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended due to the presence of the basic amine group.
  • Precursor Ion: The protonated molecule [M+H]+ of this compound (m/z 166.13) should be selected as the precursor ion for fragmentation.
  • Product Ions: Collision-induced dissociation (CID) of the precursor ion will generate characteristic product ions. These transitions (e.g., 166.13 → product ion 1, 166.13 → product ion 2) can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for highly selective quantification. The exact product ions need to be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Method Validation Protocol

A comprehensive validation of the analytical method is essential to demonstrate its suitability for the intended purpose. The validation should be performed according to the ICH Q2(R1) guidelines.[1][2]

Validation Parameters
ParameterAcceptance CriteriaExperimental Approach
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).Analyze a blank, a placebo (if applicable), and a sample spiked with the analyte. The peak for the analyte should be free from interference at its retention time.
Linearity A linear relationship between the concentration and the detector response should be demonstrated. The correlation coefficient (r²) should be ≥ 0.999.Analyze a minimum of five concentrations across the desired range. Plot the peak area versus concentration and perform a linear regression analysis.
Range The range should be established based on the linearity studies and should cover the expected concentration of the analyte in the samples.The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. The recovery should be within 98.0% to 102.0%.Perform recovery studies by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Precision The precision of the analytical method expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.* Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.* Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible. The RSD should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Introduce small variations in the method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within the acceptance criteria.

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Standard Reference Standard Stock Primary Stock Solution Standard->Stock Sample Test Sample SamplePrep Sample Extraction & Dilution Sample->SamplePrep Working Working Standards Stock->Working HPLC HPLC-UV System Working->HPLC Calibration FilteredSample Filtered Sample SamplePrep->FilteredSample FilteredSample->HPLC Quantification LCMS LC-MS System FilteredSample->LCMS Confirmation Data Chromatographic Data HPLC->Data LCMS->Data Validation Method Validation (ICH Q2) Data->Validation Report Final Report Validation->Report

Caption: Workflow for the quantification of this compound.

Method Validation Logic

G cluster_performance Performance Characteristics Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Specificity->LOD Range Range Linearity->Range LOQ LOQ Precision->LOQ

Caption: Interrelationship of analytical method validation parameters.

Conclusion

This application note provides a detailed framework for the development and validation of analytical methods for the quantification of this compound. The proposed HPLC-UV method offers a reliable and robust approach for routine analysis, while the LC-MS method provides enhanced sensitivity and selectivity for more demanding applications. Adherence to the principles of method validation outlined in this document will ensure the generation of high-quality, reproducible data that is fit for purpose in a regulated environment. It is imperative that any laboratory implementing these methods performs a full validation to demonstrate suitability under their specific experimental conditions.

References

derivatization of 5-Cyclohexyl-1H-pyrazol-3-amine for biological testing

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of 5-Cyclohexyl-1H-pyrazol-3-amine for Biological Screening

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved therapeutics and its capacity to engage in diverse biological interactions.[1][2][3] This application note provides a comprehensive guide for the chemical derivatization of this compound, a versatile starting material for generating compound libraries aimed at biological testing. We present detailed, validated protocols for N-acylation, N-sulfonylation, and Schiff base formation, including the scientific rationale behind key experimental steps. Furthermore, we outline the essential analytical techniques for structural confirmation and purity assessment, culminating in a strategic workflow for subsequent biological evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for hit identification and lead optimization programs.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives are five-membered heterocyclic compounds that have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[4][5][6] The success of pyrazole-containing drugs such as Celecoxib (anti-inflammatory), Sildenafil (PDE5 inhibitor), and Ruxolitinib (kinase inhibitor) underscores the therapeutic potential embedded within this chemical framework.[3][7]

The starting material, this compound, offers two primary points for chemical modification. The cyclohexyl group at the C5 position provides a lipophilic anchor that can be crucial for binding in hydrophobic pockets of target proteins. The exocyclic amino group at the C3 position is a versatile nucleophilic handle, ideal for introducing a wide array of chemical functionalities. By systematically modifying this amino group, researchers can modulate the molecule's physicochemical properties (e.g., solubility, logP), metabolic stability, and binding affinity, thereby exploring the structure-activity relationship (SAR) to identify compounds with enhanced potency and selectivity.[1][8]

Strategic Derivatization: Rationale and Design

The primary goal of derivatization is to generate structural diversity to probe the chemical space around a biological target. The 3-amino group of the pyrazole core is an excellent nucleophile, readily participating in reactions with various electrophiles. This guide focuses on three robust and high-yielding transformations.

  • N-Acylation: Forms a stable amide bond. This introduces a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O), which are critical for molecular recognition. Varying the "R" group of the acyl chloride allows for the exploration of steric and electronic effects.

  • N-Sulfonylation: Creates a sulfonamide linkage. The sulfonamide group is a strong hydrogen bond donor and is known for its ability to improve pharmacokinetic properties and target affinity. It is a common feature in many carbonic anhydrase and kinase inhibitors.[4]

  • Schiff Base Formation: Reaction with aldehydes or ketones yields an imine. This transformation can introduce larger, more complex aromatic or heterocyclic systems. The resulting imine can be the final compound for testing or can be subsequently reduced to a flexible secondary amine, further expanding the chemical diversity.

The overall workflow from synthesis to biological evaluation is a systematic process designed to ensure data integrity and efficient resource allocation.

G cluster_0 Synthesis & Purification cluster_1 Validation & QC cluster_2 Biological Evaluation A Starting Material (this compound) B Derivatization Reactions (Acylation, Sulfonylation, etc.) A->B C Crude Product Isolation (Work-up) B->C D Purification (Chromatography/Crystallization) C->D E Structural Characterization (NMR, MS, IR) D->E Pure Compound F Purity Assessment (HPLC, >95%) E->F G Compound Registration & Stock Solution Prep F->G H Primary Screening (Single Concentration) G->H Qualified Compound I Hit Confirmation & Dose-Response (IC₅₀) H->I J Secondary Assays (Selectivity, Mechanism of Action) I->J K Lead Candidate J->K

Figure 1: A comprehensive workflow from synthesis to lead identification.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents should be handled with care, consulting the relevant Safety Data Sheets (SDS) prior to use.

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes the formation of an amide linkage using an acyl chloride.

Rationale: The reaction is a nucleophilic acyl substitution. The 3-amino group of the pyrazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The reaction is typically initiated at 0 °C to control the initial exothermic release.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer, round-bottom flask, ice bath, separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Electrophile Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. Ensure the temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

  • Quenching & Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Sulfonylation

This protocol details the synthesis of sulfonamide derivatives.

Rationale: Similar to acylation, this is a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as both the solvent and the base. It acts as an excellent acid scavenger and can also serve as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate that is then attacked by the amine.

Materials:

  • This compound (1.0 eq)

  • Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride) (1.2 eq)

  • Pyridine, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration) in a round-bottom flask and cool to 0 °C.

  • Electrophile Addition: Add the sulfonyl chloride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.

  • Work-up: Pour the reaction mixture into a beaker of ice water and stir until the product precipitates. If an oil forms, extract the aqueous mixture with ethyl acetate (3x).

  • Acid Wash: Combine the organic extracts and wash with 1 M HCl (2x) to remove residual pyridine, followed by water (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude solid by recrystallization or flash column chromatography.

Protocol 3: General Procedure for Schiff Base Formation

This protocol describes the condensation reaction with an aldehyde to form an imine.

Rationale: The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration, often catalyzed by a trace amount of acid, yields the stable imine (Schiff base). The reaction is typically performed at reflux to facilitate the removal of water, driving the equilibrium towards the product.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (e.g., Benzaldehyde, 4-Nitrobenzaldehyde) (1.05 eq)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount, 1-2 drops)

  • Reflux condenser

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.05 eq) in ethanol.

  • Catalyst Addition: Add a single drop of glacial acetic acid to the solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 2-6 hours, monitoring by TLC.

  • Isolation: In many cases, the product will crystallize out of the solution upon cooling to room temperature or in an ice bath.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or chromatography.

Analytical Characterization and Data Presentation

Thorough characterization is paramount to confirm the identity and purity of each synthesized derivative before it proceeds to biological testing.[9][10][11]

  • ¹H and ¹³C NMR Spectroscopy: Provides the primary structural confirmation. For an acylated product, expect the disappearance of the broad -NH₂ singlet and the appearance of a new, sharp amide N-H singlet further downfield, along with signals corresponding to the new acyl moiety.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying key functional groups. The formation of an amide is confirmed by the appearance of a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹. Sulfonamides show characteristic S=O stretches around 1350 and 1160 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A purity level of >95% is the standard requirement for most biological assays to ensure that the observed activity is due to the compound of interest.

Table 1: Example Characterization and Biological Data for Hypothetical Derivatives
Compound IDR-Group (Modification)Yield (%)Purity (HPLC, %)MW ( g/mol )Target IC₅₀ (µM) [Kinase X]
PYR-001 Acetyl (Acylation)85>98207.2815.2
PYR-002 Benzoyl (Acylation)78>99269.354.8
PYR-003 Tosyl (Sulfonylation)72>97319.430.95
PYR-004 Benzylidene (Schiff Base)91>98253.35>50

Conclusion

The derivatization of this compound is a powerful strategy for generating novel chemical entities for drug discovery. The protocols detailed in this application note provide a robust and versatile foundation for synthesizing amide, sulfonamide, and imine libraries. By systematically applying these methods and thoroughly characterizing the resulting compounds, researchers can efficiently explore structure-activity relationships and identify promising hit compounds for further development. The adaptability of the 3-amino pyrazole core ensures its continued relevance as a privileged scaffold in the quest for new therapeutics.[12][13]

References

Application Notes & Protocols for the Large-Scale Synthesis of 3-Aminopyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Aminopyrazoles in Drug Discovery

The pyrazole nucleus is a five-membered heterocyclic scaffold that stands as a cornerstone in modern medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4] Notably, the 3-aminopyrazole moiety serves as a critical pharmacophore and a versatile synthetic intermediate for numerous clinically significant molecules and FDA-approved drugs.[1][5] The primary amino group and the adjacent nitrogen atom of the pyrazole ring can form a highly favorable triad of hydrogen bonds with the hinge region of kinases, a common target in oncology and inflammation research.[6]

The transition from bench-scale discovery to large-scale manufacturing of Active Pharmaceutical Ingredients (APIs) containing this scaffold presents unique challenges in process chemistry, safety, and regulatory compliance. This guide provides a detailed overview of robust synthetic strategies, safety protocols for handling hazardous reagents, and methodologies for purification and analysis compliant with Good Manufacturing Practices (GMP).

Core Synthetic Strategies for Large-Scale Production

While numerous methods exist for pyrazole synthesis, two primary routes have proven most adaptable and efficient for the large-scale production of 3-aminopyrazole analogs due to the availability of starting materials and high conversion rates.[5][7]

Route A: Condensation of β-Ketonitriles with Hydrazines

This is one of the most common and reliable methods for synthesizing 3(5)-aminopyrazoles.[7] The reaction proceeds through a two-step sequence within a single pot:

  • Hydrazone Formation: A nucleophilic attack of hydrazine onto the carbonyl group of the β-ketonitrile forms a hydrazone intermediate.

  • Intramolecular Cyclization: Subsequent addition of the second hydrazine nitrogen atom onto the nitrile carbon atom initiates cyclization, leading to the formation of the aromatic pyrazole ring after dehydration.[7]

A critical parameter in scaling this reaction is pH control. The initial condensation is often performed under acidic catalysis, while the subsequent cyclization can be influenced by the basicity of the reaction mixture. For large-scale batches, a neutralization step after the initial condensation, for instance with sulfuric acid, can be crucial before cyclization to optimize yields.[7]

Route B: Condensation of α,β-Unsaturated Nitriles with Hydrazines

The second major industrial route involves the reaction of hydrazines with α,β-unsaturated nitriles, particularly those bearing a leaving group (e.g., halogen, methoxy) at the β- or α-position.[5][7][8] This pathway involves a Michael addition of the hydrazine to the electron-deficient alkene, followed by cyclization and elimination of the leaving group to yield the aromatic 3-aminopyrazole.

The regioselectivity of this reaction (i.e., the formation of 3-amino vs. 5-amino isomers) can be controlled by the substitution pattern of the hydrazine and the reaction conditions. For example, using microwave activation in the presence of acetic acid has been shown to favor the 5-aminopyrazole isomer, whereas using a strong base like sodium ethoxide can direct the reaction towards the 3-aminopyrazole product.[7] While microwave heating is not always directly scalable, the underlying principles of solvent and base choice are key to controlling isomerism in large reactors.

G cluster_A Route A: From β-Ketonitriles cluster_B Route B: From α,β-Unsaturated Nitriles A_start β-Ketonitrile A_reagent + Hydrazine A_start->A_reagent A_inter Hydrazone Intermediate A_end 3-Aminopyrazole Analog A_inter->A_end Intramolecular Cyclization A_reagent->A_inter Nucleophilic Attack B_start α,β-Unsaturated Nitrile (with leaving group) B_reagent + Hydrazine B_start->B_reagent B_inter Michael Adduct B_end 3-Aminopyrazole Analog B_inter->B_end Cyclization & Elimination B_reagent->B_inter Michael Addition

Figure 1: Primary industrial synthetic pathways to 3-aminopyrazole analogs.

Process Safety & Hazardous Materials Handling: Hydrazine

Hydrazine and its aqueous solutions (e.g., hydrazine hydrate) are common reagents in these syntheses. However, they are acutely toxic, corrosive, carcinogenic, and can be flammable or explosive under certain conditions.[9][10] A rigorous safety protocol is non-negotiable for large-scale handling.

Key Hazards of Hydrazine:

  • Toxicity: Highly toxic via inhalation, ingestion, and skin absorption. The ACGIH Threshold Limit Value (TLV) is extremely low at 0.01 ppm.[10]

  • Corrosivity: Causes severe damage to skin, eyes, and respiratory tract.[9]

  • Flammability: Hydrazine vapor is flammable in air at concentrations from 4.7% to 100%.[11]

  • Reactivity: A powerful reducing agent that can react violently or explosively with oxidizing agents (e.g., hydrogen peroxide, nitric acid) and certain metal oxides.[11][12] It can also undergo runaway thermal decomposition at elevated temperatures.[10]

Standard Operating Procedure (SOP) for Handling:

  • Engineering Controls: All transfers, weighing, and reactions involving hydrazine must be conducted within a certified, properly functioning chemical fume hood with adequate ventilation.[9] All equipment must be bonded and grounded to prevent static discharge.[11]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

    • Eye Protection: Chemical splash goggles and a face shield.[9]

    • Hand Protection: Butyl rubber or other appropriate chemical-resistant gloves. Standard nitrile gloves are suitable for small quantities but should be checked for breakthrough time.[9][13]

    • Body Protection: A chemical-resistant apron or suit over a flame-retardant lab coat.[12]

    • Respiratory Protection: A NIOSH-approved supplied-air respirator may be required for emergency situations or large-scale transfers outside of containment.[11]

  • Waste Disposal:

    • Never mix hydrazine waste with other waste streams, especially those containing oxidizers.[12]

    • Collect all hydrazine-containing waste in clearly labeled, dedicated containers.

    • Small residual amounts on equipment can be neutralized with a dilute (5-10%) hydrogen peroxide solution under controlled conditions, though this should be done with extreme caution due to the potential for a vigorous reaction.[12] Copious rinsing with water or alcohol is a safer alternative for cleaning glassware.[12]

  • Emergency Preparedness: Safety showers and eyewash stations must be immediately accessible.[11] All personnel must be trained on the specific hazards and emergency procedures for hydrazine exposure.[9]

Detailed Experimental Protocol: Large-Scale Synthesis of 3-Phenyl-1H-pyrazol-5-amine

This protocol is a representative example based on the β-ketonitrile route (Route A) and is adapted for a pilot-plant scale.[14]

Materials & Equipment:

  • Glass-lined reactor (e.g., 100 L) with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.

  • 3-Oxo-3-phenylpropanenitrile (Benzoylacetonitrile)

  • Hydrazine Hydrate (64% aqueous solution)

  • Ethanol (Anhydrous)

  • Acetic Acid (Glacial)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Magnesium Sulfate (Anhydrous)

Figure 2: General workflow for the synthesis and purification of a 3-aminopyrazole analog.

Procedure:

  • Reactor Charging: Under an inert nitrogen atmosphere, charge the reactor with anhydrous ethanol, followed by 3-oxo-3-phenylpropanenitrile and glacial acetic acid. Begin agitation.

  • Reagent Addition: Slowly add hydrazine hydrate to the reactor via an addition funnel or pump over a period of 30-60 minutes. An exotherm may be observed; maintain the internal temperature below 30°C using the cooling jacket.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to 60°C and maintain this temperature for 24 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking samples for analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cooling and Concentration: Cool the mixture to ambient temperature. Remove the ethanol solvent under reduced pressure.

  • Aqueous Work-up: To the resulting residue, add ethyl acetate and saturated sodium bicarbonate solution. Stir until any remaining acetic acid is neutralized.

  • Extraction and Washing: Transfer the mixture to a suitable vessel for phase separation. Separate the organic layer, wash it with brine, and then dry it over anhydrous magnesium sulfate.

  • Isolation of Crude Product: Filter off the drying agent and concentrate the organic layer in vacuo to yield the crude solid product.

  • Purification: The crude product is then purified by recrystallization. (See protocol below).

Purification and Isolation under GMP

For an API, purity is paramount to ensure safety and efficacy.[15] Crystallization is the most widely used and scalable technique for the final purification step in API manufacturing.[16][17] All manufacturing steps, from the introduction of the API starting material, must adhere to GMP guidelines as outlined by regulatory bodies like the FDA and EMA (e.g., ICH Q7).[18][19] This includes stringent controls on facilities, equipment, personnel, documentation, and quality management systems.[20][21]

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent system where the 3-aminopyrazole analog has high solubility at elevated temperatures but low solubility at room temperature or below. A common approach is to use a primary solvent (in which the compound is soluble) and an anti-solvent (in which it is insoluble).[17]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot primary solvent in a clean, validated reactor.

  • Filtration (Optional): If insoluble impurities are present, a hot filtration may be performed.

  • Crystallization Induction:

    • Cooling: Slowly cool the solution to allow for the formation of well-defined crystals. The cooling rate is a critical parameter that affects crystal size and purity.

    • Anti-solvent Addition: Alternatively, slowly add an anti-solvent to the solution to induce precipitation.[17]

  • Isolation: Collect the purified crystals by filtration (e.g., using a Nutsche filter-dryer).

  • Washing: Wash the filter cake with a small amount of cold anti-solvent to remove any residual mother liquor.

  • Drying: Dry the final product under vacuum at a controlled temperature to meet the residual solvent specifications.

Analytical Quality Control

A comprehensive suite of analytical tests is required to release a batch of API. These tests confirm the identity, strength, quality, and purity of the substance.

Analytical Technique Purpose Typical Acceptance Criteria (Example)
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification of impurities.[15][]Purity ≥ 99.0%; Any single unknown impurity ≤ 0.10%.
qNMR (Quantitative Nuclear Magnetic Resonance) An orthogonal method for purity determination without a reference standard of the main component.[23][24]Purity assay value of 98.5% - 101.5%.
MS (Mass Spectrometry) Confirmation of molecular weight and structural identification of the main component and impurities.Mass spectrum corresponds to the theoretical molecular weight.
FTIR (Fourier-Transform Infrared Spectroscopy) Confirmation of identity by comparing the spectrum to a reference standard.The spectrum of the sample is concordant with the spectrum of the reference standard.
DSC (Differential Scanning Calorimetry) Determination of melting point and detection of polymorphic forms.[]Single, sharp endotherm at the expected melting point.
LOD (Loss on Drying) / Karl Fischer Measurement of volatile content (e.g., residual solvents) and water content.LOD ≤ 0.5%; Water content ≤ 0.5%.

Conclusion

The large-scale synthesis of 3-aminopyrazole analogs is a well-established process that is critical for the production of numerous important pharmaceutical agents. The most industrially viable routes rely on the condensation of hydrazines with either β-ketonitriles or α,β-unsaturated nitriles. Success in scaling these syntheses depends on careful control of reaction parameters to ensure high yield and regioselectivity. Paramount to the entire process is an unwavering commitment to safety, particularly in the handling of hydrazine, and strict adherence to GMP standards to ensure the final API is of the highest quality and purity.

References

The Pyrazole Scaffold: A Cornerstone of Modern Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Ring

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in the discovery and development of innovative agrochemicals.[1][2] Its unique structural and electronic properties allow for diverse substitutions, leading to a broad spectrum of biological activities.[1][2] Pyrazole and its derivatives have significantly impacted modern agriculture, providing potent solutions for weed, fungal disease, and insect pest management.[3][4] This technical guide delves into the multifaceted applications of pyrazoles in agricultural chemistry, offering detailed insights into their mechanisms of action, structure-activity relationships, and practical protocols for their synthesis and evaluation.

I. Pyrazole-Based Herbicides: Precision Weed Management

Pyrazole-containing compounds have been successfully commercialized as herbicides, targeting key enzymes in plant metabolic pathways.[5][6] Their efficacy and, in some cases, crop selectivity have made them invaluable tools for farmers worldwide.

A. Mechanism of Action: Targeting Plant Vital Processes

Two primary modes of action for pyrazole herbicides have been extensively studied and commercialized:

1. 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition:

Several pyrazole herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[7][8] HPPD is a critical enzyme in the biosynthesis of plastoquinone and tocopherol, which are essential for carotenoid biosynthesis. The inhibition of HPPD leads to a depletion of these vital compounds, resulting in the bleaching of new growth and eventual plant death.[7][8] Prominent examples of HPPD-inhibiting pyrazole herbicides include pyrazolate and pyrazoxyfen.[7][8] Interestingly, these compounds are often pro-herbicides that are metabolized in plants to the same active metabolite, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole, which is the actual HPPD inhibitor.[7][8]

2. Acetolactate Synthase (ALS) Inhibition:

Another significant class of pyrazole herbicides targets the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5] ALS is the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[5] By inhibiting ALS, these herbicides starve the plant of essential amino acids, leading to a cessation of growth and eventual death.[5] Pyrazole sulfonylurea herbicides, such as azimsulfuron and metazosulfuron, are notable examples of this class.[9]

Diagram 1: Mechanism of Action of HPPD-Inhibiting Pyrazole Herbicides

HPPD_Inhibition Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD substrate Plastoquinone Plastoquinone & Tocopherol HPPD->Plastoquinone product Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Photosynthesis Protection from Photooxidation Carotenoids->Photosynthesis Pyrazole Pyrazole Herbicide (Active Metabolite) Pyrazole->HPPD Inhibition

Caption: Inhibition of HPPD by pyrazole herbicides disrupts carotenoid biosynthesis.

B. Protocol: Whole-Plant Bioassay for Herbicide Efficacy

This protocol provides a robust method for evaluating the efficacy of pyrazole-based herbicides on target weed species in a greenhouse setting.[10]

1. Materials:

  • Seeds of a susceptible weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Herbicide-free soil or potting mix[3]

  • Pots (3-4 inches in diameter)[3]

  • Test pyrazole herbicide

  • Commercial standard herbicide (for comparison)

  • Surfactant (if required by the herbicide formulation)

  • Laboratory sprayer calibrated to deliver a precise volume

  • Greenhouse or growth chamber with controlled temperature, humidity, and light

2. Step-by-Step Methodology:

  • Seed Germination and Seedling Preparation:

    • Fill pots with herbicide-free soil and label them clearly.[3]

    • Plant 5-10 seeds of the target weed species per pot at a uniform depth.[1]

    • Water the pots and place them in a greenhouse or growth chamber under optimal conditions for germination and growth.

    • After emergence, thin the seedlings to a uniform number (e.g., 3-5 plants per pot).[3]

    • Allow the plants to grow to the 2-4 leaf stage before herbicide application.[10]

  • Herbicide Solution Preparation:

    • Prepare a stock solution of the test pyrazole herbicide in a suitable solvent (e.g., acetone, DMSO) if it is not readily water-soluble.

    • Create a series of dilutions of the test herbicide and the commercial standard to establish a dose-response curve. Include a control group that will be treated with the solvent and surfactant only.

  • Herbicide Application:

    • Calibrate the laboratory sprayer to deliver a known volume per unit area.[1]

    • Arrange the pots in the spray chamber.

    • Apply the different herbicide concentrations to the respective pots, ensuring uniform coverage. Start with the lowest concentration and work towards the highest to avoid contamination.[1]

  • Post-Treatment Care and Evaluation:

    • Return the pots to the greenhouse or growth chamber.

    • Water the plants as needed, avoiding washing the herbicide off the leaves.

    • Visually assess the plants for signs of herbicidal injury (e.g., bleaching, stunting, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

    • At the end of the evaluation period, harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at 60-70°C until a constant weight is achieved.

    • Measure the dry weight of each sample.

5. Data Analysis:

  • Calculate the percent inhibition of growth for each treatment compared to the control.

  • Use probit or log-logistic analysis to determine the GR50 value (the herbicide concentration required to cause a 50% reduction in plant growth) for the test compound and the standard.

Diagram 2: Workflow for Herbicide Bioassay

Herbicide_Bioassay_Workflow Start Start Seed_Prep Seed Germination & Seedling Preparation Start->Seed_Prep Application Herbicide Application (Spraying) Seed_Prep->Application Herbicide_Prep Herbicide Solution Preparation Herbicide_Prep->Application Incubation Post-Treatment Incubation Application->Incubation Evaluation Visual Assessment & Biomass Measurement Incubation->Evaluation Analysis Data Analysis (GR50 Calculation) Evaluation->Analysis End End Analysis->End

Caption: A streamlined workflow for conducting a whole-plant herbicide bioassay.

II. Pyrazole-Based Fungicides: Protecting Crops from Pathogens

Pyrazole carboxamides represent a major class of fungicides that have gained widespread use in agriculture.[11] These compounds are highly effective against a broad spectrum of fungal pathogens.

A. Mechanism of Action: Inhibition of Fungal Respiration

The primary mode of action for pyrazole carboxamide fungicides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain.[11][12] By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone.[11] This disruption of the electron transport chain inhibits ATP synthesis, leading to a rapid depletion of cellular energy and ultimately causing fungal cell death.[11][12]

Diagram 3: Mechanism of Action of SDHI Fungicides

SDHI_Fungicide_MoA Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH substrate Ubiquinone Ubiquinone SDH->Ubiquinone electron transfer Fumarate Fumarate SDH->Fumarate product ComplexIII Complex III Ubiquinone->ComplexIII ATP ATP Synthesis ComplexIII->ATP Pyrazole Pyrazole Carboxamide Fungicide Pyrazole->SDH Inhibition

Caption: Pyrazole carboxamides inhibit fungal respiration by targeting the SDH enzyme.

B. Protocol: Synthesis of a Representative Pyrazole Carboxamide Fungicide

This protocol outlines a general procedure for the synthesis of a pyrazole carboxamide, a common structural motif in many commercial fungicides.[13][14]

1. Materials:

  • Substituted pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl2)

  • Substituted aniline

  • Triethylamine (TEA) or pyridine as a base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as a solvent

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup with silica gel

2. Step-by-Step Methodology:

  • Synthesis of Pyrazole-4-carbonyl chloride (Intermediate 1):

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the substituted pyrazole-4-carboxylic acid in an excess of thionyl chloride.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude pyrazole-4-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.

  • Amide Coupling to Form the Final Product:

    • Dissolve the crude pyrazole-4-carbonyl chloride in anhydrous DCM or THF in a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, dissolve the substituted aniline and a slight excess of a base (e.g., triethylamine or pyridine) in the same anhydrous solvent.

    • Cool the aniline solution in an ice bath.

    • Slowly add the solution of pyrazole-4-carbonyl chloride to the cooled aniline solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.

    • Once the reaction is complete, quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure pyrazole carboxamide fungicide.

    • Characterize the final product by spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry).

Diagram 4: General Synthesis of Pyrazole Carboxamides

Pyrazole_Carboxamide_Synthesis CarboxylicAcid Pyrazole-4-carboxylic Acid AcidChloride Pyrazole-4-carbonyl Chloride CarboxylicAcid->AcidChloride Step 1 SOCl2 SOCl2, cat. DMF FinalProduct Pyrazole Carboxamide (Fungicide) AcidChloride->FinalProduct Step 2 Aniline Substituted Aniline, Base (e.g., TEA)

Caption: A two-step synthesis of pyrazole carboxamide fungicides.

C. Protocol: In Vitro Bioassay for Fungicide Efficacy (Mycelial Growth Inhibition)

This protocol describes a standard method for assessing the in vitro efficacy of pyrazole-based fungicides against various phytopathogenic fungi.[15][16]

1. Materials:

  • Pure culture of the target fungal pathogen (e.g., Rhizoctonia solani, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Test pyrazole fungicide

  • Commercial standard fungicide

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

2. Step-by-Step Methodology:

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of the test pyrazole fungicide and the commercial standard in a suitable solvent (e.g., acetone or DMSO).

    • Autoclave the PDA medium and cool it to approximately 45-50°C.

    • Add the appropriate volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations. Prepare a series of concentrations to determine the EC50 value.

    • Include a control plate containing only the solvent at the same concentration used in the treated plates.

    • Pour the fungicide-amended PDA into sterile Petri dishes and allow them to solidify.

  • Fungal Inoculation:

    • From the margin of an actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

  • Incubation and Evaluation:

    • Seal the Petri dishes with parafilm and incubate them at the optimal temperature for the growth of the target fungus (typically 25-28°C) in the dark.

    • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

4. Data Analysis:

  • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • % Inhibition = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.

  • Use probit or log-logistic analysis to calculate the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth).

III. Pyrazole-Based Insecticides: Targeted Pest Control

The pyrazole scaffold is also a key component of several important insecticides, most notably the phenylpyrazoles.[17] These compounds provide effective control against a wide range of insect pests in various agricultural and non-agricultural settings.

A. Mechanism of Action: Disruption of the Insect Nervous System

Phenylpyrazole insecticides, such as fipronil, act as potent blockers of the gamma-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[18] GABA is the primary inhibitory neurotransmitter in insects. By blocking the GABA receptors, these insecticides prevent the influx of chloride ions into the neurons, leading to hyperexcitation of the insect's nervous system, paralysis, and eventual death.[18] This mode of action is selective for insects over vertebrates, contributing to their favorable safety profile for non-target organisms.

Diagram 5: Mechanism of Action of Phenylpyrazole Insecticides

Phenylpyrazole_MoA GABA GABA GABA_Receptor GABA-gated Chloride Channel GABA->GABA_Receptor binds to Neuron Neuron GABA_Receptor->Neuron opens channel Chloride Chloride Ions (Cl-) Chloride->GABA_Receptor influx Hyper Hyperexcitation & Paralysis Neuron->Hyper Pyrazole Phenylpyrazole Insecticide (e.g., Fipronil) Pyrazole->GABA_Receptor blocks channel

Caption: Phenylpyrazole insecticides block GABA receptors, leading to insect paralysis.

B. Protocol: Laboratory Bioassay for Insecticide Efficacy

This protocol provides a general method for evaluating the efficacy of pyrazole-based insecticides against a target insect pest in a laboratory setting.[7][8]

1. Materials:

  • A susceptible laboratory strain of the target insect pest (e.g., Plutella xylostella, Spodoptera exigua)

  • Test pyrazole insecticide

  • Commercial standard insecticide

  • Appropriate diet for the insect pest

  • Petri dishes or other suitable containers

  • Micropipettes

  • Topical application tower or leaf-dip apparatus

2. Step-by-Step Methodology:

  • Insect Rearing:

    • Maintain a healthy and uniform population of the target insect pest under controlled laboratory conditions (temperature, humidity, and photoperiod).

  • Insecticide Solution Preparation:

    • Prepare a stock solution of the test pyrazole insecticide and the commercial standard in a suitable solvent (e.g., acetone).

    • Create a series of serial dilutions to be used for the bioassay.

  • Treatment Application (Choose one method):

    • Topical Application:

      • Immobilize individual insects (e.g., third-instar larvae) on a cold plate or with CO2.

      • Using a micropipette or a topical application tower, apply a small, precise volume (e.g., 1 µL) of each insecticide dilution to the dorsal thorax of each insect.

      • Treat a control group with the solvent only.

    • Leaf-Dip Bioassay:

      • Excise leaf discs from a suitable host plant.

      • Dip each leaf disc in a different insecticide dilution for a set period (e.g., 10-30 seconds).

      • Allow the leaf discs to air dry.

      • Place one treated leaf disc in each Petri dish.

      • Introduce a set number of insects (e.g., 10 third-instar larvae) into each Petri dish.

  • Incubation and Evaluation:

    • Place the treated insects or Petri dishes with treated leaves in an incubator under the same conditions used for rearing.

    • Provide an untreated food source for topically treated insects.

    • Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours after treatment). Consider insects that are unable to move when prodded as dead.

5. Data Analysis:

  • Correct for control mortality using Abbott's formula if necessary.

  • Use probit analysis to calculate the LD50 (lethal dose for 50% of the population) for topical application or the LC50 (lethal concentration for 50% of the population) for the leaf-dip bioassay.

IV. Structure-Activity Relationships and Future Perspectives

The extensive research on pyrazole-based agrochemicals has led to a deep understanding of their structure-activity relationships (SAR).[5][19] For instance, in HPPD-inhibiting herbicides, the nature and position of substituents on the pyrazole and benzoyl rings are critical for activity.[5] Similarly, for SDHI fungicides, the conformation of the pyrazole carboxamide scaffold and the substituents on the amide nitrogen are crucial for binding to the target enzyme.[12] For phenylpyrazole insecticides, modifications to the phenyl ring and the pyrazole substituents can significantly influence their insecticidal spectrum and potency.[19]

The continued exploration of the pyrazole scaffold holds immense promise for the development of next-generation agrochemicals. Future research will likely focus on:

  • Discovering novel modes of action: Identifying new biological targets for pyrazole-based compounds.

  • Combating resistance: Designing new pyrazole derivatives that are effective against resistant pests and weeds.

  • Improving environmental profiles: Developing more selective and biodegradable pyrazole agrochemicals.

V. Conclusion

The pyrazole ring is a remarkably versatile and productive scaffold in agricultural chemistry. Its derivatives have provided powerful and effective solutions for managing weeds, fungal diseases, and insect pests. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to further explore the potential of this important class of compounds and contribute to the development of sustainable and innovative agricultural technologies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Cyclohexyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Cyclohexyl-1H-pyrazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving yield and purity in this valuable synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, offering a robust framework for troubleshooting and optimization.

Core Synthesis Overview

The most common and reliable method for synthesizing this compound involves a two-step process:

  • Step 1: Synthesis of the β-Ketonitrile Intermediate. This involves generating a reactive β-ketonitrile, typically 3-cyclohexyl-3-oxopropanenitrile.

  • Step 2: Cyclization with Hydrazine. The β-ketonitrile is then reacted with a hydrazine source to form the pyrazole ring.

This pathway is favored due to the availability of starting materials and generally good yields when optimized.[1][2]

General Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: β-Ketonitrile Formation cluster_step2 Step 2: Pyrazole Ring Formation Cyclohexanone Cyclohexyl Precursor (e.g., Cyclohexanecarbonyl derivative) Ketonitrile 3-Cyclohexyl-3-oxopropanenitrile (β-Ketonitrile Intermediate) Cyclohexanone->Ketonitrile + Acetonitrile Source + Base (e.g., NaH, NaOEt) Acetonitrile Acetonitrile or Cyanoacetate derivative Acetonitrile->Ketonitrile Product This compound Ketonitrile->Product + Hydrazine + Solvent (e.g., EtOH) + Heat (Δ) Hydrazine Hydrazine Hydrate (H₂N-NH₂·H₂O) Hydrazine->Product

Caption: General two-step synthesis pathway.

Troubleshooting Guide & Core Concepts (Q&A)

This section addresses specific issues you may encounter during the synthesis. Each answer provides a solution grounded in chemical principles to empower you to make informed decisions.

Category 1: Low Yield & Poor Conversion

Question 1: My initial Claisen condensation to form the β-ketonitrile intermediate (3-cyclohexyl-3-oxopropanenitrile) has a very low yield. What are the likely causes and solutions?

Answer: Low yield in this step is almost always related to the choice of base, reaction conditions, or the purity of starting materials.

  • Causality (Base Selection): The key is the deprotonation of the acetonitrile or cyanoacetate derivative to form a nucleophilic carbanion.[3] The pKa of the α-proton of acetonitrile is high (around 31 in DMSO), requiring a very strong base. Weaker bases like potassium hydroxide may be insufficient for complete deprotonation, leading to poor conversion.

  • Troubleshooting Steps:

    • Use a Stronger, Non-Nucleophilic Base: Sodium hydride (NaH) or sodium ethoxide (NaOEt) are excellent choices. NaH provides irreversible deprotonation, driving the reaction forward.

    • Ensure Anhydrous Conditions: Moisture will quench the strong base and the carbanion intermediate. Ensure all glassware is oven-dried, and use anhydrous solvents.

    • Control Temperature: While initial deprotonation may be done at 0°C to control reactivity, the subsequent condensation with the cyclohexyl electrophile often requires gentle heating (reflux in a solvent like ethanol or THF) to proceed at a reasonable rate. Monitor by TLC to avoid decomposition.

    • Purity of Starting Materials: Ensure your cyclohexyl starting material (e.g., ethyl cyclohexanecarboxylate) and acetonitrile source are pure and dry.

Question 2: The final cyclization step with hydrazine results in a low yield of the desired this compound. How can I optimize this?

Answer: Incomplete cyclization or the formation of side products are common culprits. The reaction mechanism involves nucleophilic attack by hydrazine on both carbonyl carbons of the β-ketonitrile, followed by dehydration.[4][5]

  • Causality (Reaction Conditions):

    • pH Control: The reaction is often catalyzed by acid or base, but extreme pH can lead to degradation. A neutral or slightly basic medium, often achieved by using hydrazine hydrate in a protic solvent like ethanol, is typically optimal.

    • Temperature and Time: Insufficient heat or reaction time will result in incomplete conversion. The reaction is typically run at reflux in ethanol for several hours. Conversely, excessive heat or prolonged reaction times can lead to the formation of colored impurities.

  • Troubleshooting & Optimization Workflow:

Optimization_Workflow Start Low Yield in Cyclization Step Check_TLC Monitor by TLC: Is starting material consumed? Start->Check_TLC Increase_Time Action: Increase Reflux Time (e.g., from 4h to 8h) Check_TLC->Increase_Time No Check_Hydrazine Check Hydrazine Quality: - Use fresh hydrazine hydrate - Consider excess (1.1-1.5 eq) Check_TLC->Check_Hydrazine Yes Success Yield Improved Increase_Time->Success Solvent Solvent Choice: Is ethanol appropriate? Consider n-butanol for higher temp. Check_Hydrazine->Solvent Change_Solvent Action: Switch to n-Butanol Solvent->Change_Solvent No Workup Review Workup Procedure: - Is product water-soluble? - Adjust pH before extraction Solvent->Workup Yes Change_Solvent->Success Adjust_Workup Action: Saturate aqueous layer with NaCl before extraction Workup->Adjust_Workup Yes, loss suspected Workup->Success No, procedure is robust Adjust_Workup->Success

Caption: Troubleshooting workflow for low cyclization yield.

Category 2: Impurity Formation & Purification

Question 3: My ¹H NMR spectrum shows two distinct sets of pyrazole peaks, suggesting the formation of a regioisomer. Why does this happen and how can I control it?

Answer: You are likely forming a mixture of This compound and 3-Cyclohexyl-1H-pyrazol-5-amine . This is a classic problem in pyrazole synthesis from unsymmetrical 1,3-dicarbonyl precursors.

  • Mechanistic Insight: Hydrazine has two non-equivalent nitrogen atoms. Initial nucleophilic attack can occur at either the ketone or the nitrile carbon of the β-ketonitrile. The subsequent reaction pathway determines which isomer is formed. The regioselectivity is governed by the relative electrophilicity of the two carbonyl-equivalent carbons and steric hindrance.[5]

  • Control Strategies:

    • Solvent and Temperature: Often, running the reaction in a non-polar solvent at a lower temperature can favor one isomer over the other, though this is system-dependent.

    • pH Adjustment: Carefully adjusting the pH can sometimes influence which carbonyl is more readily attacked.

    • Purification is Key: If a mixture is unavoidable, the isomers often have different polarities. Careful column chromatography on silica gel is the most effective way to separate them. A solvent system like Dichloromethane/Methanol or Ethyl Acetate/Hexane with a gradual polarity ramp should provide good separation.

Question 4: My final product is a dark, oily substance that is difficult to crystallize. What are the best methods for purification?

Answer: Dark coloration indicates the presence of polymeric or degradation byproducts, often from overheating or side reactions with hydrazine.[6] An oily consistency means the product is impure or has a low melting point.

  • Purification Protocol:

    • Aqueous Wash: First, dissolve the crude product in a suitable organic solvent (like Ethyl Acetate or DCM). Wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash to help break emulsions.

    • Column Chromatography: This is the most robust method. Use a silica gel column and start with a non-polar eluent (e.g., 100% Hexane) and gradually increase the polarity with Ethyl Acetate or another more polar solvent. The product, being an amine, will likely have a moderate Rf value.

    • Recrystallization/Trituration: Once the product is substantially pure (>90% by NMR), attempt recrystallization.

      • Solvent Screening: Test small amounts in various solvents. Good candidates include Ethanol/Water, Isopropanol, or Toluene/Hexane mixtures. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.

      • Trituration: If it refuses to crystallize, dissolve the oil in a small amount of a polar solvent (like ether or ethyl acetate) and then add a non-polar solvent (like hexane) dropwise while scratching the flask. This can often induce precipitation of the solid.

Purification MethodPrimary Target ImpurityKey Advantage
Aqueous Wash (NaHCO₃) Acidic starting materials/byproductsSimple, removes bulk impurities
Column Chromatography Regioisomers, non-polar impuritiesHigh resolving power for difficult mixtures
Recrystallization Closely related impurities, colorYields high-purity crystalline solid
Trituration Residual solvents, minor oily impuritiesInduces solidification of stubborn oils

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Cyclohexyl-3-oxopropanenitrile

This protocol is a representative example and should be adapted based on laboratory safety standards and preliminary small-scale experiments.

  • Setup: To a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium ethoxide (1.1 eq) to anhydrous ethanol (150 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add acetonitrile (1.5 eq) dropwise, followed by the dropwise addition of ethyl cyclohexanecarboxylate (1.0 eq).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over a mixture of ice and concentrated HCl to neutralize the base.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketonitrile, which can be used in the next step without further purification or purified by vacuum distillation.

Protocol 2: Synthesis of this compound
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude 3-cyclohexyl-3-oxopropanenitrile (1.0 eq) in absolute ethanol (100 mL).

  • Addition: Add hydrazine hydrate (1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the disappearance of the starting material by TLC.

  • Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated solution into a beaker of ice-cold water (200 mL). The product should precipitate as a solid. If it oils out, scratch the flask vigorously.

  • Filtration: Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold hexane.

  • Drying & Purification: Dry the solid under vacuum. If necessary, purify further by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product. Confirm structure and purity by ¹H NMR, ¹³C NMR, and MS analysis.

References

Technical Support Center: Navigating the Purification Challenges of Substituted Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the purification challenges of substituted pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter purification hurdles in their daily experiments. As a Senior Application Scientist with extensive experience in synthetic and medicinal chemistry, I understand that the successful isolation of a target pyrazole is as critical as its synthesis. This resource is structured to provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the purification of substituted pyrazole compounds.

Q1: What are the most common impurities I should expect in my crude pyrazole product?

A1: The most prevalent impurities include regioisomers, unreacted starting materials (especially 1,3-dicarbonyl compounds and hydrazines), and byproducts from side reactions.[1] Incomplete cyclization can also lead to the presence of pyrazoline intermediates.[1] Additionally, side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red reaction mixtures.[1]

Q2: My NMR shows two sets of peaks for my pyrazole product. What is the likely cause?

A2: The presence of two sets of peaks in the NMR spectrum is a strong indication of the formation of regioisomers.[1] This is a common outcome when synthesizing pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, as the reactants can combine in two different orientations.[2][3]

Q3: What are the best general-purpose solvents for recrystallizing pyrazole compounds?

A3: The choice of solvent is highly dependent on the specific substituents on the pyrazole ring. However, common and effective solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[4] For less polar pyrazoles, cyclohexane and petroleum ether can be useful.[4] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also frequently employed to achieve optimal solubility characteristics for recrystallization.[4]

Q4: Can I use recrystallization to separate regioisomers?

A4: Yes, fractional recrystallization can be an effective method for separating regioisomers, provided they have significantly different solubilities in a particular solvent system.[4] This process involves multiple, sequential recrystallization steps to enrich one isomer over the other.

Q5: My purified pyrazole is a persistent oil. How can I induce crystallization?

A5: If your pyrazole derivative is an oil, you can try several techniques to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. Seeding the oil with a tiny crystal of the desired compound (if available) can also initiate crystallization. Alternatively, slowly diffusing a poor solvent into a solution of the oil in a good solvent can sometimes lead to crystal formation.

Troubleshooting Guides

This section provides in-depth troubleshooting for more complex purification challenges, complete with detailed protocols and the rationale behind the experimental choices.

Guide 1: Separation of Pyrazole Regioisomers

The co-formation of regioisomers is arguably the most common and challenging purification issue in pyrazole synthesis.[1][3] The subtle differences in their physical properties can make separation difficult.

  • NMR spectra display duplicate sets of peaks for the desired product.[1]

  • Thin-Layer Chromatography (TLC) shows two or more spots with very close Rf values.

  • The melting point of the isolated solid is broad.[1]

start Crude Product (Mixture of Regioisomers) tlc Systematic TLC Screening (Varying Solvent Polarity) start->tlc decision Adequate Separation on TLC? (ΔRf > 0.1) tlc->decision column Column Chromatography (Silica Gel) decision->column Yes fractional_recrystallization Fractional Recrystallization decision->fractional_recrystallization No analysis Analyze Fractions (TLC, NMR) column->analysis fractional_recrystallization->analysis combine Combine Pure Fractions analysis->combine pure_product Pure Regioisomer combine->pure_product

Caption: Decision workflow for separating pyrazole regioisomers.

Protocol 1: Column Chromatography for Regioisomer Separation

Column chromatography is often the most effective method for separating pyrazole regioisomers.[5][6][7]

Step-by-Step Methodology:

  • TLC Solvent System Screening:

    • Prepare several TLC chambers with different solvent systems of varying polarity. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Spot your crude mixture on multiple TLC plates and develop them in the different solvent systems.

    • The ideal eluent will show good separation between the two regioisomer spots (a difference in Rf values of at least 0.1 is desirable).[2]

  • Column Preparation:

    • Choose an appropriate size column based on the amount of crude material. A general rule of thumb is to use about 20-50 g of silica gel for every 1 g of crude product.

    • Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pack the column, ensuring there are no air bubbles.

    • Equilibrate the column by running several column volumes of the initial eluent through the silica gel.

  • Loading and Elution:

    • Dissolve the crude pyrazole mixture in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

    • Collect fractions and monitor the separation by TLC.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure regioisomers.

    • Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the purified compounds.

    • Confirm the identity and purity of each isolated regioisomer using NMR and other analytical techniques.

Table 1: Example Solvent Systems for Pyrazole Chromatography

Solvent System (v/v)Typical Application
Hexane / Ethyl AcetateA good starting point for many substituted pyrazoles.[8]
Dichloromethane / MethanolFor more polar pyrazole derivatives.
Cyclohexane / AcetoneAn alternative to hexane/ethyl acetate systems.

Protocol 2: Fractional Recrystallization

This technique is advantageous when the regioisomers have significantly different solubilities in a particular solvent.

Step-by-Step Methodology:

  • Solvent Screening:

    • Test the solubility of the crude mixture in a variety of solvents at room temperature and at elevated temperatures.

    • The ideal solvent will dissolve the mixture completely at its boiling point but will have a lower solubility for one of the regioisomers upon cooling.

  • First Recrystallization:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath.

    • Collect the resulting crystals by filtration. This first crop of crystals will be enriched in the less soluble isomer.

  • Subsequent Recrystallizations:

    • Recrystallize the first crop of crystals from the same solvent to further increase the purity of the less soluble isomer.

    • The mother liquor from the first filtration is now enriched in the more soluble isomer. Concentrate the mother liquor and perform subsequent recrystallizations to isolate the second isomer.

  • Purity Assessment:

    • Monitor the purity of the crystals and mother liquors from each step using TLC or NMR.

    • Repeat the process until the desired purity is achieved for both regioisomers.

Guide 2: Removing Persistent Colored Impurities

Colored impurities, often arising from side reactions of hydrazine, can be challenging to remove.[1]

  • The isolated pyrazole product has a persistent yellow, orange, or red color, even after initial purification.

  • A colored baseline may be observed during column chromatography.

  • Activated Carbon Treatment:

    • Dissolve the colored pyrazole in a suitable organic solvent.

    • Add a small amount of activated carbon (charcoal) to the solution (typically 1-5% by weight).

    • Heat the mixture gently for a short period (10-15 minutes) with stirring.

    • Filter the hot solution through a pad of celite to remove the activated carbon.

    • Remove the solvent to recover the decolorized product. Caution: Activated carbon can sometimes adsorb the desired product, so use it sparingly and monitor your yield.

  • Acid-Base Extraction:

    • Many colored impurities are basic in nature. An acid wash can help to remove them.

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).

    • Separate the layers and then wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the product.

Data Presentation

Table 2: Solubility of 1H-Pyrazole in Various Solvents

This table can serve as a starting point for selecting a recrystallization solvent for your substituted pyrazole. Remember that the solubility will be significantly influenced by the nature of the substituents.

SolventSolubility at 20°C ( g/100g )Solubility at 60°C ( g/100g )
Water~100Very Soluble
EthanolVery SolubleVery Soluble
Diethyl EtherVery SolubleVery Soluble
BenzeneVery SolubleVery Soluble
CyclohexaneSparingly SolubleSoluble
Petroleum EtherSparingly SolubleSoluble

Data adapted from various sources and intended for illustrative purposes.[4]

Visualization of a General Purification Workflow

start Crude Reaction Mixture workup Aqueous Work-up (e.g., Acid/Base Wash) start->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Concentration in vacuo drying->concentration crude_solid Crude Solid/Oil concentration->crude_solid decision Purity Check (TLC, NMR) crude_solid->decision recrystallization Recrystallization decision->recrystallization Impure (Crystalline) chromatography Column Chromatography decision->chromatography Impure (Oily or Complex Mixture) final_product Pure Substituted Pyrazole decision->final_product Pure recrystallization->final_product chromatography->final_product

Caption: A general workflow for the purification of substituted pyrazoles.

References

Technical Support Center: Optimization of Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. As Senior Application Scientists, we have compiled this guide to address the common challenges encountered during the synthesis of pyrazole rings. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot experimental hurdles and optimize reaction conditions based on mechanistic principles and field-proven strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing insights into the underlying causality and offering systematic solutions.

Issue 1: Low or No Product Yield

Question: My reaction shows low conversion, and I'm primarily recovering my starting materials. What are the likely causes and how can I fix this?

Answer: Low or no yield in pyrazole synthesis typically points to one of three areas: reactant quality, insufficient reaction activation, or suboptimal conditions.

Causality and Troubleshooting Steps:

  • Reactant Stability and Purity: The most common starting point for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative (the Paal-Knorr synthesis).[1][2] However, many 1,3-dicarbonyls, especially dialdehydes, can be unstable.[3] Hydrazine itself is a strong reducing agent and can be sensitive to air oxidation.

    • Action: Verify the purity of your 1,3-dicarbonyl and hydrazine starting materials via NMR or other appropriate analytical techniques. If using hydrazine hydrate, ensure it is from a reliable source. Consider using a more stable hydrazine salt, such as hydrazine monohydrochloride, which can be effective in one-pot procedures.[4]

  • Insufficient Activation (Catalysis): The initial condensation and subsequent cyclization/dehydration steps often require catalytic activation. The choice between acid or base catalysis is critical and depends on your specific substrates.

    • Acid Catalysis: An acid catalyst protonates a carbonyl group, making it more electrophilic for the initial attack by the hydrazine nucleophile. It also facilitates the final dehydration step. Acetic acid is a common choice, but stronger acids like TsOH can also be used.[5]

    • Base Catalysis: A base can deprotonate the hydrazine, increasing its nucleophilicity. Bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) have been used effectively, particularly in 1,3-dipolar cycloaddition routes.[6]

    • Action: If your reaction is sluggish, introduce a catalyst. Start with a catalytic amount of acetic acid. If that fails, consider a stronger acid or explore base catalysis depending on your reaction type. For certain substrates, Lewis acids like nano-ZnO or metal catalysts (e.g., Ru, Cu, Ag) can significantly improve yields and reaction times.[3][5][6]

  • Suboptimal Temperature and Solvent: The reaction rate is highly dependent on temperature and the solvent environment.

    • Temperature: While many reactions are run at room temperature or reflux, temperature can be a critical control point.[7][8] Insufficient heat may lead to low conversion, while excessive heat can cause decomposition of starting materials or products. A temperature-controlled approach can even be used to selectively synthesize different products from the same starting materials.[7][8]

    • Solvent: The solvent's role is to solubilize reactants and mediate the reaction energetics. Ethanol is a traditional choice, but its protic nature can sometimes interfere. Aprotic dipolar solvents like DMF or DMAc have been shown to improve yields and regioselectivity in certain cases.[6]

    • Action: If the reaction is slow at room temperature, gradually increase the heat and monitor by TLC. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration. Refer to the Solvent Optimization Table below to select an alternative solvent system.

Here is a decision tree to guide your troubleshooting process.

LowYieldTroubleshooting Start Low/No Yield Observed CheckReactants 1. Verify Reactant Purity (NMR, TLC) Start->CheckReactants ReactantsOK Reactants are Pure CheckReactants->ReactantsOK Pass ReactantsBad Purity Issue Found CheckReactants->ReactantsBad Fail AddCatalyst 2. Introduce Catalyst ReactantsOK->AddCatalyst Purify Purify/Replace Starting Materials ReactantsBad->Purify CatalystOK Reaction Proceeds AddCatalyst->CatalystOK Success CatalystFail Still Low Yield AddCatalyst->CatalystFail No Improvement Success Successful Synthesis CatalystOK->Success OptimizeConditions 3. Optimize Temp & Solvent CatalystFail->OptimizeConditions OptimizeConditions->Success Improvement

Caption: A decision tree for troubleshooting low pyrazole yield.

Issue 2: Poor Regioselectivity

Question: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine is producing a mixture of two pyrazole regioisomers. How can I control the outcome?

Answer: This is a classic and fundamentally important challenge in pyrazole synthesis. The formation of two regioisomers arises from the two distinct nucleophilic nitrogen atoms in the substituted hydrazine attacking the two different electrophilic carbonyl carbons of the diketone.[9] Controlling regioselectivity requires manipulating the electronic and steric properties of the reactants and the reaction environment.

Causality and Control Strategies:

  • Electronic Effects: The initial step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon.

    • Hydrazine Nucleophilicity: In a substituted hydrazine (e.g., methylhydrazine), the NH2 group is generally more nucleophilic than the NHR group.

    • Carbonyl Electrophilicity: In an unsymmetrical 1,3-diketone, one carbonyl carbon will be more electrophilic than the other, often influenced by nearby electron-withdrawing or -donating groups. The more nucleophilic nitrogen will preferentially attack the more electrophilic carbon.[9]

    • Action: Analyze your substrates. For example, in 4,4,4-trifluoro-1-phenyl-1,3-butanedione, the carbonyl adjacent to the CF3 group is significantly more electrophilic. This site will be the primary target for the initial nucleophilic attack.

  • Solvent Effects: The choice of solvent can dramatically influence the regiochemical outcome. Standard solvents like ethanol often lead to mixtures.

    • Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to significantly improve regioselectivity. These solvents can stabilize key intermediates through hydrogen bonding, favoring one reaction pathway over the other.[9]

    • Aprotic Dipolar Solvents: In some systems, using aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) in an acidic medium can provide excellent regioselectivity and yield at room temperature.[5][6]

    • Action: If you are getting a mixture of isomers in ethanol, switch to TFE or HFIP. This is a highly effective strategy, particularly for fluorinated diketones.[9]

SolventTypical OutcomeRationaleRecommended ForCitation
EthanolOften yields mixtures of regioisomersStandard polar protic solvent, offers little directional control.Initial screening, simple symmetrical substrates.[6][9]
Trifluoroethanol (TFE)High regioselectivityFluorinated alcohol that can stabilize intermediates, favoring one isomer.Unsymmetrical 1,3-diketones, especially with fluorinated groups.[9]
N,N-Dimethylacetamide (DMAc)High regioselectivity (often with acid)Aprotic dipolar solvent, can accelerate dehydration and improve selectivity.Condensation of arylhydrazines with 1,3-diketones.[5][6]
Water / Green SolventsVariable, can be effective with the right catalystEnvironmentally friendly, may require catalysts like Amberlyst-70 or hydrotropes to facilitate reaction.Green chemistry approaches, multicomponent reactions.[5][10][11]
Issue 3: Difficult Product Isolation and Purification

Question: My reaction seems to work, but I'm struggling to isolate a pure product. Standard silica gel chromatography is giving poor recovery. What should I do?

Answer: Pyrazole purification can be challenging due to the basicity of the nitrogen atoms, which can cause strong, sometimes irreversible, binding to acidic silica gel.

Causality and Purification Strategies:

  • Acid-Base Properties: The lone pair on the N2 nitrogen of the pyrazole ring is basic. This causes streaking and poor recovery on standard silica gel.

    • Action 1: Deactivate Silica Gel: Before running your column, flush the silica gel with a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine (Et3N) or ammonia in methanol.[12] This neutralizes the acidic sites on the silica, allowing the pyrazole to elute properly.

    • Action 2: Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a different stationary phase. Neutral alumina is a good alternative for basic compounds. Reversed-phase (C18) silica is another excellent option, eluting with a gradient of acetonitrile/water.[12]

  • Crystallization: If your product is a solid, recrystallization is often the best method for obtaining highly pure material.

    • Action: Experiment with different solvent systems. A common and effective method is to dissolve the crude product in a hot alcohol (like ethanol or methanol) and then add hot water dropwise until turbidity appears. Allowing this solution to cool slowly often yields high-quality crystals.[12] Ethyl acetate/hexane is another widely used solvent pair for recrystallization.

  • Acid-Base Extraction: Leverage the basicity of your pyrazole to separate it from neutral impurities.

    • Action: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate). Wash with an aqueous acid solution (e.g., 1M HCl) to protonate the pyrazole, pulling it into the aqueous layer. The neutral organic impurities remain in the organic layer, which can be discarded. Then, basify the aqueous layer (e.g., with NaOH or NaHCO3) to deprotonate the pyrazole, causing it to precipitate or allowing it to be re-extracted into a fresh organic layer.[13][14]

PurificationWorkflow Start Crude Pyrazole Mixture IsSolid Is the product a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization (e.g., EtOH/Water) IsSolid->TryRecrystallization Yes ColumnChromatography Column Chromatography IsSolid->ColumnChromatography No / Oily RecrystallizationSuccess Pure Solid Product TryRecrystallization->RecrystallizationSuccess Success RecrystallizationFail Fails or Oily Product TryRecrystallization->RecrystallizationFail Failure RecrystallizationFail->ColumnChromatography DeactivateSilica Use Deactivated Silica (Et3N wash) ColumnChromatography->DeactivateSilica UseAlumina Use Neutral Alumina ColumnChromatography->UseAlumina UseC18 Use Reversed-Phase (C18) ColumnChromatography->UseC18 ColumnSuccess Pure Isolated Product DeactivateSilica->ColumnSuccess UseAlumina->ColumnSuccess UseC18->ColumnSuccess

Caption: A workflow for selecting a pyrazole purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing substituted pyrazoles? A: The Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine, remains the most widely used and versatile method.[1][2] Its popularity stems from the ready availability of a wide variety of starting materials, allowing for the synthesis of diverse pyrazole structures.

Q2: My starting 1,3-dicarbonyl is not commercially available. What are my options? A: You can often synthesize the required 1,3-dicarbonyl in situ. A highly effective method involves the direct reaction of a ketone with an acid chloride, which can then be immediately treated with hydrazine in a one-pot synthesis to form the pyrazole.[4][5] This approach avoids the need to isolate potentially unstable dicarbonyl intermediates.

Q3: Are there any "green" or more environmentally friendly methods for pyrazole synthesis? A: Yes, significant progress has been made in developing greener synthetic routes. These include:

  • Solvent-free reactions: Performing the reaction neat, sometimes with a reusable catalyst, can reduce waste and energy usage.[10]

  • Aqueous media: Using water as a solvent, often with a catalyst like nano-ZnO or a hydrotrope to aid solubility, is a key green strategy.[6][11]

  • Microwave-assisted synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields, often under solvent-free conditions.[15]

  • Biocatalysis: The use of enzymes, such as immobilized lipases, is an emerging eco-friendly approach for catalyzing pyrazole formation.[16]

Q4: What is the mechanism of the Paal-Knorr pyrazole synthesis? A: The reaction begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the dicarbonyl's carbonyl carbons, forming a hemiaminal intermediate. This intermediate then dehydrates to form a hydrazone. Subsequently, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the remaining carbonyl group. A final dehydration step then occurs, leading to the formation of the aromatic pyrazole ring.[2][17]

Q5: Can I synthesize a pyrazole without a 1,3-dicarbonyl? A: Absolutely. Other important methods include:

  • From α,β-Unsaturated Carbonyls (Chalcones): Reaction with hydrazine initially forms a pyrazoline, which is then oxidized in a subsequent step (or in situ) to yield the aromatic pyrazole.[5][18]

  • 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a diazo compound with an alkyne.[4][6] It provides a different route to access the pyrazole core.

  • From α,β-Acetylenic Ketones: Direct reaction with hydrazines can yield pyrazoles, though control of regioselectivity can be a challenge.[5]

References

common side products in the synthesis of 3-aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for aminopyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing 3-aminopyrazole scaffolds. Instead of a generic overview, we will directly address the most common and challenging issues encountered in the laboratory, focusing on the formation of unwanted side products. Our goal is to provide you with not only solutions but also a deeper mechanistic understanding to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-aminopyrazoles and what are its primary challenges?

The most prevalent and versatile method for synthesizing the 3-aminopyrazole core is the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound where one of the electrophilic groups is a nitrile.[1] The most common precursors are β-ketonitriles (e.g., benzoylacetonitrile) or α,β-unsaturated nitriles (e.g., alkoxyacrylonitriles).[1][2]

The primary challenge in this synthesis, particularly when using a monosubstituted hydrazine, is the lack of regioselectivity. The reaction can lead to two different regioisomeric products: the desired 3-aminopyrazole and the often more thermodynamically stable 5-aminopyrazole.[3] Controlling the reaction to favor the 3-amino isomer is a critical hurdle that requires careful manipulation of reaction conditions.

Troubleshooting Guide: Common Side Products & Solutions

This section addresses specific side products you may be observing in your reaction mixture. We diagnose the likely cause and provide actionable protocols to mitigate their formation.

Issue 1: Formation of 5-Aminopyrazole Regioisomer

Symptom: You observe two distinct product spots on your TLC plate or two sets of peaks in your crude NMR spectrum, corresponding to two isomers. Mass spectrometry confirms they have the same mass. This is the classic and most frequent issue in substituted 3-aminopyrazole synthesis.

Why is this happening? The Battle of Kinetics vs. Thermodynamics

When an unsymmetrical hydrazine (R-NH-NH₂) reacts with a β-ketonitrile, the two nitrogen atoms of the hydrazine have different nucleophilicities. The reaction proceeds through a Michael-type addition followed by cyclization. The regiochemical outcome is dictated by which nitrogen attacks which electrophilic center and the stability of the intermediates.

  • Kinetic Control: Under certain conditions, the reaction favors the kinetically preferred product, which is often the less stable 3-aminopyrazole. This pathway is typically faster but reversible.[4]

  • Thermodynamic Control: Under other conditions, the reaction intermediates have time to equilibrate, leading to the formation of the more thermodynamically stable 5-aminopyrazole isomer.[3][4]

The diagram below illustrates these competing pathways.

G start β-Ketonitrile + R-NH-NH₂ adduct6 Kinetic Adduct (via attack from substituted N) start->adduct6 k₁ (fast) adduct5 Thermodynamic Adduct (via attack from unsubstituted N) start->adduct5 k₂ (slow) product3amino 3-Aminopyrazole (Kinetic Product) adduct6->product3amino Cyclization (fast) Trapped Product equilibrium Equilibration adduct6->equilibrium product5amino 5-Aminopyrazole (Thermodynamic Product) adduct5->product5amino Cyclization equilibrium->adduct5 k_rev > k_fwd G start β-Ketonitrile + Hydrazine product 3-Aminopyrazole Product start->product Main Reaction side_product Pyrazolo[1,5-a]pyrimidine product->side_product Side Reaction reagent Excess β-Ketonitrile (or other 1,3-dielectrophile) reagent->side_product conditions High Temp / Acid conditions->side_product

References

stability issues of 5-Cyclohexyl-1H-pyrazol-3-amine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Cyclohexyl-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound and to offer practical solutions to challenges you may encounter during its handling, storage, and use in your experiments.

Frequently Asked Questions (FAQs) on Stability

Q1: What are the primary factors that can affect the stability of solid this compound?

A1: The stability of solid this compound is primarily influenced by three main factors: atmospheric exposure (oxygen and moisture), temperature, and light.

  • Atmospheric Exposure: The aminopyrazole moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen.[1] The presence of an amino group on the pyrazole ring makes it potentially susceptible to oxidative degradation.[2] Additionally, some aminopyrazole derivatives are known to be hygroscopic, meaning they can absorb moisture from the air. This absorbed water can lead to hydrolysis or act as a medium for other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. While the pyrazole ring itself is generally thermally stable, the substituents and the overall molecular structure can influence its thermal lability.[1][3] For some aminotetrazoles, a related class of compounds, thermal decomposition can lead to ring opening.[4]

  • Light: Exposure to UV or visible light can lead to photodegradation. Heterocyclic aromatic compounds, in general, can be susceptible to photolytic cleavage or rearrangement.[5] It is crucial to protect the compound from light to prevent the formation of photoproducts that could interfere with your experiments.[6][7]

Q2: I've noticed a discoloration of my solid this compound over time. What could be the cause?

A2: Discoloration, often appearing as a yellowing or browning of the solid, is a common indicator of degradation. This is most likely due to oxidation of the aminopyrazole core. The amino group can be particularly prone to oxidation, leading to the formation of colored impurities.[2] This process can be accelerated by exposure to air and light. To minimize discoloration, always handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and store it in an amber vial in a cool, dark place.[1][8][9][10]

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of this compound in solution is highly pH-dependent. Both acidic and basic conditions can promote degradation, primarily through hydrolysis.[9]

  • Acidic Conditions: In acidic solutions, the amino group can be protonated, which may alter the electronic properties of the pyrazole ring and potentially make it more susceptible to certain degradation pathways.

  • Basic Conditions: In basic solutions, the pyrazole ring nitrogen can be deprotonated, which can also lead to instability. For some pharmaceutical compounds, the rate of hydrolysis increases with increasing pH in the basic range.[11] Studies on other compounds have shown that degradation is often accelerated at both very low and very high pH values.[12][13] It is generally recommended to prepare solutions of aminopyrazoles fresh and to use them promptly, especially if the pH is not neutral. If storage of a solution is necessary, it should ideally be buffered at a neutral pH and stored at low temperatures.

Q4: What are the best practices for storing solutions of this compound?

A4: For optimal stability, solutions of this compound should be prepared fresh for each experiment. If short-term storage is unavoidable, follow these guidelines:

  • Solvent Choice: Use high-purity, anhydrous solvents. The polarity of the solvent can influence the stability of the compound.[14][15][16]

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (nitrogen or argon) to minimize oxidative degradation.

  • Temperature: Store solutions at low temperatures (-20°C or -80°C) to slow down degradation kinetics.

  • Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.

Troubleshooting Guide for Experimental Issues

This section addresses common problems encountered when working with this compound and provides systematic troubleshooting steps.

Issue 1: Inconsistent or non-reproducible experimental results.

Potential Cause Troubleshooting Steps
Degradation of stock compound 1. Visual Inspection: Check the solid compound for any signs of discoloration. 2. Purity Analysis: Re-analyze the purity of your stock using an appropriate analytical method like HPLC or LC-MS.[2][17][18] 3. Proper Storage: Ensure the compound is stored under an inert atmosphere, in a cool, dark, and dry place.[1]
Degradation of solutions 1. Fresh Solutions: Prepare fresh solutions for each experiment. 2. Solvent Quality: Use high-purity, anhydrous solvents. 3. Inert Handling: Handle solutions under an inert atmosphere.
Reaction with solvent or reagents 1. Compatibility Check: Review the literature for known incompatibilities of aminopyrazoles with your chosen solvents or reagents. 2. Control Experiments: Run control experiments to isolate the effect of each component on the stability of your compound.

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Potential Cause Troubleshooting Steps
Degradation during analysis 1. Mobile Phase pH: Ensure the pH of your mobile phase is compatible with the stability of the compound. 2. Temperature of Autosampler: If using an autosampler, keep it cooled to prevent degradation of samples waiting for injection.
Formation of impurities during synthesis or storage 1. Synthesis Byproducts: Review the synthetic route for potential side reactions that could lead to impurities. Common side products in pyrazole synthesis can arise from incomplete reaction or side reactions of the starting materials.[19] 2. Isolate and Characterize: If possible, isolate the impurity and characterize its structure using techniques like MS and NMR to understand its origin.[2]
Oxidative degradation 1. Inert Atmosphere: Ensure all handling and analysis are performed under an inert atmosphere. 2. Antioxidants: For some applications, the addition of a small amount of an antioxidant to the formulation might be considered, but its compatibility must be verified.[20]

Issue 3: Difficulty in achieving desired product yield or purity in a reaction involving this compound.

Potential Cause Troubleshooting Steps
Air and moisture sensitivity 1. Schlenk Techniques/Glovebox: Perform the reaction under strictly anhydrous and oxygen-free conditions using a Schlenk line or in a glovebox.[8][9][10] 2. Degas Solvents: Degas all solvents prior to use.
Exothermic reaction 1. Controlled Addition: Add reagents slowly and in a controlled manner, especially when forming the pyrazole ring, which can be exothermic.[19] 2. Efficient Cooling: Use an ice bath or other cooling methods to maintain the desired reaction temperature.[19]
Side reactions 1. Optimize Conditions: Systematically vary reaction parameters such as temperature, solvent, and stoichiometry to minimize side product formation.[19] 2. Purification Strategy: Develop a robust purification method (e.g., crystallization, chromatography) to effectively remove impurities.[21][22][23]

Experimental Protocols

Protocol 1: General Handling and Storage of Solid this compound

This protocol outlines the best practices for handling and storing the solid compound to maintain its integrity.

Materials:

  • This compound

  • Inert atmosphere glovebox or Schlenk line

  • Amber glass vials with screw caps and PTFE septa

  • Spatula

  • Analytical balance

Procedure:

  • Inert Environment: Perform all manipulations of the solid compound inside a glovebox filled with nitrogen or argon, or by using a Schlenk line.

  • Weighing: If weighing is required, do so within the inert environment.

  • Storage: Store the solid compound in a tightly sealed amber glass vial.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Location: Store the vial in a cool (2-8 °C), dark, and dry place, such as a refrigerator or a desiccator cabinet within a cold room.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[8][13][][25][26][27][28][29]

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 M HCl. Keep a control sample with only the solvent. Store at a specified temperature (e.g., 60 °C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Base Hydrolysis: To an aliquot of the stock solution, add 0.1 M NaOH. Follow the same procedure as for acid hydrolysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add 3% hydrogen peroxide. Store at room temperature and monitor over time.

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at an elevated temperature (e.g., 80 °C) and analyze at different time points.

  • Photostability: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[18][30][31] Keep control samples wrapped in aluminum foil to protect them from light.

  • Analysis: Analyze all samples and controls by a validated stability-indicating HPLC or UPLC method to quantify the remaining parent compound and detect the formation of degradation products.

Visualizations

Workflow for Handling Air-Sensitive this compound

G cluster_storage Storage cluster_handling Handling cluster_experiment Experimentation storage Store Solid in Amber Vial under Inert Gas (Ar/N2) in a Cool, Dark Place weigh Weigh in Glovebox or under Inert Gas Flow storage->weigh Transfer dissolve Dissolve in Anhydrous, Degassed Solvent weigh->dissolve reaction Perform Reaction under Inert Atmosphere dissolve->reaction analysis Analyze Promptly reaction->analysis

Caption: Workflow for handling air-sensitive compounds.

Decision Tree for Troubleshooting Purity Issues

Caption: Troubleshooting decision tree for purity issues.

References

Technical Support Center: Strategies to Avoid Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. Pyrazole and its derivatives are cornerstones in medicinal chemistry and materials science, making the control of their isomeric purity a critical aspect of their synthesis.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of pyrazole synthesis and achieve your desired regioisomeric outcomes.

Understanding the Challenge: The "Why" Behind Regioisomer Formation

The most common and versatile method for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][4][5][6][7] When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, a mixture of two regioisomers can be formed.[1][2][8][9] This occurs because the initial nucleophilic attack by one of the hydrazine's nitrogen atoms can happen at either of the two distinct carbonyl carbons, leading to two different intermediate pathways and, ultimately, two different pyrazole products.[1][8] Controlling which pathway is favored is the key to achieving regioselectivity.

The outcome of this competition is governed by a delicate interplay of:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons. Electron-withdrawing groups can activate an adjacent carbonyl, making it a more likely target for nucleophilic attack.[8]

  • Steric Hindrance: The size of the substituents on both the dicarbonyl compound and the hydrazine. Bulky groups can physically block the approach of the nucleophile, favoring attack at the less hindered carbonyl.[1][8]

  • Reaction Conditions: Parameters such as solvent, temperature, and pH can significantly influence the reaction pathway and the final regioisomeric ratio.[2][8]

Below is a diagram illustrating the competing reaction pathways in the Knorr pyrazole synthesis.

G cluster_reactants Reactants 1_3_dicarbonyl Unsymmetrical 1,3-Dicarbonyl (R1 ≠ R2) attack_c1 Attack at C1 1_3_dicarbonyl->attack_c1 Pathway A attack_c2 Attack at C2 1_3_dicarbonyl->attack_c2 Pathway B hydrazine Substituted Hydrazine (R3-NH-NH2) hydrazine->attack_c1 hydrazine->attack_c2 intermediate_a Intermediate A attack_c1->intermediate_a intermediate_b Intermediate B attack_c2->intermediate_b regioisomer_a Regioisomer A intermediate_a->regioisomer_a regioisomer_b Regioisomer B intermediate_b->regioisomer_b Cyclization & Dehydration

Caption: Competing pathways in Knorr pyrazole synthesis leading to regioisomers.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during pyrazole synthesis and provides actionable solutions.

Q1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of one over the other?

A1: A non-selective reaction is a common starting point. The key is to manipulate the reaction conditions to exploit the subtle electronic and steric differences between the two carbonyl groups.

Troubleshooting Steps:

  • Solvent Screening: The polarity and hydrogen-bonding ability of the solvent can dramatically alter the regioselectivity.

    • Standard Solvents: Ethanol is a common solvent but often leads to poor selectivity.[10]

    • Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of the 5-fluoroalkyl pyrazole regioisomer.[10] This is attributed to their ability to form strong hydrogen bonds, which can modulate the reactivity of the intermediates.

    • Aprotic Dipolar Solvents: In some cases, using aprotic dipolar solvents like N,N-dimethylacetamide can enhance regioselectivity, particularly for the synthesis of 1-aryl-3-substituted pyrazoles.[4][11]

  • pH Adjustment: The acidity or basicity of the reaction medium can be a powerful tool.[8]

    • Acidic Conditions: Adding a catalytic amount of acid (e.g., acetic acid) can protonate the carbonyl group, increasing its electrophilicity.[3][6][7] This can also influence the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.

    • Basic Conditions: Conversely, basic conditions can deprotonate the 1,3-dicarbonyl, forming an enolate, which can alter the reaction pathway.

  • Temperature Control: While often overlooked, temperature can influence the kinetic versus thermodynamic control of the reaction, potentially favoring one regioisomer. Experiment with running the reaction at lower temperatures or room temperature.

Experimental Protocol: Solvent Screening for Improved Regioselectivity

This protocol provides a general framework for testing the effect of different solvents on the regioselectivity of your pyrazole synthesis.

Step Procedure Notes
1 Set up three parallel reactions in small vials.Use identical starting material amounts and concentrations.
2 In vial 1, dissolve your 1,3-dicarbonyl (1 eq.) and substituted hydrazine (1.1 eq.) in ethanol.This is your baseline reaction.
3 In vial 2, dissolve the reactants in 2,2,2-trifluoroethanol (TFE).
4 In vial 3, dissolve the reactants in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
5 Stir all reactions at room temperature for 12-24 hours.Monitor progress by TLC or LC-MS.
6 Upon completion, quench the reactions and work up as usual.
7 Analyze the crude product mixture from each reaction by 1H NMR or GC-MS to determine the regioisomeric ratio.
Q2: I have a bulky substituent on my 1,3-dicarbonyl, but I'm still getting a mixture of products. Why isn't steric hindrance a more dominant factor?

A2: While steric hindrance is a significant factor, electronic effects can sometimes override it. If the less sterically hindered carbonyl is also electronically deactivated, the hydrazine may still attack the more hindered but electronically activated carbonyl.

Troubleshooting Steps:

  • Re-evaluate Electronic Effects: Analyze the electronic properties of your substituents. A strong electron-withdrawing group (e.g., -CF3) can significantly increase the electrophilicity of the adjacent carbonyl, making it the preferred site of attack, even if it is more sterically hindered.

  • Modify the Hydrazine: If possible, consider using a hydrazine with a bulkier substituent. This can increase the steric demand of the nucleophile, making it more sensitive to the steric environment of the dicarbonyl.

  • Alternative Synthetic Routes: If direct condensation proves problematic, consider a multi-step approach.

    • Synthesis from Enaminones: Reacting enaminones with hydrazines can offer better regiocontrol.[12][13][14]

    • 1,3-Dipolar Cycloaddition: The [3+2] cycloaddition of alkynes with diazo compounds is another powerful, often highly regioselective method for pyrazole synthesis.[11][15]

Q3: I am trying to synthesize a specific N-arylpyrazole, but the reaction is sluggish and gives low yields. What can I do?

A3: The nucleophilicity of arylhydrazines is lower than that of alkylhydrazines, which can lead to slower reaction rates.

Troubleshooting Steps:

  • Catalysis:

    • Acid Catalysis: As mentioned, a catalytic amount of acid can accelerate the reaction.

    • Metal Catalysis: In some cases, metal catalysts such as copper or iron have been shown to promote the condensation reaction under milder conditions and with improved yields.[12]

  • Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.

  • Flow Chemistry: For reactions that are difficult to control or scale up, flow chemistry offers precise control over reaction parameters like temperature, pressure, and residence time, which can lead to improved yields and selectivity.[15][16][17]

G start Problem: Regioisomer Mixture solvent Optimize Solvent (e.g., TFE, HFIP) start->solvent ph Adjust pH (Acidic/Basic) solvent->ph If unsuccessful success Desired Regioisomer Achieved solvent->success If successful temp Vary Temperature ph->temp If unsuccessful ph->success If successful alternative Consider Alternative Synthetic Route temp->alternative If unsuccessful temp->success If successful alternative->success If successful

Caption: Troubleshooting workflow for achieving regioselectivity.

Advanced Strategies for Regiocontrol

For particularly challenging syntheses, more advanced methods may be required.

Metal-Catalyzed and Mediated Syntheses

Recent advances have demonstrated the utility of various metals in catalyzing regioselective pyrazole syntheses. These methods often proceed through different mechanisms than the traditional Knorr condensation and can provide access to pyrazoles that are difficult to obtain otherwise.

  • Iron-catalyzed routes have been developed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols.[12]

  • Ruthenium-catalyzed reactions can provide 1,4-disubstituted pyrazoles from 1,3-diols and alkyl hydrazines.[12]

  • Iodine-mediated metal-free oxidative C-N bond formation offers a practical and environmentally friendly approach to di-, tri-, and tetrasubstituted pyrazoles from α,β-unsaturated aldehydes/ketones and hydrazine salts.[12]

Flow Chemistry Approaches

Flow chemistry provides excellent control over reaction conditions and can be particularly advantageous for reactions that are exothermic or involve hazardous intermediates. It has been successfully applied to pyrazole synthesis to improve yields, regioselectivity, and scalability.[15][16]

Summary of Key Factors Influencing Regioselectivity

Factor Influence on Regioselectivity Examples of Control
Electronic Effects Electron-withdrawing groups on the 1,3-dicarbonyl activate the adjacent carbonyl for nucleophilic attack.Introduction of groups like -CF3, -NO2.
Steric Hindrance Bulky substituents on the 1,3-dicarbonyl or hydrazine direct the attack to the less hindered carbonyl.Use of t-butyl or other bulky groups.
Solvent Can stabilize or destabilize intermediates and transition states, altering the favored pathway.Fluorinated alcohols (TFE, HFIP) often enhance selectivity.[10]
pH Affects the protonation state of the reactants and intermediates, influencing nucleophilicity and electrophilicity.Catalytic amounts of acid or base.
Catalyst Can open up alternative, more selective reaction pathways.Transition metals (Fe, Ru, Cu), iodine.[12]

This guide provides a starting point for addressing the common challenge of regioisomer formation in pyrazole synthesis. By systematically evaluating and optimizing the factors discussed, you can significantly improve the outcome of your reactions and efficiently obtain the desired pyrazole isomer.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] However, researchers frequently encounter a significant hurdle in the lab: the poor aqueous solubility of pyrazole-containing compounds. This challenge can impede biological assays, complicate formulation development, and ultimately hinder the progression of promising therapeutic agents.[3][4]

This guide is designed to serve as a dedicated technical support resource for researchers, scientists, and drug development professionals. It provides a structured approach to understanding, troubleshooting, and overcoming the solubility challenges associated with pyrazole derivatives.

Section 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental principles governing the solubility of pyrazole compounds.

Q1: Why are many pyrazole-containing compounds poorly soluble in water?

A: The low aqueous solubility of pyrazole derivatives stems from a combination of their inherent physicochemical properties:

  • Aromaticity and Lipophilicity: The pyrazole ring is an aromatic heterocycle.[5] While it contains two nitrogen atoms, the overall structure is often planar and can be quite lipophilic (fat-loving), especially when substituted with non-polar groups like phenyl or alkyl chains. This non-polar character is unfavorable for interaction with polar water molecules.[6][7]

  • Strong Intermolecular Forces: In the solid state, pyrazole molecules can pack tightly into a crystal lattice. This packing is stabilized by strong intermolecular forces, such as hydrogen bonding (via the ring NH) and π-π stacking between the aromatic rings.[7] A significant amount of energy is required for water molecules to break apart this stable crystal lattice, resulting in low solubility.[8]

  • Substituent Effects: The nature of the chemical groups attached to the pyrazole ring dramatically influences solubility. Bulky, non-polar substituents will generally decrease aqueous solubility, whereas polar or ionizable groups can enhance it.[7][9]

Q2: What are the first physicochemical properties I should determine for my pyrazole compound?

A: Before attempting to improve solubility, it is crucial to characterize your compound. Start with these three key measurements:

  • Aqueous Solubility (Kinetic and Thermodynamic): Determine the solubility in water and relevant buffers (e.g., pH 7.4 phosphate-buffered saline). It's important to distinguish between kinetic solubility (measured from a DMSO stock, faster but can overestimate) and thermodynamic solubility (the true equilibrium value, which is lower but more representative).[8]

  • pKa: The pKa is the pH at which a compound is 50% ionized. The pyrazole ring itself is weakly basic (pKa of the conjugate acid is ~2.5).[2][10] However, substituents on the ring can be acidic or basic. Knowing the pKa(s) is essential because the solubility of an ionizable compound is highly pH-dependent.[11][12] The charged (ionized) form of a molecule is almost always more soluble than the neutral form.[11]

  • LogP/LogD: This value represents the lipophilicity of your compound. A high LogP (partition coefficient) indicates a preference for a lipid environment over an aqueous one and is often correlated with low water solubility. LogD (distribution coefficient) is the lipophilicity measurement at a specific pH for ionizable compounds.

Q3: My compound has an ionizable group. How can I use pH to my advantage?

A: For a pyrazole derivative with an ionizable functional group, adjusting the pH of the aqueous medium is one of the simplest and most effective initial strategies.[13]

  • For an acidic compound (e.g., containing a carboxylic acid): Increasing the pH above its pKa will deprotonate the group, forming a negatively charged carboxylate. This anionic form will be significantly more soluble in water.[11][12]

  • For a basic compound (e.g., containing an amine): Decreasing the pH below its pKa will protonate the group, forming a positively charged ammonium salt. This cationic form will also exhibit much higher aqueous solubility.[14]

This relationship is generally described by the Henderson-Hasselbalch equation, although deviations can occur due to processes like self-aggregation in saturated solutions.[15][16] A full pH-solubility profile is an invaluable tool for any ionizable compound.[17]

Section 2: Troubleshooting Workflow - A Step-by-Step Guide to Solubilization

When faced with a poorly soluble pyrazole compound, a systematic approach is key. This workflow guides you from simple, readily available methods to more advanced formulation strategies.

Caption: Decision workflow for selecting a pyrazole solubilization strategy.

Section 3: Detailed Experimental Protocols

This section provides actionable, step-by-step guides for the most common and effective solubilization techniques.

Protocol 1: Co-solvent Solubility Screening

Objective: To systematically determine the solubility enhancement of a pyrazole compound in various aqueous/co-solvent mixtures.

Causality: Co-solvents are water-miscible organic solvents that improve drug solubility by reducing the polarity of the aqueous medium.[13][18] This creates a more favorable environment for non-polar molecules, effectively lowering the energy required to dissolve them.[19] Commonly used co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[20][21]

Materials:

  • Pyrazole compound (solid)

  • Deionized water

  • Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker/vortexer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent/buffer mixtures (e.g., in PBS pH 7.4). Common starting percentages (v/v) are 10%, 20%, 30%, 40%, and 50% for each co-solvent.

  • Add Excess Compound: To 1 mL of each co-solvent mixture in a labeled vial, add an excess amount of the pyrazole compound (e.g., 2-10 mg, ensuring solid is visible).

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sample and Dilute: Carefully pipette a known volume of the clear supernatant. Dilute it with a suitable solvent (the mobile phase for HPLC is ideal) to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis method.

  • Calculate Solubility: Back-calculate the original concentration in the supernatant to determine the solubility in each co-solvent mixture.

Data Presentation & Interpretation:

Co-solvent System (in PBS pH 7.4)Dielectric Constant (Approx.)Solubility (µg/mL)Fold-Increase (vs. Buffer)
0% (Buffer only)78.50.51.0
20% Ethanol69.515.230.4
40% Ethanol60.585.1170.2
20% PEG 40071.025.851.6
40% PEG 40063.0150.5301.0

This table presents hypothetical data for illustrative purposes. A higher fold-increase indicates a more effective co-solvent system for your compound. PEG 400-ethanol mixtures have also been shown to have high solubilization potential.[17]

Protocol 2: Cyclodextrin Complexation Feasibility Study

Objective: To evaluate the ability of cyclodextrins to form inclusion complexes and enhance the aqueous solubility of a pyrazole compound.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22][23] They can encapsulate poorly soluble "guest" molecules, like many pyrazole compounds, within their core.[23] This complex effectively shields the hydrophobic part of the drug from water, leading to a significant increase in apparent aqueous solubility.[22][24]

Materials:

  • Pyrazole compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Materials for analysis as listed in Protocol 1

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a range of cyclodextrin concentrations in the desired buffer (e.g., 0, 1, 2, 5, 10, 20% w/v).

  • Add Excess Compound: Add an excess amount of the solid pyrazole compound to each cyclodextrin solution.

  • Equilibration: Shake the suspensions at a constant temperature for 48-72 hours. Complex formation can be slower than simple dissolution.

  • Phase Separation & Quantification: Follow steps 4-7 from the Co-solvent Protocol.

  • Phase Solubility Diagram: Plot the concentration of the dissolved pyrazole compound (y-axis) against the concentration of the cyclodextrin (x-axis).

Interpretation of Results:

  • A linear increase in drug solubility with increasing cyclodextrin concentration (an AL-type diagram) is indicative of the formation of a soluble 1:1 complex.

  • The slope of this line can be used to calculate the stability constant (Kc) of the complex, providing insight into the strength of the interaction.[25]

  • A plateau or decrease in solubility at high cyclodextrin concentrations (B-type diagram) may indicate the formation of less soluble, higher-order complexes.

G cluster_0 Cyclodextrin Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Encapsulates Drug Pyrazole (Hydrophobic) Drug->Complex Guest Water Aqueous Medium dummy1->Water Poorly Soluble dummy2->Water Highly Soluble

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Section 4: Advanced Solutions Deep Dive

When basic and intermediate strategies are insufficient, more advanced formulation technologies may be required, often in collaboration with formulation specialists.

  • Amorphous Solid Dispersions (ASDs): This is a leading strategy for poorly soluble drugs.[26][27] The crystalline (highly ordered) form of the pyrazole compound is converted into a high-energy amorphous (disordered) state and dispersed within a polymer matrix (e.g., PVP, HPMCAS).[28][29] This amorphous form dissolves much more readily than the stable crystalline form.[28] Technologies like spray drying and hot-melt extrusion are used to create ASDs.[27][30] Celecoxib, a pyrazole-containing COX-2 inhibitor, has been successfully formulated using solid dispersion techniques to enhance its solubility and dissolution.[31][32][33][34]

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[4] Techniques include:

    • Micronization: Reduces particles to the micron range.

    • Nanosuspensions: Reduces particles to the nanometer range, significantly increasing surface area and often the saturation solubility itself.

  • Lipid-Based Formulations: For highly lipophilic pyrazole compounds, dissolving the drug in a lipid-based system can be an effective approach. Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions or microemulsions upon gentle agitation in an aqueous medium, presenting the drug in a solubilized state ready for absorption.[4]

References

Technical Support Center: Scaling Up the Production of 5-Cyclohexyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of 5-Cyclohexyl-1H-pyrazol-3-amine. As a key intermediate in pharmaceutical development, ensuring a robust, safe, and efficient scale-up process is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Synthesis Overview & Scale-Up Considerations

The synthesis of 5-substituted-3-aminopyrazoles is most commonly achieved via the condensation reaction of a β-ketonitrile with hydrazine. This approach, a variation of the Knorr pyrazole synthesis, is generally efficient and high-yielding.[1][2] The proposed pathway for this compound involves the reaction of 3-cyclohexyl-3-oxopropanenitrile with hydrazine hydrate.

The primary challenge in scaling this synthesis lies in managing the reaction exotherm, ensuring consistent mixing, controlling impurity formation, and achieving efficient product isolation.[3][4] What works seamlessly in a 100 mL round-bottom flask often presents significant hurdles in a 100 L reactor due to fundamental changes in heat and mass transfer properties.[5][6]

G SM1 3-Cyclohexyl-3-oxopropanenitrile Reaction Condensation/ Cyclization SM1->Reaction SM2 Hydrazine Hydrate SM2->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Workup Aqueous Workup & Solvent Removal Reaction->Workup Heat & Stir Crude Crude Product Workup->Crude Purification Purification (Recrystallization) Crude->Purification Final Pure this compound Purification->Final

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor during the scale-up of this synthesis? A1: The three most critical parameters are:

  • Temperature: The reaction is exothermic. Inadequate heat removal on a large scale can lead to a runaway reaction, increased byproduct formation, and potential safety hazards.[4] Continuous monitoring and a robust cooling system are essential.

  • Reagent Addition Rate: The rate of hydrazine addition directly controls the rate of heat generation. A slow, controlled addition is crucial to maintain the desired temperature range.[5]

  • Agitation/Mixing: Inconsistent mixing can create local "hot spots" or areas of high reactant concentration, leading to side reactions and reduced yield. The mixing efficiency must be evaluated to ensure homogeneity throughout the reactor.[5]

Q2: How do I select an appropriate solvent system for large-scale production and purification? A2: For the reaction, an alcohol like ethanol is often a good choice as it effectively dissolves the reactants and the product at elevated temperatures. For purification, the ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. A common and effective system for this type of compound is Ethyl Acetate/Hexanes. You would dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes as an anti-solvent to induce crystallization.[7] Always perform solubility tests at the lab scale before committing to large volumes.

Q3: What are the primary safety concerns when working with hydrazine hydrate at scale? A3: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Proper personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat, is mandatory. All operations should be conducted in a well-ventilated area or a fume hood. Due to its reactivity, avoid contact with oxidizing agents. An emergency shower and eyewash station must be readily accessible. Develop a clear spill-response procedure before starting work.

Q4: My product is crashing out of solution during the reaction. Is this a problem? A4: Not necessarily. In many cases, if the product is less soluble in the reaction solvent than the starting materials, it will precipitate as it forms. This can be advantageous as it can drive the reaction equilibrium toward the product side and may result in a purer isolated material. The key is to ensure that the resulting slurry can still be effectively agitated to prevent solids from settling and causing poor heat transfer.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up process in a direct question-and-answer format.

Issue 1: Low or Inconsistent Yield

Q: My yield dropped significantly from 90% at the lab scale to 60% at the pilot scale. What are the likely causes and how can I fix it?

  • Potential Cause 1: Inefficient Heat Transfer.

    • Explanation: Large reactors have a lower surface-area-to-volume ratio than lab glassware, making heat dissipation less efficient.[6] Uncontrolled temperature spikes can lead to the degradation of reactants or the formation of byproducts.

    • Solution:

      • Slow Reagent Addition: Add the hydrazine hydrate solution subsurface via a dosing pump over a longer period.

      • Ensure Adequate Cooling: Verify that the reactor's cooling jacket is functioning optimally and set to a lower temperature to compensate for the exotherm.

      • Dilution: Consider increasing the solvent volume. While this may increase processing time, it provides a larger heat sink and can improve process control.

  • Potential Cause 2: Incomplete Reaction.

    • Explanation: The reaction may not have reached completion due to insufficient reaction time or non-optimal temperature. Reaction times often need to be extended during scale-up.[5]

    • Solution:

      • In-Process Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting β-ketonitrile. Continue the reaction until no starting material is detected.

      • Optimize Temperature: While avoiding runaway temperatures, ensure the reaction is maintained at the optimal temperature (e.g., reflux) for a sufficient duration to ensure completion.

  • Potential Cause 3: Poor Mixing.

    • Explanation: Inadequate agitation can lead to poor mass transfer, where reactants do not encounter each other effectively. This can be a major issue in large, viscous, or slurry-based reactions.[5]

    • Solution:

      • Adjust Agitator Speed: Increase the stirring speed, ensuring you don't create a vortex that pulls the headspace gas into the mixture.

      • Evaluate Impeller Type: For large reactors, the type of agitator (e.g., pitched-blade turbine, anchor) is critical. Consult with a chemical engineer to ensure the correct setup is in place for effective mixing of your reaction mass.

G Start Problem: Low Yield Q1 Is the reaction going to completion? (Check by TLC/HPLC) Start->Q1 Sol1 Increase reaction time or temperature. Q1->Sol1 No Q2 Are there unexpected spots on TLC/HPLC? Q1->Q2 Yes End Yield Improved Sol1->End Sol2 Improve temperature control. Slow reagent addition. Ensure inert atmosphere. Q2->Sol2 Yes Q3 Was product lost during workup or isolation? Q2->Q3 No Sol2->End Sol3 Optimize extraction pH. Optimize recrystallization solvent system. Q3->Sol3 Yes Sol3->End

Caption: Troubleshooting flowchart for low reaction yield.

Issue 2: Product Purity and Impurity Formation

Q: My final product is off-color (yellow/red) and the purity by HPLC is only 95%, with several small impurities. How can I improve this?

  • Potential Cause 1: Oxidation.

    • Explanation: Aminopyrazoles can be susceptible to oxidation, especially at elevated temperatures in the presence of air, which can lead to colored impurities.[8] Hydrazine itself can also undergo side reactions.[9]

    • Solution:

      • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon. This involves purging the reactor with the inert gas before adding reagents.

      • Degas Solvents: For maximum effect, use solvents that have been degassed by sparging with nitrogen or argon prior to use.

  • Potential Cause 2: Formation of Regioisomers.

    • Explanation: Although the β-ketonitrile should strongly direct the regioselectivity, alternative cyclization pathways can sometimes lead to the formation of the 3-cyclohexyl-5-aminopyrazole isomer, which may have similar properties and be difficult to separate.[10]

    • Solution:

      • pH Control: The cyclization step can be sensitive to pH. Maintaining a slightly acidic condition (e.g., using hydrazine sulfate or adding a catalytic amount of acetic acid) can often improve regioselectivity.[1]

      • Analytical Characterization: Use NMR and Mass Spectrometry to confirm the structure of your main product and identify the impurities. Understanding the impurity structure is key to devising a strategy to prevent its formation.

  • Potential Cause 3: Inefficient Purification.

    • Explanation: Simple precipitation or crystallization may not be sufficient to remove all impurities, especially if they are structurally similar to the product.

    • Solution:

      • Optimize Recrystallization: Experiment with different solvent systems. A slow cooling rate is crucial for forming pure, well-defined crystals. Fast crashing will trap impurities.

      • Charcoal Treatment: If the color is due to highly conjugated, non-polar impurities, a treatment with activated charcoal during the recrystallization process can be effective.[7] Add a small amount of charcoal to the hot solution, stir for 10-15 minutes, and perform a hot filtration to remove the charcoal before cooling.

      • pH Swing Purification: Consider an acid/base workup. Dissolve the crude product in an acidic solution, wash with an organic solvent to remove neutral impurities, then basify the aqueous layer to precipitate the pure amine product.

Issue 3: Product Isolation Difficulties

Q: After solvent removal, my product is a thick, non-crystalline oil, making it difficult to handle and purify. What should I do?

  • Potential Cause 1: Residual Solvent.

    • Explanation: Even small amounts of residual solvent can prevent crystallization.

    • Solution: Ensure the product is dried thoroughly under high vacuum, possibly with gentle heating, to remove all traces of the reaction or workup solvents.

  • Potential Cause 2: Presence of Impurities.

    • Explanation: Impurities can act as "crystal poisons," disrupting the lattice formation required for a solid state.

    • Solution:

      • Trituration: Add a non-polar solvent in which your product is insoluble (like hexanes or diethyl ether) to the oil and stir or sonicate vigorously.[7] This will often wash away the impurities that are inhibiting crystallization, leaving your product as a solid.

      • Re-purification: If trituration fails, the oil likely needs to be re-purified by column chromatography (if feasible at your scale) or by performing a more rigorous acid-base extraction to remove the problematic impurities before attempting crystallization again.[7]

      • Seeding: If you have a small sample of crystalline material from a previous batch, adding a "seed crystal" to the oil can induce crystallization.[7]

Protocols & Data

Protocol 1: Pilot-Scale Synthesis of this compound

Safety Warning: This procedure involves hazardous materials and should only be performed by trained professionals with appropriate engineering controls and PPE.

  • Reactor Setup: Equip a 50 L glass-lined reactor with a mechanical stirrer, reflux condenser, temperature probe, and a nitrogen inlet. Ensure the cooling jacket is operational.

  • Inerting: Purge the reactor with nitrogen for 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Charging Reactants: Charge the reactor with 3-cyclohexyl-3-oxopropanenitrile (1.65 kg, 10.0 mol) and ethanol (20 L). Begin stirring to dissolve the solid.

  • Hydrazine Addition: In a separate vessel, prepare a solution of hydrazine hydrate (600 mL, ~12.0 mol, 1.2 equiv.) in ethanol (5 L).

  • Reaction: Once the reactor contents are homogeneous, begin the slow, subsurface addition of the hydrazine solution via a dosing pump over 2 hours. Monitor the internal temperature, maintaining it below 40°C using the cooling jacket.

  • Heating to Reflux: After the addition is complete, slowly heat the reaction mixture to reflux (~78°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction for completion by taking aliquots and analyzing via TLC or HPLC until the starting β-ketonitrile is consumed.

  • Cooling & Isolation: Once complete, cool the reaction mixture to 0-5°C. The product should precipitate. Stir at this temperature for 1 hour. Collect the solid product by filtration and wash the filter cake with cold ethanol (2 x 2 L).

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.

Data Comparison: Lab vs. Pilot Scale
ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale for Change
β-Ketonitrile 10.0 g1.00 kg100x Scale-Up
Hydrazine Hydrate 3.6 mL (1.2 equiv)360 mL (1.2 equiv)Stoichiometry remains constant.
Ethanol Volume 150 mL15 LIncreased solvent ratio to aid in heat dissipation and stirring.
Addition Time 10 minutes1.5 - 2 hoursCrucial for controlling the exotherm in a large vessel.[5]
Reflux Time 2 hours4 - 6 hoursLonger time to ensure complete reaction due to mixing dynamics.
Expected Yield 88-95%80-90%A slight decrease in yield is common during scale-up.[8]
Typical Purity >98%>97%Purity can be maintained with proper process control.

References

Technical Support Center: Analytical Method Development for Impure Pyrazole Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the analytical challenges presented by impure pyrazole samples. Pyrazoles are a cornerstone in pharmaceutical and agrochemical development, but their synthesis often yields a complex mixture of the target molecule along with regioisomers, starting materials, and other byproducts.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the intricacies of developing robust and reliable analytical methods for these challenging samples.

Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions during your method development and troubleshooting processes.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Method Selection & Initial Development

    • Sample Preparation

    • Chromatographic & Detection Issues

    • Impurity Identification

    • Method Validation

  • Troubleshooting Guides

    • HPLC Peak Shape Problems (Tailing, Fronting, Splitting)

    • Poor Resolution and Co-elution

    • Baseline Noise and Drifting

    • Issues in Impurity Identification by Mass Spectrometry

  • Experimental Protocols

    • Systematic HPLC Method Development Workflow

    • Forced Degradation Study Protocol

  • Diagrams & Visual Aids

    • Method Development Decision Tree

    • Troubleshooting Logic for HPLC Peak Tailing

  • References

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analytical method development for pyrazole samples.

Method Selection & Initial Development
Q1: What is the best initial chromatographic technique for analyzing a new, impure pyrazole sample?

A1: For most pyrazole derivatives, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended starting point.[3][4] Pyrazoles and their common impurities typically possess sufficient polarity to be retained and separated on C18 or C8 columns.[3] RP-HPLC offers versatility in mobile phase selection (e.g., acetonitrile or methanol with buffered aqueous phases), allowing for broad screening of selectivity.[3][5]

  • Expertise & Experience: Start with a generic gradient method (e.g., 5-95% acetonitrile in water with 0.1% formic acid or trifluoroacetic acid over 20-30 minutes) to get a quick overview of the impurity profile.[6] This initial run will reveal the complexity of the sample and the approximate retention times of the main components. For volatile pyrazoles or impurities, Gas Chromatography (GC) , particularly GC-MS, is a powerful alternative, especially for identifying regioisomers.[2][7]

Q2: How do I choose the optimal mobile phase pH for my pyrazole analysis?

A2: The mobile phase pH is a critical parameter that influences the retention and peak shape of ionizable analytes like pyrazoles. The goal is to work at a pH that is at least 2 units away from the pKa of your pyrazole and its key impurities. This ensures that the analytes are in a single, stable ionic form (either fully protonated or fully deprotonated), leading to sharp, symmetrical peaks.

  • Causality: Operating near the pKa causes analytes to exist in a mixed ionic state, leading to interactions with the stationary phase that result in peak tailing or broadening.[8] Many pyrazoles are weakly basic, so starting with an acidic mobile phase (pH 2.5-3.5) using formic acid or trifluoroacetic acid is often a successful strategy.

Sample Preparation
Q3: My pyrazole sample doesn't fully dissolve in the mobile phase. What should I do?

A3: Injecting undissolved sample is detrimental to your HPLC system and column. The primary rule is to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase conditions whenever possible.

  • Troubleshooting Steps:

    • Use the Mobile Phase: Try dissolving the sample directly in the initial mobile phase.

    • Introduce a Stronger, Miscible Solvent: If solubility is still an issue, dissolve the sample in a minimal amount of a stronger, water-miscible organic solvent (like DMSO, DMF, or a higher percentage of acetonitrile/methanol) and then dilute it with the initial mobile phase.

    • Injection Volume: If you must use a stronger solvent, keep the injection volume small (e.g., 1-5 µL) to minimize peak distortion and fronting.[9]

Chromatographic & Detection Issues
Q4: All my peaks, especially for the main pyrazole compound, are tailing. What's the cause?

A4: Peak tailing for basic compounds like many pyrazoles is frequently caused by secondary interactions between the analyte and acidic silanol groups on the surface of silica-based HPLC columns.[8][10]

  • Primary Causes & Solutions:

    • Silanol Interactions: Ionized silanol groups can strongly interact with protonated basic analytes, causing tailing.[8]

      • Solution 1: Use an end-capped column or a column with a polar-embedded phase to shield the silanols.[8]

      • Solution 2: Lower the mobile phase pH (e.g., to pH < 3) to suppress the ionization of silanol groups.

      • Solution 3: Add a competing base, like triethylamine (TEA), to the mobile phase in small concentrations (0.1-0.5%) to saturate the active sites.

    • Column Contamination: Buildup of strongly retained matrix components can also lead to peak tailing.[10] Using a guard column can help protect the analytical column and is a good diagnostic tool.[10] If replacing the guard column resolves the issue, it confirms contamination.[10]

Q5: I'm seeing peak fronting for my main component. What does this indicate?

A5: Peak fronting, often described as a "shark fin" shape, is most commonly a sign of sample overload .[9] This happens when the concentration or volume of the injected sample is too high for the column to handle, saturating the stationary phase at the point of injection.[9]

  • Solutions:

    • Dilute the Sample: The simplest solution is to dilute your sample (e.g., a 1:10 dilution) and reinject.[9]

    • Reduce Injection Volume: Decrease the amount of sample introduced onto the column.

    • Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can also cause fronting. Always aim to prepare your sample in the mobile phase.

Impurity Identification
Q6: How can I identify the structures of unknown impurities in my pyrazole sample?

A6: A combination of chromatographic and spectroscopic techniques is essential for structural elucidation.[1]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for impurity identification. A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap can provide an accurate mass of the impurity, which allows for the generation of a molecular formula.[11][12] Tandem MS (MS/MS) experiments fragment the impurity ion, providing structural clues based on the fragmentation pattern.[11][13]

  • GC-MS (Gas Chromatography-Mass Spectrometry): For volatile impurities, GC-MS provides excellent separation and generates reproducible mass spectra that can be compared against libraries for identification.[2][14] It's particularly useful for distinguishing between regioisomers based on their fragmentation patterns.[2][7]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For definitive structural confirmation, especially for novel impurities, isolation of the impurity (e.g., by preparative HPLC) followed by NMR analysis is the gold standard.[15][16] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can map out the complete chemical structure.[15]

Method Validation
Q7: What are the key parameters I need to assess when validating my impurity method according to ICH guidelines?

A7: According to the International Council for Harmonisation (ICH) guideline Q2(R1), the validation of an analytical procedure for impurities requires demonstrating its suitability for its intended purpose.[17][18][19] For a quantitative impurity method, the key validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including degradants.[18] This is often demonstrated through forced degradation studies and analysis of spiked samples.[20]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[21]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[18][22]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[23]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[24]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]

A summary of which characteristics apply to different types of analytical procedures is provided in the ICH Q2(R1) guideline.[19]

Troubleshooting Guides

HPLC Peak Shape Problems
Problem Symptom Common Causes Troubleshooting Actions
Peak Tailing Asymmetrical peak with a trailing edge.1. Secondary Silanol Interactions (for basic pyrazoles).[8][10] 2. Column Contamination/Void. [25] 3. Mobile Phase pH too close to analyte pKa. [8] 4. Extra-column Volume. [8]1a. Lower mobile phase pH to <3. 1b. Use a modern, end-capped column. 2a. Replace guard column.[10] 2b. Flush the column or replace if necessary. 3. Adjust pH to be >2 units away from pKa. 4. Use shorter, narrower ID tubing.
Peak Fronting Asymmetrical peak with a leading edge.1. Sample Overload (concentration or volume too high).[9] 2. Sample Solvent stronger than Mobile Phase. 1a. Dilute the sample.[9] 1b. Reduce injection volume. 2. Prepare the sample in the initial mobile phase.
Split Peaks Peak is divided into two or more smaller peaks.1. Partially Blocked Column Frit. 2. Column Void/Channeling. 3. Sample Solvent Incompatibility. 1. Reverse flush the column (if permitted by manufacturer). 2. Replace the column. 3. Ensure sample solvent is miscible with and weaker than the mobile phase.
Issues in Impurity Identification by Mass Spectrometry
Problem Symptom Common Causes Troubleshooting Actions
Poor Ionization Weak or no MS signal for a known impurity peak.1. Analyte is not amenable to the ionization technique (e.g., ESI). 2. Mobile phase suppression (e.g., TFA, non-volatile buffers).1. Try a different ionization source (e.g., APCI). 2. Replace TFA with formic acid; replace phosphate buffers with ammonium formate or acetate.
In-source Fragmentation Multiple ions observed for a single peak; fragments appear in MS1.1. High source temperature or voltages. 2. Analyte is thermally labile. 1. Reduce source temperature and fragmentor/cone voltage. 2. Optimize source conditions for gentle ionization.
Ambiguous Formula from Accurate Mass Multiple possible elemental compositions fit the accurate mass data.1. Insufficient mass accuracy. 2. Isotopic pattern not considered. 1. Ensure the instrument is recently calibrated. 2. Analyze the isotopic pattern to confirm/reject formulas (e.g., presence of Cl, Br).[11]

Experimental Protocols

Protocol 1: Systematic HPLC Method Development Workflow

This protocol outlines a systematic approach to developing a stability-indicating RP-HPLC method for a new pyrazole drug substance.

  • Analyte Characterization:

    • Determine the pKa and UV-Vis spectrum of the main pyrazole compound. This information is crucial for selecting the mobile phase pH and detection wavelength.[6]

  • Initial Screening (pH and Column):

    • Prepare the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

    • Screen two different columns (e.g., a standard C18 and a Phenyl-Hexyl) at three different pH levels (e.g., pH 2.8 with Formic Acid, pH 4.5 with Acetate buffer, pH 7.0 with Phosphate buffer).

    • Use a generic gradient (e.g., 5-95% Acetonitrile over 20 min) for all screening runs.

    • Evaluate the chromatograms for peak shape, resolution of impurities, and retention of the main peak.[6]

  • Optimization of Selected Conditions:

    • Select the best column/pH combination from the screening phase.

    • Optimize the gradient slope and time to improve the resolution between the main peak and critical impurities.

    • If necessary, evaluate different organic modifiers (Methanol vs. Acetonitrile) as they offer different selectivities.

    • Adjust the column temperature (e.g., 30-45 °C) to improve peak shape and efficiency.

  • Method Validation:

    • Once the final method is established, perform a full validation according to ICH Q2(R1) guidelines.[17][23]

Protocol 2: Forced Degradation Study Protocol

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of an analytical method.[26][27][28]

  • Sample Preparation: Prepare separate solutions/suspensions of the pyrazole drug substance (typically at 1 mg/mL).

  • Stress Conditions: Expose the samples to the following conditions. A control sample (unstressed) should be analyzed alongside.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid sample in an oven at 105 °C for 48 hours.

    • Photolytic Degradation: Solution exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Analysis:

    • After exposure, neutralize the acid and base samples. Dilute all samples to a suitable concentration.

    • Analyze the stressed samples using the developed HPLC-PDA/MS method.

  • Evaluation:

    • Check for peak purity of the main pyrazole peak in all stressed samples to ensure no co-eluting degradants.

    • Calculate the mass balance to account for the parent compound and all degradation products.

    • The goal is to achieve 5-20% degradation of the main compound. Adjust stress conditions if degradation is insufficient or excessive.[20]

Diagrams & Visual Aids

MethodDevelopment start Start: Impure Pyrazole Sample char Characterize Analyte (pKa, UV Spectra) start->char screen Initial Screening (Columns & pH) char->screen eval_screen Evaluate Peak Shape & Resolution screen->eval_screen eval_screen->screen No, Rescreen optimize Optimize Gradient, Temperature, Organic Modifier eval_screen->optimize Yes eval_opt Resolution & Tailing Factor Acceptable? optimize->eval_opt validate Perform Full Method Validation (ICH Q2 R1) eval_opt->validate Yes troubleshoot Troubleshoot (See Guide) eval_opt->troubleshoot No final Final Validated Method validate->final troubleshoot->optimize Re-optimize

Caption: Decision tree for systematic HPLC method development.

PeakTailingTroubleshooting start Peak Tailing Observed check_analyte Is Analyte Basic (e.g., Pyrazole)? start->check_analyte silanol Suspect Silanol Interaction check_analyte->silanol Yes check_column Check Column Health check_analyte->check_column No action_ph Lower Mobile Phase pH (<3) silanol->action_ph action_column Use End-capped or Polar-Embedded Column silanol->action_column eval_silanol Tailing Improved? action_ph->eval_silanol action_column->eval_silanol eval_silanol->check_column No resolved Problem Resolved eval_silanol->resolved Yes action_guard Replace Guard Column check_column->action_guard eval_column Tailing Improved? action_guard->eval_column action_flush Flush/Replace Analytical Column other_issues Consider Other Issues (Extra-column Volume, Temp) action_flush->other_issues eval_column->action_flush No eval_column->resolved Yes

Caption: Troubleshooting logic for HPLC peak tailing.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First synthesized in 1883, its derivatives have become integral to a vast array of pharmaceuticals, underscoring their therapeutic significance.[1] The structural versatility of the pyrazole ring allows it to serve as a bioisostere for other aromatic systems, often leading to improved physicochemical properties and enhanced biological activity.[3] This has resulted in several FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-obesity drug Rimonabant, each leveraging the unique properties of the pyrazole core.[1][3]

The continued exploration of novel pyrazole derivatives is driven by their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][5] For researchers and drug development professionals, the rigorous and systematic characterization of these new chemical entities is paramount. It is the bedrock upon which we build our understanding of structure-activity relationships (SAR), confirm molecular identity, and ensure purity and reproducibility.

This guide provides an in-depth comparison of characterization data for recently developed pyrazole derivatives, organized by their primary biological applications. It is designed not as a rigid template, but as a practical, field-proven narrative that explains the causality behind experimental choices, offering a self-validating framework for your own research endeavors.

Part 1: The Synthetic Foundation - A Generalized Approach to Pyrazole Scaffolds

The vast majority of pyrazole syntheses rely on the principle of cyclocondensation. The most common and versatile method involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent like an α,β-unsaturated ketone) with a hydrazine derivative.[6][7] The choice of substituents on both the dicarbonyl and hydrazine precursors directly dictates the substitution pattern on the final pyrazole ring, providing a modular and highly adaptable approach to creating diverse chemical libraries.

The workflow below illustrates this fundamental synthetic logic, which is the starting point for generating the novel compounds we will characterize.

G cluster_reactants Starting Materials cluster_process Process cluster_product Product R1_CO_CH2_CO_R2 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Condensation Cyclocondensation (e.g., in Ethanol, Acetic Acid) R1_CO_CH2_CO_R2->Condensation Reactant 1 R3_NHNH2 Hydrazine Derivative (e.g., Phenylhydrazine) R3_NHNH2->Condensation Reactant 2 Pyrazole Substituted Pyrazole Derivative Condensation->Pyrazole Yields

Caption: Generalized synthetic workflow for pyrazole derivatives.

Part 2: Comparative Analysis of Novel Pyrazole Derivatives

This section presents characterization data for representative novel pyrazole derivatives, categorized by their reported biological activity. The data is synthesized from recent literature to provide a clear comparison of how structural modifications influence both spectral properties and biological potency.

Pyrazole Derivatives as Anticancer Agents

Pyrazole derivatives have shown significant promise as anticancer agents, often by inhibiting protein kinases or tubulin polymerization.[4][8] The tables below compare derivatives evaluated for their tumor cell growth inhibitory activity.

Table 1: Characterization Data of Pyrazoles with Anticancer Activity

Compound IDKey SubstituentsKey ¹H NMR Signals (δ, ppm)Molecular Ion (m/z)Target Cell LineBiological Activity (GI₅₀/IC₅₀, µM)Reference
5b 1-Phenyl, 3-(benzofuran), 5-phenylNot explicitly detailed, but structure confirmed.Data not providedA549 (Lung), K562 (Leukemia)0.69 (A549), 0.021 (K562)[4]
5e 1-(4-chlorophenyl), 3-(benzofuran), 5-phenylNot explicitly detailed, but structure confirmed.Data not providedA549, K562, MCF-7 (Breast)Potent against all three lines[4]
161b Imide derivativeNot explicitly detailed, but structure confirmed.Data not providedA-549 (Lung)3.22[5]
168 Naphthalene derivative, 4-ethoxyphenylNot explicitly detailed, but structure confirmed.Data not providedMCF-7 (Breast)2.78[5]
6 (P[5,1-b]T) Fused Pyrazolo[5,1-b]thiazole, 1,3,4-oxadiazole7.25-8.20 (m, Ar-H), 6.8 (s, 1H, pyrazole-H)419.1 (M+)HepG-2 (Liver), HCT-116 (Colon)6.9 (HepG-2), 13.6 (HCT-116)[9]

Expert Analysis: The exceptional potency of compound 5b against leukemia cells (GI₅₀ = 0.021 µM) highlights a significant lead for development.[4] Further investigation revealed that 5b acts as a tubulin polymerization inhibitor with an IC₅₀ of 7.30 µM.[4] The data for compounds 161b and 168 from a separate study show that modifications incorporating imide and naphthalene moieties can yield potent activity against lung and breast cancer cell lines, respectively, superior to the reference drug 5-fluorouracil.[5] The fused heterocyclic system 6 , a pyrazolo[5,1-b]thiazole, demonstrates the value of exploring more complex scaffolds, showing strong activity against liver and colon cancer lines.[9]

Pyrazole Derivatives as Antimicrobial Agents

The development of novel antimicrobial agents is a critical area of research. Pyrazoles have been successfully developed into broad-spectrum antibacterial and antifungal compounds.[1][10]

Table 2: Characterization Data of Pyrazoles with Antimicrobial Activity

Compound IDKey SubstituentsKey ¹H NMR Signals (δ, ppm)Molecular Ion (m/z)Target OrganismBiological Activity (MIC, µg/mL)Reference
4a Haloaminopyrazole, Fluorine on phenyl ring5.34-5.55 (s, 2H, -CH₂-), NH proton presentConfirmed by elemental analysisS. aureus, E. coliBroad spectrum activity noted[10]
4b Haloaminopyrazole, Chlorine on phenyl ring5.34-5.55 (s, 2H, -CH₂-), NH proton presentConfirmed by elemental analysisS. aureus, E. coli, P. aeruginosa460 (most active of series)[10]
5a Bis-pyrazole, Fluorine on phenyl ring5.45-5.60 (s, 2H, -CH₂-), NH proton absentConfirmed by elemental analysisS. aureusBest antibiofilm activity (MBIC = 230)[10]
AP-1 3-amino, N-bis(trifluoromethyl)phenylStructure confirmed by ¹H NMR, Mass, IRConfirmed by analysisVarious strainsGood antimicrobial activity[11]
AP-7 3-amino, N-bis(trifluoromethyl)phenylStructure confirmed by ¹H NMR, Mass, IRConfirmed by analysisVarious strainsGood antimicrobial activity[11]

Expert Analysis: The study on haloaminopyrazoles demonstrates a clear SAR, where halogen substitution on the phenyl ring is crucial for activity.[10] Compound 4b , with a chlorine atom at the 4-position, was the most active against a range of bacteria.[10] Interestingly, the bis-pyrazole derivative 5a showed the best activity against S. aureus biofilms, suggesting that dimerization of the pyrazole scaffold could be a promising strategy for tackling persistent infections.[10] The work on amino pyrazoles (AP series) also identified several compounds with good antimicrobial profiles, confirming the value of the 3-amino pyrazole scaffold.[11]

Part 3: Methodologies - The Senior Scientist's Protocol Handbook

The trustworthiness of any comparative guide rests on the robustness of the underlying experimental protocols. The following section details the standard, self-validating methodologies for the characterization of novel pyrazole derivatives.

Characterization Workflow

A logical, sequential workflow is critical to efficiently and accurately characterize a newly synthesized compound. This process ensures that structural identity is confirmed before committing resources to extensive biological screening.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Performance Evaluation Compound Crude Product Purify Purification (Recrystallization/Chromatography) Compound->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR Primary Structure MS Mass Spectrometry (Confirm MW) NMR->MS Confirm Structure FTIR FT-IR Spectroscopy (Functional Groups) MS->FTIR Confirm Functional Groups BioAssay Biological Screening (e.g., MTT, MIC Assay) FTIR->BioAssay Test Activity

Caption: Standard workflow for novel compound characterization.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[12] ¹H NMR provides information on the proton environment and connectivity, while ¹³C NMR maps the carbon skeleton. Advanced 2D techniques (COSY, HSQC, HMBC) are employed to definitively assign complex structures.[12][13]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazole derivative.[12]

  • Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; it must fully dissolve the compound without reacting with it and should have minimal overlapping signals. DMSO-d₆ is often used for compounds with exchangeable protons (e.g., N-H).

  • Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires significantly more scans due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is standard.

  • Data Processing: Fourier transform the raw data. Phase the resulting spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).

  • Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to deduce the structure. Correlate proton and carbon signals to fully assign the molecule.

Protocol 2: Mass Spectrometry (MS)

Causality: MS provides the exact molecular weight of a compound, serving as a crucial confirmation of its elemental formula. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high confidence, while fragmentation patterns can offer additional structural clues.[6][14]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is most common for polar, non-volatile compounds like many pyrazole derivatives, typically yielding protonated molecules [M+H]⁺.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range. For a targeted compound, this range should be centered around the expected molecular weight.

  • Data Analysis: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺). Compare the observed m/z value with the calculated theoretical mass for the proposed structure. For HRMS, the measured mass should be within 5 ppm of the calculated mass.

Protocol 3: In Vitro Anticancer Screening (MTT Assay)

Causality: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[4] It is a standard, high-throughput method for initial screening of potential anticancer agents by measuring their cytotoxic or cytostatic effects.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression to determine the GI₅₀ or IC₅₀ value, which represents the concentration required to inhibit 50% of cell growth or viability.

Conclusion

The characterization of novel pyrazole derivatives is a multi-faceted process that integrates synthesis, spectroscopy, and biological evaluation. As demonstrated in this guide, a systematic comparison of characterization data is essential for identifying promising lead compounds and understanding the subtle structure-activity relationships that govern their performance. By employing robust and well-understood analytical protocols, researchers can confidently elucidate molecular structures and quantify biological effects. The data clearly indicates that strategic modifications—such as the introduction of halogens for antimicrobial activity or the fusion of heterocyclic systems for anticancer potency—are powerful approaches in the design of next-generation pyrazole-based therapeutics.

References

A Comparative Guide to the Biological Activity of Pyrazole Isomers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a versatile framework for designing novel therapeutics.[3] The biological activity of pyrazole derivatives is profoundly influenced by the nature and, critically, the substitution pattern on the pyrazole ring. This guide provides a comparative analysis of the biological activities of pyrazole isomers, supported by experimental data, to illuminate the structure-activity relationships (SAR) that govern their therapeutic potential.

The Significance of Isomerism in Pyrazole Bioactivity

The pyrazole ring has multiple positions available for substitution (N1, C3, C4, and C5), leading to a variety of constitutional isomers and regioisomers. The spatial arrangement of these substituents dictates the molecule's overall shape, polarity, and ability to interact with biological targets, resulting in significant differences in pharmacological activity.[4] For instance, the differential positioning of substituents can drastically alter the binding affinity of a compound to an enzyme's active site or its ability to permeate cell membranes. Understanding these isomeric effects is paramount for the rational design and optimization of pyrazole-based drugs.

The synthesis of specific pyrazole isomers often requires regioselective strategies to control the cyclization of precursors, such as 1,3-dicarbonyl compounds with hydrazines.[5][6] The choice of reaction conditions and starting materials can favor the formation of one isomer over another, highlighting the importance of synthetic methodology in exploring the biological landscape of pyrazole isomers.[3][7]

Comparative Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and key signaling pathways involved in tumor progression.[4][8] The isomeric substitution pattern on the pyrazole ring plays a crucial role in determining their cytotoxic efficacy.

Impact of Substituent Position on Cytotoxicity

Structure-activity relationship studies have revealed that the placement of substituents on the pyrazole ring can significantly impact anticancer activity. For example, in a series of pyrazole benzothiazole hybrids, compounds with electron-withdrawing groups on either the pyrazole or the benzothiazole ring exhibited the most potent growth inhibition against various cancer cell lines, including HT29 (colon), PC3 (prostate), A549 (lung), and U87MG (glioblastoma).[4] Similarly, the position of bulky substituents can influence the interaction with specific biological targets. For instance, 1,5-diphenylpyrazole derivatives have shown notable cytotoxic properties.[9][10]

Compound/IsomerCancer Cell LineIC50 (µM)Reference
Pyrazole Benzothiazole Hybrid (Compound 25)HT293.17[4]
Pyrazole Benzothiazole Hybrid (Compound 25)PC34.52[4]
Pyrazole Benzothiazole Hybrid (Compound 25)A5496.77[4]
5-alkylated selanyl-1H-pyrazole (Compound 53)HepG215.98[4]
4-amino-5-substituted selenolo[2,3-c]pyrazole (Compound 54)HepG213.85[4]
Indole-pyrazole derivative (Compound 33)HCT116<23.7[4]
Indole-pyrazole derivative (Compound 34)HCT116<23.7[4]
3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrileIGROV10.04[9][10]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole isomers for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with pyrazole isomers A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 values G->H

Caption: Workflow of the MTT assay for determining the cytotoxicity of pyrazole isomers.

Comparative Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with the commercial drug Celecoxib being a prominent example.[8][11] The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[11] The substitution pattern on the pyrazole ring is a key determinant of both the potency and selectivity of COX inhibition.

Isomeric Influence on COX Inhibition and In Vivo Activity

The arrangement of substituents on the pyrazole core can significantly affect the compound's ability to fit into the active site of COX enzymes. For instance, studies on pyrazole derivatives have shown that the nature and position of aryl groups and other substituents are critical for potent and selective COX-2 inhibition.[8][12] In vivo models, such as the carrageenan-induced paw edema assay, are used to evaluate the anti-inflammatory efficacy of these compounds.[11][12]

Compound/IsomerIn Vivo Anti-inflammatory Activity (% edema inhibition)COX-2 Selectivity IndexReference
Pyrazoline 2dHighNot specified[11][13]
Pyrazoline 2eHighNot specified[11][13]
Carboxyphenylhydrazone derivative (N9)More potent than chlorophenyl counterpart (N8)Not specified[12]
Acetylated pyrazole (N5)Increased activity compared to X447.979[12]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4)Better than standardNot specified[14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for screening the acute anti-inflammatory activity of compounds.

Methodology:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test pyrazole isomers orally or intraperitoneally to different groups of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or celecoxib).

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A higher percentage of inhibition indicates greater anti-inflammatory activity.

Comparative Antimicrobial Activity

Pyrazole derivatives have been shown to possess a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[1][15][16] The antimicrobial efficacy is highly dependent on the substituents and their positions on the pyrazole ring.

Structure-Activity Relationship in Antimicrobial Pyrazoles

The presence of specific functional groups and their isomeric arrangement can enhance the antimicrobial properties of pyrazoles. For example, the introduction of halogen atoms or other lipophilic groups can improve the compound's ability to penetrate bacterial cell membranes.[16] The comparison of different isomers often reveals that a particular substitution pattern is more favorable for activity against specific microbial strains.

Compound/IsomerMicroorganismMIC (µg/mL)Reference
1,3,5-trisubstituted-1H-pyrazole (2b)Candida albicansPromising activity
1,3,5-trisubstituted-1H-pyrazole (2d)Various bacteria and Candida albicansPromising activity
Naphthyl-substituted pyrazole-derived hydrazone (6)Gram-positive bacteria and A. baumannii0.78-1.56[17]
Imidazo-pyridine substituted pyrazole (18)Broad-spectrum antibacterial<1[17]
Pyrazole derivative 3Escherichia coli0.25[14]
Pyrazole derivative 4Streptococcus epidermidis0.25[14]
Pyrazole derivative 2Aspergillus niger1[14]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the pyrazole isomers in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Comparative Enzyme Inhibitory Activity

Many pyrazole derivatives exert their biological effects by inhibiting specific enzymes.[18] The isomeric form of a pyrazole-based inhibitor can dramatically influence its binding affinity and selectivity for the target enzyme.[19][20]

Isomeric Effects on Enzyme Inhibition

The differential positioning of functional groups on the pyrazole ring can lead to distinct interactions with the amino acid residues in the active site of an enzyme. For example, in the case of kinase inhibitors, the orientation of hydrogen bond donors and acceptors is critical for effective binding.[20] Studies on various enzymes have shown that one pyrazole isomer can be a potent inhibitor while another is virtually inactive, underscoring the importance of precise molecular architecture.[21][22]

Compound/IsomerTarget EnzymeIC50/InhibitionReference
Triphenyl substituted pyrazole (15)Acetylcholinesterase (AChE)66.37 nM[18]
Diphenyl substituted pyrazole (14)α-Glycosidase43.72 nM[18]
Diphenyl substituted pyrazole (16)α-Glycosidase36.02 nM[18]
Bromophenyl substituted pyrazole (9)Carbonic Anhydrase I & II0.93 nM & 0.75 nM[18]
Pyrazole analog 7a (2-thiazolyl)N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE)22.4 µM[19]
Pyrazole analog 7d (aminopyridine amide)N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE)17.9 µM[19]
Experimental Protocol: General Enzyme Inhibition Assay

The specific protocol for an enzyme inhibition assay will vary depending on the enzyme and the substrate. However, the general principles are as follows:

Methodology:

  • Assay Buffer Preparation: Prepare a buffer solution that provides the optimal pH and ionic strength for the enzyme's activity.

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate.

  • Inhibitor Preparation: Prepare serial dilutions of the pyrazole isomers to be tested.

  • Reaction Mixture: In a suitable reaction vessel (e.g., a cuvette or a well in a microplate), combine the assay buffer, the enzyme, and the pyrazole isomer. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Monitoring of Reaction: Monitor the progress of the reaction over time by measuring the formation of a product or the depletion of the substrate. This is often done spectrophotometrically or fluorometrically.

  • Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, can be determined from a dose-response curve.

Enzyme_Inhibition_Workflow cluster_workflow Enzyme Inhibition Assay A Prepare assay components B Pre-incubate enzyme and inhibitor A->B C Initiate reaction with substrate B->C D Monitor reaction progress C->D E Calculate IC50 D->E

References

A Comparative Guide to 5-Cyclohexyl-1H-pyrazol-3-amine and Other Kinase Inhibitors for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation being a hallmark of numerous pathologies, most notably cancer. The relentless pursuit of novel, potent, and selective kinase inhibitors has led to the exploration of a multitude of chemical scaffolds. Among these, the pyrazole nucleus has established itself as a "privileged scaffold," forming the core of several FDA-approved drugs.[1][2] This guide provides an in-depth comparative analysis of the putative kinase inhibitor 5-Cyclohexyl-1H-pyrazol-3-amine against a panel of well-characterized, clinically relevant kinase inhibitors.

While direct experimental data for this compound is not extensively available in the public domain, by leveraging structure-activity relationship (SAR) data from closely related analogs, we can project its likely biological activity and contextualize its potential within the broader field of kinase inhibition. This guide will focus on a comparison with established pyrazole-based inhibitors targeting key kinase families implicated in oncology: the Aurora kinases and Janus kinases (JAK).

The Pyrazole Scaffold: A Foundation for Kinase Inhibition

The pyrazole ring is a five-membered heterocycle that has proven to be an exceptional building block for kinase inhibitors. Its utility stems from its ability to act as a bioisostere of the adenine ring of ATP, enabling it to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[3] Specifically, the 3-aminopyrazole moiety is a frequent "hinge-binder," providing a stable anchor for the inhibitor and a foundation for achieving high potency.[3] The diverse chemistry of the pyrazole core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Profiling this compound: An SAR-Guided Perspective

The structure of this compound features the key 3-amino-pyrazole for hinge binding and a cyclohexyl group at the 5-position. To infer its potential kinase targets, we can draw parallels from studies on analogous compounds. Research into 3-amino-1H-pyrazole-based inhibitors has revealed that modifications at the 5-position of the pyrazole ring significantly influence kinase selectivity.[4] A study focused on developing inhibitors for the understudied PCTAIRE family of cyclin-dependent kinases (CDKs), particularly CDK16, demonstrated that small alkyl and cycloalkyl groups at this position can confer potent inhibitory activity.[4]

While a cyclohexyl group was not explicitly tested in the aforementioned study, the potent activity of a 5-cyclopropyl analog suggests that a bulky, lipophilic group at this position is well-tolerated and can contribute to potent inhibition of CDKs, including CDK16.[4] The cyclohexyl group, being larger and more lipophilic than a cyclopropyl group, may offer enhanced van der Waals interactions within the ATP binding pocket, potentially leading to increased potency. However, it could also introduce steric hindrance, depending on the specific topology of the kinase active site. Based on this SAR analysis, it is plausible to hypothesize that this compound is an inhibitor of the CDK family, with potential activity against CDK16.

Comparative Analysis with Established Pyrazole-Based Kinase Inhibitors

To provide a comprehensive comparison, we will evaluate this compound against three well-characterized pyrazole-containing kinase inhibitors: Ruxolitinib , a JAK1/2 inhibitor; Tozasertib (VX-680) , a pan-Aurora kinase inhibitor; and AT9283 , a multi-targeted inhibitor of Aurora kinases and JAKs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key features and inhibitory profiles of the selected kinase inhibitors.

Inhibitor Core Scaffold Primary Kinase Targets Select IC50/Ki Values (nM) Therapeutic Applications
This compound (Hypothesized) 3-Amino-1H-pyrazoleCDK family (e.g., CDK16)Data not publicly availableInvestigational
Ruxolitinib PyrazoleJAK1, JAK2JAK1: 3.3, JAK2: 2.8, TYK2: 19, JAK3: 428[5][6]Myelofibrosis, polycythemia vera, graft-versus-host disease[7]
Tozasertib (VX-680) Pyrimidine-pyrazoleAurora A, Aurora B, Aurora CAurora A (Ki): 0.6, Aurora B (Ki): 18, Aurora C (Ki): 4.6[8][9]Investigational (Oncology)[10]
AT9283 Pyrazol-4-yl UreaAurora A, Aurora B, JAK2, JAK3, Abl(T315I)Aurora A: 3, Aurora B: 3, JAK2: 1.2, JAK3: 1.1, Abl: 4[11][12][13]Investigational (Oncology)[10]

Mechanistic Insights and Signaling Pathways

The selected kinase inhibitors exert their therapeutic effects by modulating distinct signaling pathways crucial for cell growth, proliferation, and survival.

The JAK-STAT Pathway and Ruxolitinib

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors.[6] Dysregulation of this pathway is a key driver in myeloproliferative neoplasms.[14] Ruxolitinib, by inhibiting JAK1 and JAK2, effectively dampens this aberrant signaling, leading to reduced cell proliferation and inflammatory responses.[14]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

The Mitotic Pathway and Aurora Kinase Inhibitors (Tozasertib & AT9283)

Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in regulating mitosis. Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets. Tozasertib, as a pan-Aurora inhibitor, and AT9283, a multi-targeted inhibitor that includes Aurora kinases, disrupt the cell cycle, leading to mitotic arrest and apoptosis in cancer cells.[8]

G2 G2 Phase M M Phase (Mitosis) G2->M G1 G1 Phase M->G1 Apoptosis Apoptosis M->Apoptosis S S Phase G1->S S->G2 Aurora Aurora Kinases Aurora->M Regulates Inhibitors Tozasertib / AT9283 Inhibitors->Aurora Inhibit

The cell cycle and the role of Aurora kinase inhibitors.

Experimental Protocols: A Guide for In Vitro Evaluation

To empirically determine the kinase inhibitory profile of this compound and enable a direct comparison with other inhibitors, a series of in vitro assays are required. The following protocols provide a framework for these investigations.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This biochemical assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Workflow:

Start Start: Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Start->Stop Convert Convert ADP to ATP & Generate Light (Kinase Detection Reagent) Stop->Convert Measure Measure Luminescence Convert->Measure Analyze Data Analysis (IC50 Determination) Measure->Analyze

Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO to generate a 10-point dose-response curve.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

    • Add 2 µL of the kinase of interest (e.g., CDK16) in kinase reaction buffer.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[15][16]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescent signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of an inhibitor to its target kinase within intact cells, providing a more physiologically relevant assessment of potency.

Workflow:

Transfect Transfect cells with NanoLuc®-Kinase Fusion Vector Incubate Incubate for 24h (Protein Expression) Transfect->Incubate Add_Tracer Add NanoBRET® Tracer & Test Compound Incubate->Add_Tracer Add_Substrate Add NanoGlo® Substrate Add_Tracer->Add_Substrate Measure Measure Donor (460nm) & Acceptor (618nm) Emission Add_Substrate->Measure Analyze Calculate BRET Ratio & Determine IC50 Measure->Analyze

Workflow for the NanoBRET™ Target Engagement Assay.

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293 cells with a vector encoding the target kinase fused to NanoLuc® luciferase. Incubate for 24 hours to allow for protein expression.[17]

  • Assay Setup:

    • Harvest the transfected cells and resuspend them in Opti-MEM.

    • In a white 384-well plate, add the cell suspension.

    • Add the NanoBRET™ fluorescent tracer at the pre-determined optimal concentration.

    • Add the serially diluted this compound or DMSO control.

    • Incubate for 2 hours at 37°C in a 5% CO2 incubator.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution.

    • Add the substrate solution to each well.

    • Read the plate within 10 minutes on a luminometer capable of dual-filtered luminescence measurement (Donor emission at 460 nm, Acceptor emission at 618 nm).[17]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.

Conclusion and Future Directions

While direct experimental evidence for the kinase inhibitory activity of this compound remains to be published, a structure-activity relationship analysis of closely related 3-amino-pyrazoles strongly suggests its potential as a CDK inhibitor, with a possible focus on the understudied CDK16. Its simple, synthetically accessible structure makes it an attractive starting point for further medicinal chemistry optimization.

A direct comparison with established pyrazole-based kinase inhibitors such as Ruxolitinib, Tozasertib, and AT9283 highlights the diverse therapeutic opportunities afforded by this privileged scaffold. The provided experimental protocols offer a clear path forward for the empirical characterization of this compound, which will be essential to fully elucidate its potency, selectivity, and therapeutic potential. Future work should focus on a broad kinase screen to identify its primary targets and off-targets, followed by cellular assays to confirm its on-target activity and functional consequences. Such studies will be instrumental in determining the future trajectory of this and related compounds in the ever-evolving landscape of kinase inhibitor drug discovery.

References

A Comparative Guide to the Synthesis of 3-Aminopyrazoles: A Modern Three-Component Approach vs. a Traditional Cyclocondensation Route

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-aminopyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its prevalence drives the continuous search for more efficient, sustainable, and versatile synthetic methodologies. This guide provides an in-depth, objective comparison between a novel, one-pot, three-component synthesis of 3-aminopyrazoles and a well-established, traditional two-component cyclocondensation route. By examining the experimental data and underlying chemical principles, this document serves as a critical resource for researchers in drug discovery and process development, enabling informed decisions in the synthesis of these vital heterocyclic compounds.

The Enduring Importance of 3-Aminopyrazoles in Drug Discovery

3-Aminopyrazoles are privileged structures in drug design due to their unique electronic properties and their ability to form key hydrogen bond interactions with biological targets.[1] This versatile scaffold is present in a wide array of approved drugs and clinical candidates, including treatments for cancer, inflammatory diseases, and infectious agents. The strategic placement of the amino group allows for diverse functionalization, making it an ideal starting point for the construction of complex molecular architectures.

Traditional Synthesis: The Condensation of β-Ketonitriles with Hydrazine

One of the most common and well-documented methods for synthesizing 3-aminopyrazoles is the cyclocondensation of a β-ketonitrile with hydrazine.[2][3] This reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the desired pyrazole ring.[2]

Underlying Mechanism of the Traditional Route

The reaction is initiated by the nucleophilic attack of hydrazine on the carbonyl group of the β-ketonitrile, forming a hydrazone. The second nitrogen atom of the hydrazine then attacks the nitrile carbon, leading to the formation of the five-membered pyrazole ring after dehydration.

Experimental Protocol for the Traditional Synthesis of 5-phenyl-1H-pyrazol-3-amine

The following protocol is adapted from a representative literature procedure for the synthesis of a 3-aminopyrazole derivative from a β-ketonitrile.

Materials:

  • 3-oxo-3-phenylpropanenitrile

  • Hydrazine hydrate

  • Acetic acid

  • Anhydrous ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate

Procedure:

  • A solution of 3-oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol), hydrazine hydrate (11.6 mg, 0.36 mmol), and acetic acid (0.024 mL, 0.37 mmol) in 3 mL of anhydrous ethanol is prepared in a suitable reaction vessel.

  • The reaction mixture is heated at 60°C for 24 hours.

  • After cooling to ambient temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution.

  • The organic layer is then washed with brine, dried over magnesium sulfate, filtered, and the solvent is evaporated.

  • The resulting solid residue is washed with ethyl ether and dried under vacuum to yield 3-phenyl-1H-pyrazol-5-amine.

Reported Yield: 82%

A Novel Approach: One-Pot, Three-Component Synthesis

In the quest for more efficient and environmentally benign synthetic methods, multicomponent reactions (MCRs) have emerged as a powerful tool. A recently developed one-pot, three-component synthesis of multisubstituted 3-aminopyrazoles utilizes hydrazine hydrate, isothiocyanates, and 1,3-dicarbonyl compounds, mediated by iodine in ethanol. This approach offers several advantages, including atom economy, procedural simplicity, and the ability to generate diverse libraries of compounds from readily available starting materials.

Mechanistic Plausibility of the Three-Component Synthesis

This reaction is believed to proceed through a cascade of reactions within a single pot. Initially, the hydrazine and isothiocyanate likely react to form a thiosemicarbazide intermediate. Concurrently, the 1,3-dicarbonyl compound can react with iodine. These intermediates then come together in a cyclization reaction to form the substituted 3-aminopyrazole ring.

Experimental Protocol for the Three-Component Synthesis of a Substituted 3-Aminopyrazole

The following is a general procedure based on the iodine-mediated three-component synthesis.

Materials:

  • Hydrazine hydrate

  • Phenyl isothiocyanate

  • Ethyl acetoacetate (a 1,3-dicarbonyl compound)

  • Iodine

  • Ethanol

Procedure:

  • To a solution of hydrazine hydrate (1.2 mmol) in ethanol (3 mL), phenyl isothiocyanate (1.0 mmol) is added, and the mixture is stirred at room temperature for 10 minutes.

  • Ethyl acetoacetate (1.0 mmol) and iodine (0.2 mmol) are then added to the reaction mixture.

  • The resulting mixture is stirred at 80°C and the reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is isolated through filtration and purified by recrystallization from ethanol.

Comparative Analysis: Traditional vs. Three-Component Synthesis

ParameterTraditional Two-Component RouteNovel Three-Component Route
Starting Materials β-Ketonitrile, HydrazineHydrazine, Isothiocyanate, 1,3-Dicarbonyl Compound
Reagents/Catalysts Acetic AcidIodine
Solvent EthanolEthanol
Reaction Time 24 hoursTypically shorter, monitored by TLC
Temperature 60°C80°C
Work-up Liquid-liquid extraction, drying, evaporationFiltration and recrystallization
Step Economy Two-component, one-stepThree-component, one-pot
Atom Economy Generally lower due to the formation of water as a byproduct.Higher, as more atoms from the starting materials are incorporated into the final product.
Versatility Dependent on the availability of the corresponding β-ketonitrile.High, allows for the generation of a diverse library of compounds by varying the three starting components.
Green Chemistry Aspects Longer reaction time, multi-step work-up.One-pot procedure reduces waste from intermediate purification steps. Iodine is a relatively benign catalyst.

Visualizing the Synthetic Pathways

Traditional Two-Component Synthesis

G cluster_0 Traditional Route b_ketonitrile β-Ketonitrile hydrazone Hydrazone Intermediate b_ketonitrile->hydrazone Nucleophilic Attack hydrazine Hydrazine hydrazine->hydrazone 3_aminopyrazole 3-Aminopyrazole hydrazone->3_aminopyrazole Intramolecular Cyclization

Caption: Reaction pathway for the traditional synthesis of 3-aminopyrazoles.

Novel Three-Component Synthesis

G cluster_1 Three-Component Route hydrazine_3c Hydrazine intermediate Reactive Intermediates hydrazine_3c->intermediate isothiocyanate Isothiocyanate isothiocyanate->intermediate dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate 3_aminopyrazole_3c Substituted 3-Aminopyrazole intermediate->3_aminopyrazole_3c One-Pot Cascade Reaction

Caption: Conceptual workflow of the one-pot, three-component synthesis.

Conclusion and Future Perspectives

This guide provides a comparative analysis of a traditional and a novel synthetic route to the medicinally important 3-aminopyrazole core.

The traditional synthesis via the condensation of β-ketonitriles and hydrazine is a robust and well-understood method that provides good yields. However, it can be limited by the availability of the starting β-ketonitriles and often requires longer reaction times and more extensive work-up procedures.

In contrast, the novel one-pot, three-component synthesis represents a significant advancement in terms of efficiency, atom economy, and versatility. The ability to combine three readily available starting materials in a single step to generate a diverse range of substituted 3-aminopyrazoles is highly advantageous for drug discovery and library synthesis. While the presented protocol uses iodine as a mediator, the development of catalyst-free or more sustainable catalytic systems for this transformation would further enhance its appeal from a green chemistry perspective.

For researchers and drug development professionals, the choice of synthetic route will depend on the specific goals of their project. For the synthesis of a specific, unsubstituted or simply substituted 3-aminopyrazole where the β-ketonitrile is readily available, the traditional method remains a viable option. However, for the rapid generation of a library of diverse 3-aminopyrazole analogues for structure-activity relationship studies, the three-component synthesis offers a clear advantage in terms of efficiency and flexibility. The principles of green chemistry increasingly favor one-pot, multicomponent reactions, suggesting that such novel approaches will become the preferred methods for the synthesis of important chemical scaffolds like 3-aminopyrazoles in the future.

References

A Practical Guide to Establishing an Analytical Standard for 5-Cyclohexyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

The Challenge: Scarcity of Certified Reference Materials

While 5-Cyclohexyl-1H-pyrazol-3-amine is commercially available from several suppliers, it is often sold as a research-grade chemical with a stated purity. This is distinct from a Certified Reference Material (CRM), which has been rigorously characterized and comes with a comprehensive Certificate of Analysis (CoA) detailing its purity, impurity profile, and traceability to a national or international standard. For researchers in a regulated environment or those requiring high-quality, reproducible data, relying solely on the supplier's stated purity is often insufficient.

Commercially Available this compound

Below is a comparison of representative commercial sources for this compound. It is important to note that the availability and specifications from these suppliers can change.

SupplierProduct NameCAS NumberStated PurityAdditional Information
BLD PharmThis compound hydrochloride1292369-13-1Not specified in snippetMentions availability of NMR, HPLC, LC-MS, UPLC data[1]
CP Lab SafetyThis compoundNot specified95%Sold in 1-gram quantities[2]
CymitQuimica3-cyclohexyl-1H-pyrazol-5-amineNot specifiedNot specifiedListed under primary amines and pyrazoles[3]

The Solution: A Workflow for Qualifying an In-house Analytical Standard

When a CRM is unavailable, the most scientifically sound approach is to qualify a batch of high-purity research-grade material as an in-house analytical standard. This involves a multi-pronged analytical approach to confirm its identity and determine its purity with a high degree of confidence.

In-House Standard Qualification Workflow cluster_0 Phase 1: Material Acquisition & Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Impurity Profiling cluster_3 Phase 4: Final Characterization & Documentation A Procure High-Purity This compound B Review Supplier's Certificate of Analysis A->B Initial Scrutiny C Structural Elucidation (NMR Spectroscopy) B->C Proceed if CoA is acceptable D Molecular Weight Verification (Mass Spectrometry) B->D Proceed if CoA is acceptable E Chromatographic Purity (HPLC-UV/DAD) D->E Identity Confirmed F Volatile Impurities (GC-MS) H Water Content (Karl Fischer Titration) E->H Purity Assessed G Residual Solvents (Headspace GC) I Inorganic Impurities (Sulphated Ash) J Generate In-House Certificate of Analysis I->J Characterization Complete

Caption: Workflow for qualifying an in-house analytical standard.

Comparative Analysis of Key Analytical Techniques

A combination of orthogonal analytical techniques is essential for a comprehensive characterization of this compound. Each technique provides unique and complementary information.

Interplay of Analytical Techniques Compound This compound NMR NMR Spectroscopy Compound->NMR Structural Confirmation (H, C skeleton) MS Mass Spectrometry Compound->MS Molecular Weight Confirmation HPLC HPLC-UV/DAD Compound->HPLC Purity Assessment (Non-volatile impurities) GCMS GC-MS Compound->GCMS Purity Assessment (Volatile impurities) FTIR FTIR Spectroscopy Compound->FTIR Functional Group Identification NMR->MS Complementary Structural Info HPLC->GCMS Orthogonal Purity Methods

Caption: Relationship between analytical techniques for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Experience: NMR is the most powerful technique for unambiguous structure elucidation. For this compound (C9H15N3), both ¹H and ¹³C NMR are crucial. The ¹H NMR spectrum will confirm the presence of the cyclohexyl and pyrazole protons, while the ¹³C NMR will show the number of unique carbon environments.

  • Trustworthiness: The chemical shifts and coupling constants are highly specific to the molecular structure, providing a unique fingerprint. Any significant deviation from the expected spectrum would indicate a different isomer or a major impurity.

Mass Spectrometry (MS)
  • Expertise & Experience: MS provides the molecular weight of the compound, confirming its elemental composition. For this compound, the expected monoisotopic mass is approximately 165.13 g/mol .[4] High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.

  • Trustworthiness: When coupled with a chromatographic separation technique like LC or GC, MS can identify and tentatively quantify impurities.

High-Performance Liquid Chromatography (HPLC) with UV/Diode-Array Detection
  • Expertise & Experience: HPLC is the workhorse for purity assessment of non-volatile organic compounds. A reversed-phase method is typically suitable for a compound of this polarity. The use of a Diode-Array Detector (DAD) is advantageous as it provides spectral information for the main peak and any impurities, which can help in their identification.

  • Trustworthiness: A well-developed HPLC method can separate closely related impurities. Purity is typically determined by the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Expertise & Experience: GC-MS is ideal for the analysis of volatile and semi-volatile impurities. Due to the polar amine group, which can cause peak tailing on standard GC columns, derivatization (e.g., silylation) may be necessary to improve chromatographic performance.[5] Alternatively, a base-deactivated column can be used.[5]

  • Trustworthiness: GC-MS provides excellent separation and identification capabilities for volatile impurities that may not be detected by HPLC.

Experimental Protocols

The following are proposed starting methods for the analytical characterization of this compound. These should be further optimized and validated for specific applications.

Proposed HPLC Method
ParameterSettingRationale
Column C18, 250 x 4.6 mm, 5 µmA standard reversed-phase column suitable for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier.
Gradient 5% B to 95% B over 20 minTo elute a wide range of potential impurities.
Flow Rate 1.0 mL/minA typical analytical flow rate.
Column Temp. 30 °CFor reproducible retention times.
Detection UV at 220 nm and 254 nmPyrazole rings typically have UV absorbance.
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 50:50 Water:AcetonitrileA common diluent.
Proposed GC-MS Method
ParameterSettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA general-purpose column. A base-deactivated column may provide better peak shape.
Inlet Temp. 250 °CTo ensure complete vaporization.
Oven Program 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 minA general-purpose program to separate compounds with a range of boiling points.
Carrier Gas Helium, constant flow at 1.2 mL/min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 40-450 m/zTo capture the molecular ion and key fragments.
Sample Prep. 1 mg/mL in Methanol or with derivatization

Data Summary and Interpretation

TechniqueExpected Result for this compoundPurpose
¹H NMR Signals corresponding to cyclohexyl protons (aliphatic region) and pyrazole ring protons (aromatic/vinylic region), as well as amine protons.Structural Confirmation
¹³C NMR 9 distinct carbon signals (unless there is symmetry).Structural Confirmation
HRMS [M+H]⁺ ion at m/z ~166.1339Molecular Formula Confirmation
HPLC-UV/DAD Main peak with >98% area, consistent UV spectrum across the peak.Purity Assessment
GC-MS Main peak corresponding to the compound (or its derivative), identification of any volatile impurities.Volatile Impurity Profiling

By systematically applying these analytical techniques, a comprehensive profile of a research-grade batch of this compound can be established. This allows for the creation of a detailed in-house Certificate of Analysis, providing the necessary confidence for its use as an analytical standard in further research and development activities.

References

A Comparative Guide to Peer-Reviewed Methods for the Analysis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged with pyrazole derivatives, a robust and reliable analytical methodology is paramount for ensuring product quality, elucidating structures, and understanding biological activity.[1][2] Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2][3] The synthesis of these compounds, however, can often lead to the formation of regioisomers and other impurities, necessitating precise and accurate analytical techniques for their separation and characterization.[1]

This guide provides an in-depth, comparative overview of the principal peer-reviewed methods for the analysis of pyrazole derivatives. Moving beyond a simple listing of techniques, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers in selecting and implementing the most appropriate analytical strategy for their specific needs.

The Analytical Landscape: A Comparative Overview

The choice of an analytical method for pyrazole derivatives is dictated by the specific analytical challenge, whether it be routine quality control, structural elucidation of a novel compound, or quantitative analysis in a complex matrix. The most prevalent and powerful techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.[4][5] Emerging electrochemical methods also offer unique advantages in specific applications.[6]

The following table provides a high-level comparison of these key analytical techniques for the analysis of pyrazole derivatives.

ParameterHPLC-UVGC-MSNMR SpectroscopyFTIR SpectroscopyElectrochemical Methods
Primary Application Quantification, Purity Assessment, SeparationSeparation of Volatile Derivatives, Isomer Analysis, IdentificationStructural Elucidation, Isomer DifferentiationFunctional Group IdentificationRedox Behavior Analysis, Quantification
Selectivity/Specificity Good to ExcellentExcellentExcellentModerateGood
Sensitivity ng/mL to µg/mLpg/mL to ng/mLmg rangeµg to mg rangeµg/mL to ng/mL
Sample Throughput HighHighLowHighHigh
Instrumentation Cost ModerateHighVery HighLow to ModerateLow to Moderate
Destructive? NoYesNoNoCan be

Chromatographic Techniques: The Workhorses of Pyrazole Analysis

Chromatographic methods are indispensable for the separation and quantification of pyrazole derivatives, particularly in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC, especially in its reversed-phase (RP-HPLC) configuration, is a cornerstone for the purity assessment and quantification of pyrazole derivatives.[7] The separation is based on the differential partitioning of the analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[7][8]

Causality in Method Development: The choice of mobile phase composition (typically a mixture of water and an organic modifier like acetonitrile or methanol) and pH is critical.[8][9] For ionizable pyrazole derivatives, adjusting the pH of the mobile phase can significantly impact retention time and peak shape by controlling the ionization state of the analyte. The addition of a small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, is common to improve peak symmetry.[9][10]

Experimental Protocol: Validated RP-HPLC Method for a Pyrazoline Derivative [9]

This protocol outlines a validated method for the quantification of a synthesized pyrazoline derivative, demonstrating a typical workflow.

  • Sample Preparation:

    • Accurately weigh and dissolve the pyrazoline derivative in the mobile phase to create a stock solution (e.g., 100 µg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 50 to 150 µg/mL.[9]

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm).[9]

    • Mobile Phase: 0.1% Trifluoroacetic acid in water and methanol (20:80 v/v).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 25 ± 2°C.[9]

    • Injection Volume: 5.0 µL.[9]

    • Detection: UV detector at 206 nm.[9]

  • Method Validation (as per ICH Guidelines): [9]

    • Linearity: Confirmed over the range of 50-150 µg/mL with a correlation coefficient (r²) of 0.9995.[9]

    • Precision: Assessed by replicate injections, with the relative standard deviation (%RSD) found to be within acceptable limits.[9]

    • Accuracy: Determined by recovery studies of spiked samples.

    • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte.[9]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Stock Solution (Known Concentration) standards Calibration Standards (Serial Dilution) stock->standards filter Filtration (0.45 µm) standards->filter injection Injection filter->injection Inject column C18 Column (Separation) injection->column detector UV Detector (Detection) column->detector chromatogram Chromatogram detector->chromatogram Signal calibration Calibration Curve chromatogram->calibration quantification Quantification calibration->quantification

Caption: Workflow for quantitative analysis of pyrazole derivatives by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile pyrazole derivatives, GC-MS is a powerful technique for separation, identification, and quantification.[1] The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing both retention time and mass spectral data.

Causality in Method Development: The choice of the GC column is critical for separating isomers. A 5% phenyl-methylpolysiloxane column (like a DB-5ms) is often a good starting point due to its versatility.[1] The oven temperature program must be optimized to achieve baseline separation of isomers with similar boiling points. The mass spectrometer's fragmentation patterns are key to distinguishing between regioisomers, which may have very similar retention times.[1]

Experimental Protocol: GC-MS Analysis of Pyrazole Isomers [1]

This protocol provides a robust method for the separation and identification of pyrazole isomers in industrial mixtures.

  • Sample Preparation:

    • Dissolve the sample mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • If necessary, derivatize the pyrazole derivatives to increase their volatility.

    • Filter the sample through a 0.45 µm syringe filter.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]

    • Injector Temperature: 250 °C.[1]

    • Injection Volume: 1 µL (split injection, ratio 20:1).[1]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

    • Oven Temperature Program: Initial temperature 80°C, hold for 2 minutes, then ramp at a suitable rate to a final temperature that ensures elution of all components.[1]

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Data Interpretation:

    • Identify isomers based on their unique retention times and mass spectral fragmentation patterns.[1][11]

    • Use retention indices for unambiguous identification.[1]

Spectroscopic Techniques: Unraveling Molecular Structures

Spectroscopic methods are essential for the structural elucidation and functional group analysis of pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structure determination of organic molecules, including pyrazole derivatives.[12][13] Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.[4] Advanced 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for establishing connectivity between atoms, especially in complex structures.[12][13]

Causality in Experimental Choices: The choice of solvent is important; deuterated solvents that do not exchange with the N-H proton of the pyrazole ring are preferred for its observation. DMSO-d₆ is a common choice.[12][13] Careful analysis of chemical shifts, coupling constants, and integration in ¹H NMR spectra allows for the determination of the substitution pattern on the pyrazole ring.[14][15] The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful for distinguishing between isomers by identifying long-range correlations between protons and carbons.[12][13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[4] For pyrazole derivatives, characteristic absorption bands can confirm the presence of N-H, C=N, C=C, and C-H bonds, as well as functional groups on any substituents.[16][17]

Causality in Sample Preparation and Interpretation: The sample can be analyzed as a solid (using a KBr pellet or ATR) or in solution.[4] The N-H stretching vibration, typically observed in the range of 3100-3500 cm⁻¹, can be broad due to hydrogen bonding.[16] The C=N and C=C stretching vibrations within the pyrazole ring usually appear in the 1400-1600 cm⁻¹ region.[16]

Experimental Protocol: Spectroscopic Characterization of a Substituted Pyrazole [4]

This workflow outlines the combined use of NMR and FTIR for structural confirmation.

  • FTIR Analysis:

    • Acquire the FTIR spectrum of the purified pyrazole derivative (e.g., using an ATR accessory).

    • Identify characteristic absorption bands for key functional groups (e.g., N-H, C=O, aromatic C-H).

  • NMR Analysis:

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • If the structure is complex or isomeric possibilities exist, acquire 2D NMR spectra (COSY, HSQC, HMBC).

  • Structure Elucidation:

    • Integrate the information from both FTIR and NMR spectra to confirm the presence of all functional groups and to assemble the complete molecular structure.[4]

Spectroscopic_Workflow cluster_ftir FTIR Spectroscopy cluster_nmr NMR Spectroscopy start Synthesized Pyrazole Derivative purification Purification (e.g., Chromatography, Recrystallization) start->purification ftir_acq Data Acquisition purification->ftir_acq nmr_acq 1D & 2D Data Acquisition purification->nmr_acq ftir_interp Functional Group Identification ftir_acq->ftir_interp elucidation Structure Elucidation ftir_interp->elucidation nmr_interp C-H Framework Determination nmr_acq->nmr_interp nmr_interp->elucidation

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Cyclohexyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Cyclohexyl-1H-pyrazol-3-amine. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in a laboratory setting, in accordance with regulatory standards. This document aims to be your preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.

Hazard Assessment and Profile

While comprehensive toxicological data for this compound is not extensively documented, its structural motifs, particularly the pyrazole and amine functionalities, necessitate that it be handled as a hazardous substance.[1] The disposal of pyrazole derivatives requires careful consideration due to their potential hazards and environmental impact.[1][2] Therefore, it is imperative to treat this compound as hazardous waste. Improper disposal, such as discarding it in regular trash or pouring it down the drain, is strictly prohibited.[2][3]

Key Hazard Considerations:

  • Potential for Irritation: Similar pyrazole compounds are known to cause skin and serious eye irritation, as well as potential respiratory irritation.[2][4]

  • Unknown Long-Term Effects: The chemical, physical, and toxicological properties have not been thoroughly investigated.[5]

  • Environmental Contamination: Improper disposal can lead to environmental contamination of soil and water.[2][3]

Hazard Classification (Anticipated)DescriptionSource
Skin IrritationMay cause skin irritation upon contact.[2][4]
Eye IrritationMay cause serious eye irritation or damage.[2][4]
Respiratory IrritationInhalation of dust or vapors may cause respiratory tract irritation.[5]
Acute Toxicity (Oral)While not specified, similar compounds can be harmful if swallowed.[2]

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling this compound for disposal, it is crucial to wear appropriate personal protective equipment (PPE) to minimize exposure risks.[2][6]

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile).To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.[5]
Eye Protection Safety goggles with side-shields or a face shield.To protect against splashes and dust.[7]
Lab Coat A standard laboratory coat.To protect clothing and skin from contamination.
Work Area A well-ventilated area, preferably a chemical fume hood.To avoid inhalation of dust or vapors.[2][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with the Resource Conservation and Recovery Act (RCRA) and guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][8]

Step 1: Waste Identification and Segregation
  • Classify as Hazardous Waste: Due to its chemical structure and potential hazards, this compound must be classified as hazardous chemical waste.[1][9][10]

  • Segregate at the Source: Do not mix this waste with non-hazardous waste. It should be collected in a designated satellite accumulation area (SAA) at or near the point of generation.[11][12][13]

  • Check for Incompatibilities: Ensure that the waste container for this compound does not contain incompatible materials such as strong oxidizing agents or acids.[9][10]

Step 2: Containerization and Labeling
  • Select a Compatible Container: Use a chemically compatible, leak-proof container with a secure lid. The original container is often a good choice if it is in good condition.[2][3][11]

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste."[2][13] The label should also include:

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date when the first waste was added to the container (accumulation start date).[1]

    • The name of the principal investigator or laboratory contact.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage: Store the sealed and labeled waste container in a designated SAA within the laboratory.[11][13]

  • Secondary Containment: The SAA should have secondary containment, such as a tray or bin, to contain any potential leaks or spills.[11]

  • Regular Inspections: The SAA should be inspected weekly for any signs of leakage or container degradation.[3][11]

Step 4: Final Disposal
  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Licensed Disposal Company: The waste will be transported by a licensed professional waste disposal service to an approved treatment, storage, and disposal facility (TSDF).[5][14]

  • Incineration: A common disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers.[5]

Emergency Procedures

In the event of a spill or exposure, follow your laboratory's established emergency response plan.[2][15]

  • Spill:

    • Evacuate the immediate area.

    • If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Avoid creating dust.[5][6]

    • Collect the absorbent material and spilled chemical into a sealed, labeled container for disposal as hazardous waste.[6][7]

    • Ventilate the area and wash the spill site after cleanup is complete.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_contain Containment & Storage cluster_disposal Final Disposal cluster_emergency Emergency Protocol start Start: Generation of This compound Waste assess Hazard Assessment: Treat as Hazardous Waste start->assess ppe Don Appropriate PPE assess->ppe segregate Segregate from Non-Hazardous Waste ppe->segregate container Select Compatible Container segregate->container label_waste Label with 'Hazardous Waste' & Chemical Details container->label_waste store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs transport Transport by Licensed Waste Disposal Company contact_ehs->transport dispose Final Disposal at Approved TSDF (e.g., Incineration) transport->dispose spill Spill or Exposure Occurs emergency_proc Follow Lab's Emergency Response Procedure spill->emergency_proc

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Cyclohexyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Laboratory Safety

As researchers dedicated to advancing drug discovery, our work with novel chemical entities like 5-Cyclohexyl-1H-pyrazol-3-amine demands the highest standards of safety and precision. This guide moves beyond a simple checklist, offering a deep, experience-driven framework for the safe handling of this compound. The causality behind each recommendation is explained to empower you, the researcher, to make informed safety decisions.

It is critical to note that comprehensive toxicological data for this compound is not widely available. Therefore, this guidance is built upon a conservative assessment of safety data sheets (SDS) from closely related pyrazole analogs. This proactive approach ensures we operate with a margin of safety, treating the compound as potentially hazardous until proven otherwise.

Hazard Assessment: Understanding the 'Why' Behind the 'What'

The pyrazole ring system is a cornerstone of many pharmacologically active molecules. This very bioactivity necessitates a cautious approach. Analogs to this compound present a consistent hazard profile that we must assume applies to our target compound. The primary risks are associated with direct contact and inhalation.

The table below summarizes the potential hazards based on data from analogous compounds. Understanding these risks is the first step in mitigating them effectively.

Potential Hazard GHS Classification (Typical for Analogs) Rationale and Implication for Handling
Serious Eye Irritation Eye Irrit. 2A (H319)Pyrazole compounds can cause significant, potentially damaging, eye irritation upon contact. This necessitates robust eye protection at all times.[1][2][3][4][5]
Skin Irritation Skin Irrit. 2 (H315)Direct contact with the skin is likely to cause irritation, redness, and discomfort.[4][5][6]
Allergic Skin Reaction Skin Sens. 1 (H317)Certain individuals may develop an allergic sensitivity to the compound upon repeated exposure, leading to a rash.[1][2][3][7] This is a critical reason to prevent all skin contact.
Respiratory Irritation STOT SE 3 (H335)Inhalation of the dust or aerosols can irritate the respiratory tract, causing coughing and discomfort.[4][6][8] This underpins the requirement for engineering controls.
Harmful if Swallowed Acute Tox. 4 (H302)Ingestion of the compound is considered harmful, highlighting the importance of good laboratory hygiene.[4]
Suspected Genetic Defects Muta. 2 (H341)Some complex analogs are suspected of causing genetic defects.[1][2][3] We adopt this as a potential risk, reinforcing the need for stringent containment.
Aquatic Toxicity Aquatic Acute 1 (H400)The compound is presumed to be very toxic to aquatic life, which dictates strict disposal protocols to prevent environmental release.[1][2][3][7]

Core Personal Protective Equipment (PPE) Protocol: Your Primary Defense

The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. The following protocol is your minimum standard for handling this compound in any form (solid or solution).

Eye and Face Protection: A Non-Negotiable Barrier

Why: The high potential for serious eye irritation from even minimal contact makes eye protection the most critical component of your PPE.[1][2][3][4][5]

  • Minimum Requirement: ANSI Z87.1-rated (or equivalent) chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.

  • Best Practice/High-Risk Scenarios: When handling larger quantities (>1g) or performing operations with a significant splash or powder aerosolization risk (e.g., sonicating a solution, scraping a flask), supplement your goggles with a full-face shield.[9] A face shield protects the entire face from splashes and should always be worn in conjunction with, not in place of, chemical splash goggles.

Skin Protection: Preventing Contact and Sensitization

Why: The dual threat of skin irritation and potential allergic sensitization demands a robust barrier to prevent any direct contact.[4][5][7]

  • Laboratory Coat: A clean, 100% cotton lab coat, fully buttoned with sleeves rolled down, is mandatory. This protects your personal clothing and skin from incidental splashes and spills.

  • Gloves: Glove selection is a critical decision point.

    • Material: Nitrile gloves are the standard choice for incidental contact with a wide range of chemicals. They offer good splash resistance and dexterity.

    • Protocol: Treat gloves as a consumable, not as a second skin.

      • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before donning.[8][9]

      • Donning: Pull the cuff of the glove over the cuff of your lab coat sleeve to create a sealed interface.

      • Frequent Changes: If you know you have had contact with the compound, remove the glove immediately using the proper technique (see below), wash your hands, and don a new pair. Regardless of known contact, it is good practice to change gloves at regular intervals (e.g., every 1-2 hours) and always before leaving the laboratory.

      • Proper Removal: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.[9]

Respiratory Protection: The Primacy of Engineering Controls

Why: Inhaling fine chemical dust can cause acute respiratory irritation.[8] The most effective way to prevent this is not a mask, but to remove the hazard at the source.

  • Primary Control: All manipulations of solid this compound (e.g., weighing, transferring) and any work with its solutions must be performed within a certified chemical fume hood.[10][11] The fume hood provides constant ventilation that pulls airborne particles away from you.

  • Secondary Control (Respirator Use): A respirator is generally not required for routine handling inside a fume hood. However, a NIOSH-approved respirator with P95 or P100 particulate cartridges may be necessary in specific, non-routine situations, such as:

    • Responding to a large spill outside of a fume hood.

    • Performing maintenance on contaminated equipment where aerosol generation is unavoidable.

    • If occupational exposure limits are exceeded, which would be determined by your institution's Environmental Health & Safety (EHS) department.[8][11][12]

Operational and Disposal Plans: Integrating Safety into Your Workflow

Safe handling is a process, not just a set of equipment. The following workflows integrate the PPE protocol into practical, step-by-step procedures.

Safe Handling Workflow: From Vial to Solution

This workflow outlines the critical steps for safely handling the solid compound and preparing a solution.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Don Full PPE (Goggles, Lab Coat, Gloves) B 2. Verify Fume Hood is Functioning Correctly A->B C 3. Place All Equipment (Vial, Spatula, Beaker, Solvent) in Hood B->C D 4. Weigh Compound on Weigh Paper or in Beaker C->D E 5. Add Solvent Slowly to Minimize Dust D->E F 6. Cap Solution and Clean Spatula E->F G 7. Dispose of Contaminated Weigh Paper/Wipes in Hazardous Waste F->G H 8. Remove Gloves Using Proper Technique & Dispose G->H I 9. Wash Hands Thoroughly H->I

Caption: Workflow for handling solid this compound.

Emergency Protocol: Small Solid Spill (Inside Fume Hood)

Even with careful work, spills can happen. Being prepared is key.

  • Alert & Assess: Alert nearby colleagues. Do not panic. Your PPE is your immediate protection.

  • Contain: Ensure the fume hood sash is at the proper height.

  • Clean:

    • Gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad) to avoid raising dust.

    • Carefully sweep the material into a dustpan or onto a stiff piece of cardboard.

    • Place the swept material and all cleaning supplies into a clearly labeled hazardous waste bag or container.[8][9]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Dispose of the cleaning cloth as hazardous waste.

  • Dispose & Doff: Dispose of contaminated gloves. Wash hands thoroughly.

Waste Disposal: A Cradle-to-Grave Responsibility

Why: Due to its presumed high aquatic toxicity and other hazards, all waste streams must be managed as hazardous.[7][13] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[9][12][14]

  • Solid Waste: All contaminated disposables (gloves, weigh paper, absorbent pads, pipette tips) must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a compatible, sealed, and labeled hazardous waste container.

  • Empty Containers: "Empty" containers are never truly empty. They must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[14] Subsequent rinses can often be collected with the first. The rinsed container should then be disposed of according to your institution's EHS policy.

  • Labeling and Pickup: Ensure all waste containers are labeled with the words "Hazardous Waste," the full chemical name of all constituents, and the accumulation start date.[14] Follow your institution's procedures for waste pickup.

Conclusion: Safety as a Pillar of Scientific Integrity

Handling this compound safely is a direct reflection of our commitment to scientific excellence. By understanding the potential hazards and rigorously applying the PPE and handling protocols outlined in this guide, you protect yourself, your colleagues, and the integrity of your research. This proactive, informed approach to safety is not a barrier to discovery; it is the foundation upon which reliable and reproducible science is built.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyclohexyl-1H-pyrazol-3-amine
Reactant of Route 2
5-Cyclohexyl-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.